Hydroxytyrosol
説明
This compound has been used in trials studying the prevention of Breast Cancer.
This compound has been reported in Rehmannia glutinosa, Fraxinus americana, and other organisms with data available.
This compound is a phenolic phytochemical naturally occurring in extra virgin olive oil, with potential antioxidant, anti-inflammatory and cancer preventive activities. Although the mechanisms of action through which this compound exerts its effects have yet to be fully determined, this agent affects the expression of various components of the inflammatory response, possibly through the modulation of the nuclear factor-kappa B (NF-kB) pathway. The effects include the modulation of pro-inflammatory cytokines, such as the inhibition of interleukin-1alpha (IL-1a), IL-1beta, IL-6, IL-12, and tumor necrosis factor-alpha (TNF-a); increased secretion of the anti-inflammatory cytokine IL-10; inhibition of the production of certain chemokines, such as C-X-C motif chemokine ligand 10 (CXCL10/IP-10), C-C motif chemokine ligand 2 (CCL2/MCP-1), and macrophage inflammatory protein-1beta (CCL4/MIP-1b); and inhibition of the expression of the enzymes inducible nitric oxide synthase (iNOS/NOS2) and prostaglandin E2 synthase (PGES), which prevent the production of nitric oxide (NO) and prostaglandin E (PGE2), respectively. In addition, this compound is able to regulate the expression of other genes involved in the regulation of tumor cell proliferation, such as extracellular signal-regulated and cyclin-dependent kinases. Also, this compound scavenges free radicals and prevents oxidative DNA damage. This induces apoptosis and inhibits proliferation in susceptible cancer cells.
serotonin metabolite; structure
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-(2-hydroxyethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBCHWRXWPFFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147451 | |
| Record name | 3,4-Dihydroxyphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxytyrosol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10597-60-1 | |
| Record name | Hydroxytyrosol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxyphenylethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxytyrosol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12771 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,4-Dihydroxyphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYTYROSOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEU0NE4O90 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Hydroxytyrosol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanisms of Hydroxytyrosol in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxytyrosol (HT), a simple phenolic compound abundant in olive oil, is a potent antioxidant that combats oxidative stress through a dual mechanism. It acts directly by scavenging a wide range of reactive oxygen and nitrogen species (ROS/RNS) and indirectly by bolstering the cell's endogenous antioxidant defense systems. This technical guide provides an in-depth exploration of these mechanisms, detailing the signaling pathways modulated by this compound, presenting quantitative data on its efficacy, and outlining the experimental protocols used to elucidate its action. The primary pathways discussed include the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway and the inhibition of pro-inflammatory cascades such as the Nuclear Factor-kappa B (NF-κB) pathway. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound in oxidative stress-related pathologies.
Introduction: The Dual Antioxidant Role of this compound
Oxidative stress, characterized by an imbalance between the production of ROS and the ability of the biological system to detoxify these reactive intermediates, is a key pathogenic factor in a multitude of chronic and degenerative diseases. This compound exerts its protective effects through two primary modes of action:
-
Direct Antioxidant Action: As a potent free radical scavenger, this compound can directly neutralize various ROS and RNS. This activity is primarily attributed to its catechol structure, which can donate hydrogen atoms to stabilize free radicals.[1]
-
Indirect Antioxidant Action: Beyond direct scavenging, this compound modulates intracellular signaling pathways that control the expression of a suite of protective genes. A central mechanism is the activation of the Nrf2-ARE pathway, which leads to the upregulation of numerous antioxidant and detoxifying enzymes.[2]
This guide will dissect these mechanisms, providing the quantitative evidence and methodological framework necessary for advanced research and development.
Data Presentation: Quantitative Efficacy of this compound
The antioxidant capacity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize key data points from the scientific literature, providing a comparative overview of its efficacy.
Table 2.1: In Vitro Radical Scavenging Activity of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The data below represents the concentration of this compound required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. Lower IC50 values indicate higher antioxidant activity.
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH | 0.7 | [3] |
| DPPH | 21.3 | [4] |
| ABTS | 6.54 | [4] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2.2: Effect of this compound on Endogenous Antioxidant Enzyme Activity
This compound treatment has been shown to significantly increase the activity of key antioxidant enzymes in various cell types. This table presents the observed increases in Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) activity following exposure to this compound.
| Enzyme | Cell/Tissue Model | Treatment Concentration | Increase in Activity | Reference |
| Superoxide Dismutase (SOD) | Human Peripheral Blood Lymphocytes | 20 µg/mL | 76.92% | [5] |
| Catalase (CAT) | Human Peripheral Blood Lymphocytes | 20 µg/mL | 21.67% | [5] |
| Superoxide Dismutase (SOD) | LS180 human colorectal cancer cells | 100 µM | Significant increase over control | [6] |
| Catalase (CAT) | LS180 human colorectal cancer cells | 100 µM | Significant increase over control | [6] |
| Glutathione Peroxidase (GPx) | LS180 human colorectal cancer cells | 50 µM | Significant increase over control | [6] |
| Manganese Superoxide Dismutase (MnSOD) | Normal Human Fibroblasts | Not specified | ~3-fold increase | [7] |
| Catalase (CAT) | Porcine Pulmonary Artery Endothelial Cells | Not specified | Increased mRNA, protein, and activity | [1] |
Core Signaling Pathways Modulated by this compound
This compound's indirect antioxidant effects are mediated by its interaction with several critical intracellular signaling pathways.
The Nrf2-ARE Signaling Pathway
The Nrf2-ARE pathway is a primary regulator of cellular resistance to oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a broad spectrum of cytoprotective proteins, including antioxidant enzymes (e.g., SOD, CAT, GPx) and phase II detoxification enzymes.[2]
Upstream of Nrf2, several kinase signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically Extracellular signal-regulated kinases, ERK), have been shown to be activated by this compound, leading to Nrf2 phosphorylation and nuclear translocation.[2]
Caption: Nrf2-ARE pathway activation by this compound.
The NF-κB Signaling Pathway
Chronic inflammation is intricately linked to oxidative stress. The NF-κB signaling pathway is a key regulator of inflammation, and its activation leads to the production of pro-inflammatory cytokines. This compound has been shown to inhibit the activation of NF-κB. It can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing the NF-κB/IκBα complex, this compound prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on oxidative stress.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol describes the use of DCFH-DA to quantify total intracellular ROS levels in adherent cells.
Materials:
-
Adherent cells (e.g., HepG2, HUVEC)
-
24-well or 96-well cell culture plates
-
DCFH-DA (stock solution of 10 mM in DMSO)
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
This compound (of desired concentrations)
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide) (optional)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.
-
Cell Treatment: Remove the culture medium and treat the cells with various concentrations of this compound in serum-free medium for a predetermined time (e.g., 1-24 hours). Include appropriate controls (untreated cells, vehicle control, and a positive control with an oxidative stress inducer).
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA (typically 10-25 µM) in pre-warmed serum-free medium immediately before use. Protect from light.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[8]
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.[8]
-
Measurement:
-
Add PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~525 nm.[9]
-
Alternatively, visualize and capture images using a fluorescence microscope with a standard FITC filter set.
-
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density. Express the results as a percentage of the control.
Caption: Experimental workflow for DCFH-DA assay.
Western Blot Analysis for Phosphorylated Signaling Proteins (e.g., p-Akt, p-ERK)
This protocol outlines the general steps for detecting the phosphorylation status of key signaling proteins in response to this compound treatment.
Materials:
-
Cell culture reagents and treated cell pellets
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific, e.g., anti-p-Akt Ser473, and total protein, e.g., anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Incubate the membrane with the primary phospho-specific antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein (e.g., β-actin, GAPDH).
-
Immunofluorescence for Nrf2 Nuclear Translocation
This protocol allows for the visualization of Nrf2 movement from the cytoplasm to the nucleus.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound for treatment
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-Nrf2)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips and treat with this compound as desired.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% goat serum in PBS for 1 hour at room temperature to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash three times with PBS, mount the coverslips onto glass slides using antifade mounting medium, and visualize using a fluorescence or confocal microscope. Increased Nrf2 signal co-localizing with the DAPI stain indicates nuclear translocation.[12]
Conclusion
This compound demonstrates a robust, multi-faceted mechanism of action against oxidative stress, positioning it as a compound of significant interest for the development of novel therapeutic and preventative strategies. Its ability to act as both a direct scavenger of free radicals and a potent activator of the endogenous Nrf2 antioxidant response system provides a powerful combination of cytoprotective effects. Furthermore, its anti-inflammatory properties, mediated through the inhibition of the NF-κB pathway, address the critical interplay between oxidative stress and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this compound in combating a wide range of oxidative stress-driven diseases.
References
- 1. This compound reduces intracellular reactive oxygen species levels in vascular endothelial cells by upregulating catalase expression through the AMPK-FOXO3a pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of biologically active this compound rich extract via catalytic conversion of tyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Bioactivity of a this compound-Enriched Extract Originated after Direct Hydrolysis of Olive Leaves from Greek Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on Expression of Apoptotic Genes and Activity of Antioxidant Enzymes in LS180 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MnSOD activity regulates this compound-induced extension of chronological lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Hydroxytyrosol and Its Derivatives: A Technical Guide for Researchers
Abstract: Hydroxytyrosol (HT), a phenolic compound predominantly found in olive oil, has garnered significant scientific attention for its wide-ranging pharmacological properties. This technical guide provides an in-depth analysis of the biological activities of this compound and its derivatives, with a focus on their antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate further investigation and therapeutic development.
Introduction
This compound (3,4-dihydroxyphenylethanol) is a phytochemical with potent biological activities, contributing significantly to the health benefits associated with the Mediterranean diet.[1][2] Its derivatives, including oleuropein, tyrosol, and this compound acetate, also exhibit a spectrum of pharmacological effects.[1][3] This guide synthesizes the current understanding of the mechanisms of action of these compounds, presenting key quantitative data and experimental protocols to support ongoing research in the field.
Antioxidant Activity
The potent antioxidant activity of this compound is a cornerstone of its beneficial health effects, primarily attributed to its ability to scavenge free radicals and chelate metal ions.[1] This activity is significantly influenced by its ortho-diphenolic structure.
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been quantified using various assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH | 0.7 µg/mL | [4] |
| This compound | DPPH | 11.4 µM | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 1.5 x 10⁻⁴ M).
-
Prepare various concentrations of this compound in methanol (e.g., 25, 50, 100, and 150 µg/mL).[4]
-
Mix 4 mL of each this compound solution with 10 mL of the DPPH solution.[4]
-
Incubate the mixture at room temperature in the dark for 30 minutes.[4]
-
Measure the absorbance of the solution at 520 nm using a spectrophotometer.[4]
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Signaling Pathway: Nrf2 Activation
This compound enhances the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][6] This leads to the upregulation of antioxidant and detoxifying enzymes.
Figure 1: Nrf2 signaling pathway activation by this compound.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[2][7]
Quantitative Anti-inflammatory Data
The anti-inflammatory efficacy of this compound has been demonstrated by its ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as various pro-inflammatory cytokines.
| Mediator | Cell Line | IC50 Value (HT) | Source |
| Nitric Oxide (NO) | RAW264.7 | 11.4 µM | [5][8] |
| Prostaglandin E2 (PGE2) | RAW264.7 | 19.5 µM | [5][8] |
| Cytokine | Cell Line | HT Concentration | % Inhibition | Source |
| TNF-α, IL-1β, IL-6 | BV2 microglia | 1, 10, 25, 50 µM | Dose-dependent reduction in mRNA levels | [9] |
Experimental Protocol: Measurement of TNF-α Inhibition in RAW264.7 Macrophages
This protocol details the procedure for quantifying the inhibitory effect of this compound on Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.
Materials:
-
RAW264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
ELISA kit for mouse TNF-α
Procedure:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a suitable density.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours) to induce TNF-α production.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a mouse TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α production by this compound.
Signaling Pathway: NF-κB Inhibition
A key mechanism underlying the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][10]
Figure 2: NF-κB signaling pathway inhibition by this compound.
Anticancer Activity
This compound has demonstrated promising anticancer effects against various cancer cell lines, mediated through the induction of apoptosis, cell cycle arrest, and inhibition of oncogenic signaling pathways.[1][7]
Quantitative Anticancer Data
The cytotoxic effects of this compound on different cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 Value (HT) | Treatment Duration | Source |
| LNCaP | Prostate Cancer | 86.9 µM | 72 hours | [1] |
| C4-2 | Prostate Cancer | 76.5 µM | 72 hours | [1] |
| HCT116 | Colon Cancer | 92.83 µM | 72 hours | [7] |
| LoVo | Colon Cancer | 140.8 µM | 72 hours | [7] |
| MDA-MB-231 | Breast Cancer | 12 ppm (≈78 µM) | 72 hours | [10] |
| MCF-7 | Breast Cancer | 14 ppm (≈91 µM) | 72 hours | [10] |
| A549 | Lung Cancer | 149.36 µM | 72 hours | [7] |
| Jurkat | Leukemia | See source for time-dependent values | 12, 24, 48, 72 hours | [9] |
| HL60 | Leukemia | See source for time-dependent values | 12, 48, 72 hours | [9] |
Experimental Protocol: Cell Viability Assay (MTT)
This protocol describes the assessment of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Culture medium (e.g., DMEM-F12)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 100, 200, 300 µM) for 24, 48, or 72 hours.[11]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
This compound can induce apoptosis and inhibit proliferation in cancer cells by targeting the PI3K/Akt/mTOR signaling pathway.[6]
Figure 3: PI3K/Akt/mTOR pathway inhibition by this compound.
Neuroprotective Activity
This compound has shown significant potential in protecting neuronal cells from damage and has been studied in the context of neurodegenerative diseases.[12][13]
Quantitative Neuroprotective Data
The neuroprotective effects of this compound have been quantified in various in vivo and in vitro models.
| Model | Treatment | Outcome | Quantitative Result | Source |
| Rat brain slices (hypoxia-reoxygenation) | 7 days oral administration (1, 5, 10 mg/kg/day) | Inhibition of LDH efflux | 38.7% maximum inhibition | [14] |
| SH-SY5Y cells (H₂O₂-induced stress) | Pretreatment with 10 µM and 20 µM HT | Increased cell viability | 10.78% and 13.56% increase, respectively | [15] |
| PC12 cells (salsolinol-induced stress) | 100 µM HT pretreatment | Increased cell viability | Significant increase in viability | [16] |
| Wistar rats (STZ-induced AD model) | HT treatment | Restoration of copper levels in the frontal cortex | Returned to levels equivalent to the control group | [17] |
Experimental Protocol: Neuronal Viability Assay in SH-SY5Y Cells
This protocol outlines a method to assess the neuroprotective effect of this compound against oxidative stress-induced cell death in the SH-SY5Y neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Cell culture medium (e.g., DMEM/F12)
-
MTT or similar cell viability assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Culture SH-SY5Y cells in a suitable medium.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound (e.g., 10 µM, 20 µM) for a specified duration.[15]
-
Induce oxidative stress by exposing the cells to a neurotoxin, such as H₂O₂ (e.g., 50 µM).[15]
-
After the incubation period, assess cell viability using an MTT assay or another appropriate method.
-
Calculate the percentage of neuroprotection conferred by this compound.
Experimental Workflow: In Vivo Neuroprotection Study
Figure 4: Experimental workflow for an in vivo neuroprotection study.
Cardioprotective Activity
This compound exerts cardioprotective effects by mitigating oxidative stress, inflammation, and apoptosis in the cardiovascular system.[18][19]
Quantitative Cardioprotective Data
The cardioprotective potential of this compound has been demonstrated in models of myocardial ischemia-reperfusion injury.
| Model | Treatment | Outcome | Quantitative Result | Source |
| Isolated mouse heart (I/R) | Single intraperitoneal dose (10 mg/kg) | Reduction in infarct size | 57% reduction | [16][20] |
| Isolated rat hearts (I/R) | Perfusion with 100 µM and 1000 µM HT | Reduction in myocardial infarct size | Significant reduction | [21] |
| Streptozotocin-diabetic rats | Oral administration (0.5-10 mg/kg/day for 2 months) | Reduced platelet aggregation and inflammatory markers | Significant reduction | [22] |
Experimental Protocol: Langendorff Ischemia-Reperfusion Model
This protocol describes the evaluation of the cardioprotective effects of this compound in an ex vivo Langendorff-perfused heart model of ischemia-reperfusion (I/R) injury.
Materials:
-
Male Wistar rats or mice
-
Langendorff perfusion apparatus
-
Krebs-Henseleit (K-H) buffer
-
This compound
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
Procedure:
-
Anesthetize the animal and excise the heart.
-
Mount the heart on the Langendorff apparatus and perfuse with oxygenated K-H buffer.
-
Allow the heart to stabilize.
-
For the treatment group, perfuse the heart with K-H buffer containing this compound (e.g., 100 µM) for a specified period before inducing ischemia.[21]
-
Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).[21]
-
Reperfuse the heart with K-H buffer for a set period (e.g., 120 minutes).[21]
-
At the end of reperfusion, assess cardiac function (e.g., heart rate, ventricular pressure).
-
Stain the heart with TTC to determine the infarct size.
Signaling Pathway: MAPK Inhibition
This compound can protect cardiac cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular stress responses, inflammation, and apoptosis.[6]
Figure 5: MAPK signaling pathway inhibition by this compound.
Conclusion
This compound and its derivatives exhibit a remarkable array of biological activities with significant therapeutic potential. Their potent antioxidant, anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects are supported by a growing body of scientific evidence. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid researchers in further exploring the pharmacological applications of these promising natural compounds. Continued investigation into their mechanisms of action and bioavailability is crucial for translating these findings into effective clinical strategies for the prevention and treatment of a wide range of human diseases.
References
- 1. This compound induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of this compound, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. This compound is the major anti-inflammatory compound in aqueous olive extracts and impairs cytokine and chemokine production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magistralbr.caldic.com [magistralbr.caldic.com]
- 9. This compound Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Promotes Proliferation of Human Schwann Cells: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Role of this compound and Oleuropein in the Prevention of Aging and Related Disorders: Focus on Neurodegeneration, Skeletal Muscle Dysfunction and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Anti-neuroinflammatory effect of this compound: a potential strategy for anti-depressant development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 20. Unveiling the Cardioprotective Potential of this compound: Insights from an Acute Myocardial Infarction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound protects against myocardial ischemia reperfusion injury by inhibiting mitochondrial permeability transition pore opening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effects of this compound on cardiovascular biomarkers in experimental diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Mechanisms of Hydroxytyrosol: A Deep Dive into Core Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Hydroxytyrosol (HT), a phenylethanoid found abundantly in olives and olive oil, is a cornerstone of the Mediterranean diet's health benefits. Beyond its potent antioxidant properties, a growing body of evidence highlights its significant anti-inflammatory activities. For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms by which this compound exerts these effects is paramount for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound in its attenuation of the inflammatory response, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Core Anti-Inflammatory Signaling Pathways Modulated by this compound
This compound's anti-inflammatory prowess stems from its ability to interact with and modulate several key intracellular signaling cascades that are central to the inflammatory process. The primary pathways influenced by this compound include the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) cascades, the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway, and the NOD-like receptor protein 3 (NLRP3) inflammasome. Emerging evidence also points to its influence on the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.
This compound has been shown to potently inhibit this pathway at multiple points. Studies have demonstrated that HT can prevent the degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[1] This, in turn, suppresses the expression of NF-κB-dependent pro-inflammatory mediators.
Quantitative Data on NF-κB Pathway Inhibition
| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| Human Monocytic THP-1 Cells | Lipopolysaccharide (LPS) | 10, 20, 40, 80 μM | Suppressed NF-κB phosphorylation and activation. | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Not specified | Down-regulated phosphorylation of IKKαβ, IκBα, and p65. | [3] |
| Murine Macrophages | Lipopolysaccharide (LPS) | 50 μM | Prevented LPS-induced translocation of NF-κBp65 to the nucleus. | [4] |
Experimental Protocol: NF-κB p65 Nuclear Translocation Assay
This protocol outlines a typical immunofluorescence-based assay to assess the effect of this compound on NF-κB p65 nuclear translocation in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed RAW 264.7 cells onto glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Analyze the subcellular localization of the p65 subunit.
Modulation of MAPK Signaling Cascades
The MAPK family, including extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, plays a crucial role in transducing extracellular stimuli into cellular responses, including inflammation.[5] The activation of these kinases through phosphorylation leads to the activation of various transcription factors, such as AP-1, which also regulate the expression of pro-inflammatory genes.
This compound has been shown to modulate MAPK signaling, often by inhibiting the phosphorylation of ERK, JNK, and p38.[4] By preventing the activation of these kinases, this compound can suppress the downstream inflammatory response.
Quantitative Data on MAPK Pathway Inhibition
| Cell Line | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |
| BV2 Murine Microglial Cells | LPS | 1, 10, 25, 50 μM | Decreased phosphorylation of JNK1/2 and p38 MAPK. | [4] |
| RAW 264.7 Macrophages | LPS | 50, 100 μM | Decreased phosphorylation of ERK1/2. | [2] |
| Human Monocytes | Phorbol Myristate Acetate (PMA) | 1-10 μM | Inhibited activation of PKCα and PKCβ1, upstream of MAPKs. | [6] |
Experimental Protocol: Western Blot for Phosphorylated MAPKs
This protocol describes the detection of phosphorylated ERK, JNK, and p38 in LPS-stimulated RAW 264.7 cells treated with this compound.
Materials:
-
RAW 264.7 cells and culture reagents
-
This compound
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-phospho-JNK, Rabbit anti-phospho-p38, and corresponding total protein antibodies. Rabbit or Mouse anti-β-actin as a loading control.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture and treat RAW 264.7 cells with this compound and/or LPS as described in the previous protocol.
-
Cell Lysis: Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of ERK, JNK, and p38, as well as β-actin, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Activation of the Nrf2 Antioxidant Pathway
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
This compound is a potent activator of the Nrf2 pathway.[7] By promoting the nuclear translocation of Nrf2, it upregulates the expression of antioxidant enzymes, thereby bolstering the cell's defense against oxidative stress, which is intimately linked to inflammation.
Quantitative Data on Nrf2 Pathway Activation
| Cell Line | This compound Concentration | Observed Effect | Reference |
| HepG2 Cells | Not specified | Induced nuclear translocation of Nrf2 and increased expression and activity of glutathione-related enzymes. | [8] |
| MC3T3-E1 Preosteoblast Cells | 1, 10, 100 μM | Promoted nuclear translocation of Nrf2 and increased mRNA levels of HO-1 and NQO1. | |
| IPEC-J2 Cells | Not specified | Increased protein levels of phosphorylated Nrf2. |
Experimental Protocol: Nrf2 Nuclear Translocation by Western Blot
This protocol details the assessment of Nrf2 nuclear and cytoplasmic levels in HepG2 cells treated with this compound.
Materials:
-
HepG2 cells and culture reagents
-
This compound
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: Rabbit anti-Nrf2, Rabbit anti-Lamin B1 (nuclear marker), Rabbit anti-β-tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Culture HepG2 cells and treat with this compound (e.g., 10, 50, 100 µM) for a specified time (e.g., 6 hours).
-
Cell Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration in both the nuclear and cytoplasmic fractions.
-
Western Blot: Perform SDS-PAGE and Western blotting as previously described.
-
Antibody Incubation: Probe the membranes with antibodies against Nrf2, Lamin B1, and β-tubulin.
-
Detection and Analysis: Detect the protein bands and quantify their intensities. The increase of Nrf2 in the nuclear fraction (normalized to Lamin B1) and a corresponding decrease in the cytoplasmic fraction (normalized to β-tubulin) indicate Nrf2 nuclear translocation.
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. The activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (e.g., LPS) to upregulate the expression of NLRP3 and pro-IL-1β, followed by an activation signal that triggers the assembly of the inflammasome complex.
This compound has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of IL-1β and IL-18.[4] This inhibitory effect contributes significantly to its overall anti-inflammatory profile.
Quantitative Data on NLRP3 Inflammasome Inhibition
| Cell Line/Model | Inflammatory Stimulus | This compound Concentration/Dose | Observed Effect | Reference |
| BV2 Murine Microglial Cells | LPS | 1, 10, 25, 50 μM | Inhibited the activation of the NLRP3 inflammasome. | [4] |
| Murine DSS-induced Colitis | 40 mg/kg/day | Inhibited NLRP3 inflammasome activation by suppressing the expression of NLRP3, caspase-1, and ASC mRNA. | ||
| Murine Peritoneal Macrophages | LPS | 12.5, 25, 50 μM (Peracetylated HT) | Inhibited the non-canonical NLRP3 inflammasome pathway, decreasing IL-1β and IL-18 levels. | [4] |
Experimental Protocol: NLRP3 Inflammasome Activation and IL-1β Measurement
This protocol describes a method to assess the effect of this compound on NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) by measuring IL-1β secretion.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
RPMI 1640 medium with 10% FBS
-
This compound
-
LPS
-
ATP (Adenosine 5'-triphosphate disodium salt hydrate)
-
ELISA kit for mouse IL-1β
Procedure:
-
BMDM Culture: Culture BMDMs in RPMI 1640 medium.
-
Priming: Prime the BMDMs with LPS (e.g., 500 ng/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Pre-treatment: During the last hour of LPS priming, add different concentrations of this compound.
-
Activation: Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.
-
Supernatant Collection: Centrifuge the cell culture plates and collect the supernatants.
-
ELISA: Measure the concentration of mature IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Interaction with the JAK-STAT Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation. Ligand binding to cytokine receptors leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptors. This creates docking sites for Signal Transducers and Activators of Transcription (STATs). Upon recruitment, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
While research is still emerging, some studies suggest that this compound and its derivatives can modulate the JAK-STAT pathway. Specifically, peracetylated this compound has been shown to inhibit the activation of STAT3, a key mediator of inflammatory responses.[4]
Quantitative Data on JAK-STAT Pathway Interaction
| Cell Line | This compound Derivative | Concentration | Observed Effect | Reference |
| Murine Peritoneal Macrophages | Peracetylated this compound | 12.5, 25, 50 μM | Inhibited the activation of STAT3. |
Experimental Protocol: Western Blot for Phosphorylated STAT3
The experimental protocol for assessing the effect of this compound on STAT3 phosphorylation is similar to that described for MAPKs, with the primary antibodies targeting phosphorylated STAT (e.g., at Tyr705) and total STAT3.
Conclusion
This compound exhibits a multi-pronged anti-inflammatory effect by targeting key signaling pathways that are fundamental to the initiation and propagation of the inflammatory response. Its ability to concurrently inhibit pro-inflammatory cascades like NF-κB and MAPKs, while activating the protective Nrf2 pathway, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The provided quantitative data, detailed experimental protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals seeking to further investigate and capitalize on the anti-inflammatory properties of this compound. Further research, particularly on the JAK-STAT pathway and the in vivo efficacy and safety of this compound and its derivatives, will be crucial in translating these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Cytoprotection: A Projection for Clinical Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peracetylated this compound, a new this compound derivate, attenuates LPS-induced inflammatory response in murine peritoneal macrophages via regulation of non-canonical inflammasome, Nrf2/HO1 and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Recovers SARS-CoV-2-PLpro-Dependent Impairment of Interferon Related Genes in Polarized Human Airway, Intestinal and Liver Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 8. This compound Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
In vitro antioxidant capacity of hydroxytyrosol
An In-depth Technical Guide on the In Vitro Antioxidant Capacity of Hydroxytyrosol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (HT), a phenylethanoid, is a prominent phytochemical found in olives and olive oil, renowned for its potent antioxidant properties.[1] Its high bioavailability and ability to scavenge free radicals have positioned it as a compound of significant interest in the pharmaceutical, nutraceutical, and food industries.[1][2] The antioxidant efficacy of this compound is primarily attributed to its o-dihydroxyphenyl moiety, which enables it to act as a free radical scavenger and metal chelator.[3][4] This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of this compound, detailing common analytical methods, presenting quantitative data, and exploring the underlying molecular mechanisms and signaling pathways.
In Vitro Antioxidant Capacity Assays
Several spectrophotometric assays are commonly employed to evaluate the in vitro antioxidant capacity of this compound. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). The most frequently used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the oxygen radical absorbance capacity (ORAC) assay, and the ferric reducing antioxidant power (FRAP) assay.
Experimental Protocols
Below are detailed methodologies for the key in vitro antioxidant assays used to evaluate this compound.
1. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Reagents:
-
Procedure:
-
Prepare a fresh methanolic solution of DPPH radical (e.g., 100 µM).[5]
-
Mix a specific volume of the DPPH solution (e.g., 1 mL) with the this compound sample solution at various concentrations.[5]
-
Vortex the mixture and incubate it in the dark at room temperature for a specified period (e.g., 20-30 minutes).[5][6]
-
Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm or 520 nm) using a spectrophotometer.[5][6]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[6]
-
2. ABTS Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which has a blue-green color. Antioxidants reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically.
-
Reagents:
-
ABTS solution (e.g., 7 mM in water).
-
Potassium persulfate (e.g., 2.45 mM) or horseradish peroxidase/H₂O₂ to generate the ABTS radical cation.[5]
-
Phosphate-buffered saline (PBS) or ethanol to dilute the ABTS•+ solution.
-
This compound standards and samples at various concentrations.
-
Trolox (a water-soluble vitamin E analog) as a standard for creating a calibration curve.
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.[7]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS) to obtain a working solution with an absorbance of approximately 0.700 at 734 nm.[7]
-
Add a small volume of the this compound sample (e.g., 30 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 3 mL).[8]
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[8]
-
The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.
-
3. Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Reagents:
-
Procedure:
-
In a 96-well microplate, add the this compound sample or Trolox standard (e.g., 25 µL).[9]
-
Add the fluorescein solution (e.g., 150 µL of 1 µM) to each well.[9]
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).[9]
-
Initiate the reaction by adding the AAPH solution (e.g., 25 µL of 250 mM) to each well.[9]
-
Measure the fluorescence decay kinetically over a period (e.g., 90 minutes) using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 538 nm) wavelengths.[9][10]
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The results are expressed as µmoles of Trolox equivalents per mmole of the compound.[9]
-
4. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents:
-
Procedure:
-
Warm the freshly prepared FRAP reagent to 37°C.[11]
-
Mix the FRAP reagent (e.g., 900 µL) with the this compound sample (e.g., 30 µL) and distilled water (e.g., 90 µL).[11]
-
Incubate the mixture at 37°C and monitor the absorbance at 593 nm or 595 nm over time (e.g., up to 30 minutes).[11][12]
-
The change in absorbance is proportional to the antioxidant capacity of the sample.
-
Results are typically expressed as Trolox equivalents (TEAC) or as Fe²⁺ equivalents.
-
Caption: Generalized workflow for common in vitro antioxidant capacity assays.
Quantitative Antioxidant Capacity of this compound
The following tables summarize the quantitative data on the in vitro antioxidant capacity of this compound from various studies.
Table 1: DPPH Radical Scavenging Activity of this compound
| IC50 (µg/mL) | IC50 (µM) | Comments | Reference |
| 0.7 | - | High antioxidant activity detected. | [6] |
| - | 87.90 | For tyrosol nanoparticles, for comparison. | [13] |
IC50: The concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Assay Result | Comments | Reference |
| Significantly higher than TPF* | In water-based ABTS assay. | [5] |
TPF: Total Polyphenolic Fraction. TEAC (Trolox Equivalent Antioxidant Capacity): The concentration of Trolox with the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
Table 3: ORAC Value of this compound
| ORAC Value (µmol TE/µmol) | Comments | Reference |
| High | One of the highest known for a natural antioxidant. | [10][14] |
ORAC (Oxygen Radical Absorbance Capacity) values are expressed as Trolox Equivalents (TE).
Table 4: FRAP Value of this compound
| FRAP Value | Comments | Reference |
| Data not available in search results | - | - |
FRAP (Ferric Reducing Antioxidant Power) values are often expressed as Trolox Equivalents (TE) or Fe²⁺ equivalents.
Molecular Mechanisms and Signaling Pathways
Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways, which enhances the endogenous antioxidant defense systems.
Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, known as phase II enzymes.
-
Mechanism: Under conditions of oxidative stress, this compound can promote the dissociation of Nrf2 from its inhibitor, Keap1. Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.
-
Downstream Effects: This activation leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[3][15] This mechanism suggests that this compound creates a "cellular memory effect," leading to a prolonged protective state.[16]
Caption: this compound activates the Nrf2 pathway to boost antioxidant enzymes.
Modulation of Inflammatory Pathways
Chronic inflammation is closely linked to oxidative stress. This compound has demonstrated anti-inflammatory properties by modulating key signaling pathways such as NF-κB and MAPK.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines (e.g., TNF-α, IL-6).[3][4]
-
MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are involved in directing cellular responses to a diverse array of stimuli. This compound can inhibit the MAPK signaling pathway, which is associated with its protective effects in inflammatory conditions.[3]
Caption: this compound inhibits MAPK and NF-κB inflammatory pathways.
Conclusion
This compound exhibits remarkable in vitro antioxidant capacity, substantiated by data from multiple standardized assays including DPPH, ABTS, and ORAC. Its potency is not only derived from its direct ability to scavenge a wide range of reactive oxygen species but also from its influence on crucial cellular signaling pathways. By activating the Nrf2 pathway, this compound enhances the cell's intrinsic antioxidant defenses. Furthermore, its ability to inhibit pro-inflammatory pathways like NF-κB and MAPK underscores its dual role as both an antioxidant and an anti-inflammatory agent. This comprehensive profile makes this compound a compelling candidate for further investigation and development in the management and prevention of oxidative stress-related pathologies.
References
- 1. This compound: A natural compound with promising pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Potential Uses in Cardiovascular Diseases, Cancer, and AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and this compound from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of biologically active this compound rich extract via catalytic conversion of tyrosol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08875K [pubs.rsc.org]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. High-Yield Production of a Rich-in-Hydroxytyrosol Extract from Olive (Olea europaea) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. olivewellnessinstitute.org [olivewellnessinstitute.org]
- 15. This compound as a Mitochondrial Homeostasis Regulator: Implications in Metabolic Syndrome and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
The Pharmacokinetics and Bioavailability of Hydroxytyrosol in Humans: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (HT), a simple phenolic compound predominantly found in olives and olive oil, has garnered significant scientific attention for its potent antioxidant and anti-inflammatory properties.[1][2][3] Its potential therapeutic applications in cardiovascular disease, neuroprotection, and cancer have spurred extensive research into its behavior within the human body.[2][3] A thorough understanding of the pharmacokinetics (PK) and bioavailability of this compound is paramount for the development of effective HT-based nutraceuticals and pharmaceuticals. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans, with a focus on quantitative data, experimental methodologies, and key influencing factors.
Pharmacokinetics of this compound
This compound is rapidly absorbed following oral administration, with peak plasma concentrations generally observed within 30 to 60 minutes.[4][5] However, its bioavailability is influenced by various factors, most notably the food matrix in which it is consumed.[6][7] The compound undergoes extensive first-pass metabolism, primarily in the intestine and liver, resulting in a variety of metabolites.[1][8]
Absorption
Following ingestion, this compound is quickly absorbed from the intestine.[1] Studies have shown that the free form of this compound can be detected in plasma as early as two minutes after administration, with levels peaking between 5 and 10 minutes.[3] The lipid-rich environment of virgin olive oil appears to enhance the intestinal uptake of this compound and its derivatives.[5]
Distribution
Once absorbed, this compound and its metabolites are distributed throughout the body.[1][2] Animal studies have indicated that they can accumulate in various tissues, including the kidneys, liver, muscle, testes, and brain.[2] In humans, a significant portion of circulating this compound has been observed to transiently bind to low-density lipoprotein (LDL) particles, which may contribute to its protective effects against LDL oxidation.[3][9]
Metabolism
This compound undergoes extensive phase I and phase II metabolism.[1] The primary metabolic pathways include:
-
Glucuronidation and Sulfation: The majority of this compound is conjugated with glucuronic acid and sulfate in the intestine and liver, forming this compound-glucuronides and this compound-sulfates.[2][8] Approximately 98% of this compound in plasma and urine exists in these conjugated forms.[8][10]
-
Methylation: Catechol-O-methyltransferase (COMT) plays a key role in the methylation of this compound, leading to the formation of homovanillyl alcohol (HvOH).[5]
-
Oxidation: Further oxidation of metabolites results in the formation of homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC).[1][4][5]
The main circulating metabolites of this compound in humans are homovanillic acid, HT-3-O-sulphate, and 3,4-dihydroxyphenylacetic acid.[4]
Excretion
This compound and its metabolites are rapidly eliminated from the body, primarily through the kidneys via urine.[1][11] The elimination half-life of this compound has been estimated to be approximately 2.43 hours.[8][10]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various human clinical trials.
| Table 1: Pharmacokinetic Parameters of this compound in Human Plasma | |||||
| Study Reference | Dosage and Matrix | Subjects (n) | Cmax (ng/mL) | Tmax (min) | Elimination Half-Life (h) |
| Miró et al. (2003)[8][10] | 25 mL virgin olive oil | Healthy volunteers | Not specified for HT | 32 | 2.43 |
| de la Torre-Carbot et al. (2010)[12][13] | 25 mL extra-virgin olive oil | Healthy volunteers | 4.40 (free HT) | Not specified | Not specified |
| Farràs et al. (2020)[6][7] | 5 mg HT in extra virgin olive oil | 20 volunteers | 3.79 | 30 | Not specified |
| Farràs et al. (2020) | Hard enteric-coated capsule with 7.5 mg HT in EVOO | 20 healthy volunteers | 5.5 | 123 | 2.51 |
| de Bock et al. (2013)[14] | Olive leaf extract (liquid) | Healthy volunteers | Not specified for HT | 64 | Not specified |
| de Bock et al. (2013)[14] | Olive leaf extract (capsule) | Healthy volunteers | Not specified for HT | 93 | Not specified |
| Table 2: Major Metabolites of this compound Identified in Human Plasma and Urine |
| Metabolite |
| This compound-3-O-sulfate[2][4] |
| This compound-4'-O-glucuronide[2] |
| This compound-3'-O-glucuronide[2] |
| Homovanillic acid (HVA)[3][4][5] |
| 3,4-Dihydroxyphenylacetic acid (DOPAC)[3][4][5] |
| Homovanillyl alcohol (HvOH)[5] |
Experimental Protocols
General Study Design for a Pharmacokinetic Study of this compound
A common experimental design to assess the pharmacokinetics of this compound is a randomized, controlled, crossover study.[4]
-
Participants: A cohort of healthy human volunteers is typically recruited.[4]
-
Washout Period: Participants undergo a washout period where they follow a diet free of polyphenols and alcohol before each intervention.
-
Intervention: A single dose of this compound is administered in a specific matrix (e.g., olive oil, aqueous supplement, capsule).[4]
-
Sample Collection: Blood and urine samples are collected at baseline and at multiple time points post-ingestion (e.g., 0.5, 1, 1.5, 2, 4, and 12 hours).[4]
-
Sample Analysis: Plasma and urine samples are analyzed for this compound and its metabolites using validated analytical methods.[4]
Analytical Methodology: UHPLC-DAD-MS/MS
A prevalent and highly sensitive method for the quantification of this compound and its metabolites is Ultra-High-Performance Liquid Chromatography coupled with a Diode-Array Detector and Tandem Mass Spectrometry (UHPLC-DAD-MS/MS).[4]
-
Sample Preparation: Plasma samples may require stabilization, protein precipitation, and solid-phase extraction to isolate the compounds of interest.[12][13] Urine samples are often diluted and filtered before analysis.
-
Chromatographic Separation: A C18 column is commonly used for the separation of this compound and its metabolites.[15] A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol/acetonitrile) is employed.[15]
-
Detection and Quantification: The diode-array detector provides UV-Vis spectra for initial identification, while the tandem mass spectrometer allows for highly specific and sensitive quantification using multiple reaction monitoring (MRM).
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry (GC-MS) has also been utilized for the analysis of this compound.[8][10]
-
Sample Preparation: This method often requires derivatization of the phenolic compounds to increase their volatility for gas chromatography. Plasma and urine samples undergo acidic or enzymatic hydrolysis to release conjugated forms.[8]
-
Chromatographic Separation: A capillary column is used to separate the derivatized analytes.
-
Detection and Quantification: The mass spectrometer provides mass spectra for identification and quantification.
Visualizations
Caption: Metabolic pathway of this compound in humans.
Caption: Typical workflow for a human pharmacokinetic study of this compound.
Conclusion
The pharmacokinetics of this compound in humans are characterized by rapid absorption, extensive first-pass metabolism, and swift renal excretion. The bioavailability of this potent antioxidant is modest and significantly influenced by the food matrix. The primary circulating forms are not free this compound but rather its glucuronidated, sulfated, and methylated metabolites. Future research should continue to explore strategies to enhance the bioavailability of this compound, such as novel delivery systems and formulations, to fully harness its therapeutic potential. A deeper understanding of the biological activities of its major metabolites is also crucial for elucidating the mechanisms behind the health benefits associated with this compound consumption.
References
- 1. Oral Bioavailability and Metabolism of this compound from Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oral Bioavailability and Metabolism of this compound from Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Bioavailability: Unraveling Influencing Factors and Optimization Strategies for Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of this compound are dependent on the food matrix in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioavailability of this compound are dependent on the food matrix in humans | DIGITAL.CSIC [digital.csic.es]
- 8. This compound disposition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral Bioavailability and Metabolism of this compound from Food Supplements [mdpi.com]
- 10. This compound disposition in humans - ProQuest [proquest.com]
- 11. mdpi.com [mdpi.com]
- 12. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 13. Analysis of free this compound in human plasma following the administration of olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound in Plasma by HPLC | Scilit [scilit.com]
Neuroprotective Effects of Hydroxytyrosol in Preclinical Models: A Technical Guide
Executive Summary: Hydroxytyrosol (HT), a potent phenolic compound derived from olives, has emerged as a promising neuroprotective agent in a multitude of preclinical studies. Its therapeutic potential stems from its robust antioxidant and anti-inflammatory properties, which address key pathological drivers of neurodegenerative diseases. This technical guide provides an in-depth review of the mechanisms of action, quantitative efficacy data from preclinical models, and detailed experimental protocols. The primary mechanisms involve the activation of the Nrf2 antioxidant response pathway and the inhibition of the pro-inflammatory NF-κB signaling cascade. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the preclinical evidence supporting this compound as a neuroprotective candidate.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. The pathophysiology of these disorders is complex, but oxidative stress and chronic neuroinflammation are recognized as central pillars in their onset and progression.[1][2] This has spurred research into therapeutic agents capable of mitigating these cellular and molecular insults.
This compound (3,4-dihydroxyphenylethanol), a key component of extra virgin olive oil, has garnered significant attention for its potent biological activities.[3][4] As a powerful antioxidant, HT's neuroprotective effects have been demonstrated across numerous in vitro and in vivo models.[5][6] Evidence suggests that HT can cross the blood-brain barrier, a critical requirement for any centrally acting therapeutic agent, allowing it to directly engage with neural and glial cells.[7][8] This guide synthesizes the current preclinical data, focusing on the molecular pathways, quantitative outcomes, and experimental designs used to evaluate its neuroprotective efficacy.
Key Neuroprotective Mechanisms of this compound
The neuroprotective activity of this compound is multifactorial, primarily revolving around its ability to modulate endogenous defense mechanisms against oxidative stress and inflammation.
Attenuation of Oxidative Stress via Nrf2 Pathway Activation
A major mechanism of HT's neuroprotective function is the robust activation of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[5][7] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to an inducer like HT, Nrf2 is released, translocates to the nucleus, and binds to the ARE in the promoter region of various cytoprotective genes. This leads to the upregulation of Phase II antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD), which collectively enhance the cellular defense against oxidative damage and improve mitochondrial function.[1][5]
References
- 1. Modulation of Nrf2 by Olive Oil and Wine Polyphenols and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Decreases LPS- and α-Synuclein-Induced Microglial Activation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of this compound and Oleuropein in the Prevention of Aging and Related Disorders: Focus on Neurodegeneration, Skeletal Muscle Dysfunction and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. Evidences of this compound as an anti-inflammatory agent in Parkinson’s disease: insights into the mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
The Cardioprotective Capabilities of Hydroxytyrosol: A Technical Guide for Researchers
Introduction: Hydroxytyrosol (HT), a phenylethanoid found in olives and olive oil, is emerging as a potent natural compound with significant therapeutic potential in the prevention and management of cardiovascular diseases (CVDs).[1][2][3][4][5] Attributed as a key component of the cardioprotective Mediterranean diet, HT exerts a spectrum of beneficial effects, including potent antioxidant, anti-inflammatory, and anti-atherogenic properties.[1][2][3][6][7][8][9] This technical guide provides an in-depth overview of the molecular mechanisms, experimental evidence, and key signaling pathways modulated by this compound in the context of cardiovascular health, tailored for researchers, scientists, and professionals in drug development.
Core Mechanisms of Cardioprotection
This compound's cardioprotective effects are multi-faceted, primarily revolving around its ability to counteract oxidative stress and inflammation, two pivotal processes in the pathogenesis of cardiovascular diseases.[1][2][3][7][8][9][10]
Antioxidant Activity: HT is a powerful antioxidant, demonstrating a high capacity to scavenge free radicals.[1][9] Its antioxidant prowess surpasses that of vitamin E.[9] This activity is crucial in protecting cardiovascular tissues from oxidative damage.[9] HT not only directly neutralizes reactive oxygen species (ROS) but also enhances the endogenous antioxidant defense systems.[1][3] It has been shown to stimulate the synthesis and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).[1] Furthermore, HT can increase the activity of protective enzymes like glutathione peroxidase.[3]
Anti-Inflammatory Effects: Chronic inflammation is a well-established driver of cardiovascular diseases, particularly atherosclerosis.[7][11] this compound exhibits significant anti-inflammatory properties by modulating key inflammatory signaling pathways.[1][2][7] It can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][12][13] Additionally, HT has been shown to reduce the expression of adhesion molecules on endothelial cells, which is a critical step in the development of atherosclerotic plaques.[7]
Key Signaling Pathways Modulated by this compound
This compound exerts its cardioprotective effects by modulating several critical intracellular signaling pathways. Understanding these pathways is essential for the development of targeted therapeutic strategies.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[12][14] this compound has been shown to inhibit the activation of NF-κB.[1][12][14] By doing so, it downregulates the expression of a multitude of pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.[1][14][15] This inhibition of the NF-κB pathway is a key mechanism behind HT's anti-inflammatory and anti-atherosclerotic effects.[1][14]
Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[16] this compound has been demonstrated to activate the Nrf2 pathway.[1][17] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and detoxifying genes, thereby bolstering the cell's defense against oxidative stress.[1][17]
MAPK Signaling Pathway: Mitogen-activated protein kinases (MAPKs) are involved in various cellular processes, including inflammation and apoptosis. This compound has been shown to modulate MAPK signaling.[1] For instance, in H9c2 cardiomyocytes, HT treatment modulated stress-sensitive pathways by upregulating defensive proteins like p44/42-MAPK.[1] Conversely, in other contexts, it can inhibit the phosphorylation of MAPKs like p38, which is involved in inflammatory responses.[13][18]
PPARγ/LXRα/ABCA1 Pathway: This pathway is crucial for cholesterol metabolism and the prevention of foam cell formation, a key event in atherosclerosis. This compound has been found to activate the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[19][20] This activation leads to the upregulation of Liver X Receptor alpha (LXRα) and subsequently the ATP-binding cassette transporter A1 (ABCA1).[19][20] ABCA1 is a key transporter responsible for cholesterol efflux from macrophages, thereby preventing their transformation into foam cells.[19][20]
Quantitative Data on Cardioprotective Effects
The following tables summarize the quantitative effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Effects of this compound
| Cell Line | Treatment/Concentration | Observed Effect | Reference |
| H9c2 cardiomyocytes | 0.1 and 10 µg/mL HT for 24h | Reduction in intracellular ROS | [1] |
| Human monocytic THP-1 cells | 50 µM HT | Inhibition of NF-κB | [1] |
| J774 murine macrophages | Not specified | Down-regulation of iNOS and COX-2 | [1] |
| Human retinal pigment epithelial cells | 100 µM HT | Modulation of ARE gene expression | [1] |
| PMA-activated U937 human monocytes | 1–10 µmol/L HT | Reduction in MMP-9 and COX-2 expression | [1] |
| HUVECs | 1–30 µmol/L HT | Suppression of inflammatory angiogenesis | [21] |
| THP-1 macrophage-derived foam cells | 50 µM HT | Downregulation of CD36 expression | [19] |
| H9c2 cells | Not specified | Marked protection against CoCl2-induced apoptosis | [22][23] |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosage | Duration | Observed Effect | Reference |
| High fat diet-induced obese mice | 10 mg/kg/day and 50 mg/kg/day | Not specified | Decreased IL-6 levels; 22.4% reduction in CRP with high dose | [1] |
| apoE-/- mice | 10 mg/kg/day | 16 weeks | Significant reduction in aorta atherosclerotic lesions | [12][13] |
| Ischemia/Reperfusion mouse model | 10 mg/kg (single intraperitoneal dose) | 24 hours prior to I/R | 57% reduction in infarct size | [17][24] |
| Isoproterenol-induced myocardial infarction in rats | Not specified | Not specified | Reduced severity of histopathological damage | [25] |
| apoE-/- mice | 10 mg/kg/day | 16 weeks | ~17.4% reduction in serum TG, ~15.2% in TC, ~17.9% in LDL-C; ~26.9% increase in serum HDL-C | [18] |
| apoE-/- mice | 10 mg/kg/day | 16 weeks | ~23.5% reduction in serum CRP, ~27.8% in TNF-α, ~18.4% in IL-1β, ~19.1% in IL-6; 1.4-fold increase in IL-10 | [13] |
Table 3: Human Clinical Trial Data on this compound
| Study Population | Dosage | Duration | Observed Effect | Reference |
| Healthy volunteers | 15 mg/day HT | 3 weeks | Significant increase in thiol group and TAS; significant reduction in nitrite, nitrate, and MDA | [26] |
| Pre-hypertensive males | 136 mg oleuropein (6 mg HT) | 6 weeks | Up to 7% reduction in heart disease risk and 15% reduced risk of heart attack | [10] |
| Type I diabetic patients | 25 mg HT | 3 days | 46% decrease in blood clotting | [10] |
| General recommendation (EFSA) | 5 mg HT and its derivatives daily (from 20g of olive oil) | Daily | Protection of blood lipids from oxidative stress | [2][8][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols from key studies.
In Vitro Model of Endothelial Dysfunction
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured.
-
Induction of Dysfunction: Endothelial dysfunction is induced by challenging the HUVECs with phorbol myristate acetate (PMA), an inflammatory and proangiogenic agent.
-
Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 1–30 µmol/L).
-
Analysis: The effects of HT are assessed by measuring mitochondrial ROS production, lipid peroxidation, superoxide dismutase activity, mitochondrial membrane potential, and ATP synthesis.
In Vivo Model of Myocardial Infarction (Ischemia/Reperfusion)
-
Animal Model: Mice are used.
-
Treatment: A single intraperitoneal dose of this compound (e.g., 10 mg/kg) is administered 24 hours prior to the ischemia/reperfusion protocol.
-
Ischemia/Reperfusion Protocol: The Langendorff technique is used on isolated hearts. Ischemia is induced for 30 minutes, followed by 60 minutes of reperfusion.
-
Analysis: The primary outcome is the measurement of infarct size. Other parameters assessed include mitochondrial function (membrane potential, oxygen consumption) and redox balance (hydrogen peroxide production).
Foam Cell Formation Assay
-
Cell Culture: THP-1 monocytes are differentiated into macrophages.
-
Induction of Foam Cells: Macrophages are incubated with oxidized low-density lipoprotein (oxLDL) to induce cholesterol accumulation and foam cell formation.
-
Treatment: Foam cells are treated with this compound (e.g., 50 µM).
-
Analysis: Cellular lipid accumulation is visualized using Oil Red O staining. Cholesterol content is quantified by high-performance liquid chromatography (HPLC). The expression of molecules related to cholesterol metabolism (e.g., SR-A1, CD36, ABCA1, PPARγ, LXRα) is assessed using RT-qPCR and Western blot.
Conclusion and Future Directions
The body of evidence strongly supports the cardioprotective properties of this compound, positioning it as a promising candidate for the development of novel nutraceuticals and pharmaceuticals for cardiovascular disease. Its multifaceted mechanisms of action, targeting both oxidative stress and inflammation through the modulation of key signaling pathways, underscore its therapeutic potential.
Future research should focus on larger-scale, long-term human clinical trials to definitively establish the efficacy and optimal dosage of this compound for cardiovascular disease prevention and treatment. Further investigation into its effects on specific patient populations, as well as its synergistic potential with other cardioprotective agents, is also warranted. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this remarkable natural compound.
References
- 1. Wide Biological Role of this compound: Possible Therapeutic and Preventive Properties in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Potential Uses in Cardiovascular Diseases, Cancer, and AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myolivea.com [myolivea.com]
- 4. The cardiovascular benefits of this compound | Università di Padova [unipd.it]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. myolivea.com [myolivea.com]
- 8. caringsunshine.com [caringsunshine.com]
- 9. myolivea.com [myolivea.com]
- 10. prohealth.com [prohealth.com]
- 11. High Tyrosol and this compound Intake Reduces Arterial Inflammation and Atherosclerotic Lesion Microcalcification in Healthy Older Populations | MDPI [mdpi.com]
- 12. This compound Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Plays Antiatherosclerotic Effects through Regulating Lipid Metabolism via Inhibiting the p38 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound: Its role in the prevention of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of this compound in Endothelial Functioning | Encyclopedia MDPI [encyclopedia.pub]
- 17. Unveiling the Cardioprotective Potential of this compound: Insights from an Acute Myocardial Infarction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Plays Antiatherosclerotic Effects through Regulating Lipid Metabolism via Inhibiting the p38 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound Reduces Foam Cell Formation and Endothelial Inflammation Regulating the PPARγ/LXRα/ABCA1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Ameliorates Endothelial Function under Inflammatory Conditions by Preventing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound and olive leaf extract exert cardioprotective effects by inhibiting GRP78 and CHOP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound and olive leaf extract exert cardioprotective effects by inhibiting GRP78 and CHOP expression [jbr-pub.org.cn]
- 24. researchgate.net [researchgate.net]
- 25. This compound protects isoproterenol-induced myocardial infarction through activating notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Antioxidant Effects of a this compound-Based Pharmaceutical Formulation on Body Composition, Metabolic State, and Gene Expression: A Randomized Double-Blinded, Placebo-Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound ameliorates endothelial function under inflammatory conditions by preventing mitochondrial dysfunction [iris.cnr.it]
An In-depth Technical Guide on the Antimicrobial and Antiviral Activity of Hydroxytyrosol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxytyrosol (3,4-dihydroxyphenylethanol; HT) is a potent phenolic phytochemical found predominantly in the fruit and leaves of the olive tree (Olea europaea L.).[1][2] It is a metabolite of oleuropein and is recognized for its high bioavailability and strong antioxidant properties, which are attributed to its o-dihydroxyphenyl moiety.[1] Beyond its antioxidant capacity, this compound has garnered significant scientific interest for its broad spectrum of biological activities, including anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects.[1][2] This guide provides a detailed technical overview of its antimicrobial and antiviral properties, focusing on quantitative efficacy data, mechanisms of action, and the experimental protocols used for its evaluation.
Antimicrobial Activity of this compound
This compound has demonstrated significant in vitro antimicrobial properties against a range of pathogenic bacteria, including those responsible for respiratory and gastrointestinal infections.[1][3] However, its efficacy can be influenced by the concentration, target strain, and the composition of the culture medium used in assessments.[4]
Quantitative Antimicrobial Data
The antimicrobial potency of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A summary of reported values against various bacterial species is presented in Table 1. There is a notable variance in the reported effective concentrations, with some studies showing efficacy at low µg/mL levels while others require concentrations in the mg/mL range.[3][5] This discrepancy highlights that the antimicrobial activity can be limited, particularly in nutrient-rich culture media where bacteria may overcome the inhibitory effects.[4]
Table 1: Summary of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain Type | MIC | MBC | Reference |
| Staphylococcus aureus | ATCC 25923 | 7.85 µg/mL | Not Reported | [3] |
| Staphylococcus aureus | - | 3.125 mg/mL | 6.25 mg/mL | [5] |
| Staphylococcus epidermidis | - | 6.25 mg/mL | 12.5 mg/mL | [5] |
| Haemophilus influenzae | ATCC 9006 | 0.24 µg/mL | Not Reported | [3] |
| Moraxella catarrhalis | ATCC 8176 | 0.24 µg/mL | Not Reported | [3] |
| Salmonella typhi | ATCC 6539 | 1.95 µg/mL | Not Reported | [3] |
| Vibrio parahaemolyticus | ATCC 17802 | 0.24 µg/mL | Not Reported | [3] |
| Various Clinical Isolates | Clinical | 0.97 - 31.25 µg/mL | Not Reported | [3] |
Mechanisms of Antibacterial Action
The antibacterial effects of this compound are multifactorial, involving disruption of essential bacterial structures and metabolic processes. The proposed mechanisms include altering cell membrane permeability, denaturing proteins, and downregulating genes associated with cell proliferation.[6] More specific molecular targets have been identified, providing insight into its bactericidal activity.
-
Enzyme Inhibition: In silico analyses have shown that this compound has a high binding affinity for the active sites of crucial bacterial enzymes, including the gyrase B subunit and the peptidoglycan DD-transpeptidase domain.[7] Inhibition of these enzymes disrupts DNA replication and cell wall synthesis, respectively, leading to bacterial death.[7] this compound has also been shown to inhibit bacterial ATP synthase, a key enzyme in cellular energy production.[8]
-
Quorum Sensing Disruption: this compound and its derivatives can interfere with quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors like biofilm formation and virulence factor expression.[9] By acting as a "quorum quencher," it can reduce the virulence of an infection.[9]
Antiviral Activity of this compound
This compound exhibits significant antiviral activity, particularly against enveloped viruses.[10][11] Its mechanism appears to involve direct interaction with the virion, leading to its inactivation, rather than targeting host cell machinery.[10][12]
Quantitative Antiviral Data
The virucidal efficacy of this compound and HT-rich extracts has been demonstrated against several viruses, including influenza A virus and SARS-CoV-2. The activity is typically dependent on both the concentration of the compound and the duration of exposure. Quantitative data from key studies are summarized in Table 2.
Table 2: Summary of Antiviral Activity of this compound and HT-Rich Extracts
| Virus | Compound/Extract | Concentration | Incubation Time | Efficacy | Reference |
| Influenza A (H1N1, H3N2, H5N1) | This compound | 1000 µg/mL | 24 h | Significant titer reduction | [12] |
| SARS-CoV-2 | HIDROX® (HT-rich extract) | 4.50 mg/mL | 0.5 h | 99.68% inactivation | [13] |
| SARS-CoV-2 | HIDROX® (HT-rich extract) | 0.90 mg/mL | 1 h | 98.53% inactivation | [13] |
| SARS-CoV-2 | HIDROX® (HT-rich extract) | 0.90 mg/mL | 24 h | ≥99.98% inactivation | [13] |
| SARS-CoV-2 | This compound | 0.90 mg/mL | 24 h | ≥99.98% inactivation | [13] |
| SARS-CoV-2 | Standardized Olive Leaf Extract | 118.3 µg/mL | - | IC₅₀ | [14] |
Mechanisms of Antiviral Action
The primary antiviral mechanism of this compound is direct virucidal action against enveloped viruses.[10][12] Electron microscopy has revealed that treatment with this compound causes significant morphological abnormalities in influenza virions.[10][12] This suggests that this compound disrupts the structural integrity of the viral envelope.[10][11]
For SARS-CoV-2, studies suggest that this compound induces structural changes in the virus, including altering the molecular weight of the spike (S) proteins and disrupting the viral genome.[13] By damaging these critical components, this compound effectively prevents the virus from successfully infecting host cells. While the primary effect is on the virion, this compound can also modulate host cell pathways, such as inhibiting the NF-κB signaling pathway, which is critical in the inflammatory response to viral infections.[11][15]
Key Experimental Protocols
The following sections detail standardized methodologies for assessing the antimicrobial and antiviral properties of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.[3][5]
Methodology:
-
Preparation: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL). Positive (bacteria and medium) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. After further incubation, the MBC is identified as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Virucidal Activity Assay: Viral Titer Reduction
This assay quantifies the ability of a compound to directly inactivate viral particles.[12][13]
Methodology:
-
Preparation: A suspension of the target virus with a known titer is mixed with various concentrations of this compound or a control substance (e.g., PBS).
-
Incubation: The mixtures are incubated for a defined period (e.g., 5 minutes to 24 hours) at a controlled temperature (e.g., 25°C) to allow for interaction.
-
Serial Dilution: Following incubation, the mixtures are immediately serially diluted (10-fold) in an appropriate cell culture medium to halt the reaction and prepare for titration.
-
Inoculation: The dilutions are added to monolayers of susceptible host cells (e.g., Vero E6 cells for SARS-CoV-2) in a 96-well plate.
-
Incubation & Observation: The plates are incubated for several days (e.g., 3 days), and the cells are monitored for the development of a cytopathic effect (CPE).
-
Titer Calculation: The viral titer, often expressed as the 50% Tissue Culture Infective Dose (TCID₅₀)/mL, is calculated using a statistical method such as the Behrens–Kärber method.[13] The reduction in viral titer in the this compound-treated groups compared to the control indicates virucidal activity.
Mechanistic Assays
To elucidate the mechanisms of action, several advanced protocols are employed:
-
Electron Microscopy: Used to visualize morphological changes to the bacterial cell wall or viral envelope after treatment with this compound.[12]
-
Western Blotting: Allows for the detection of specific viral proteins (e.g., SARS-CoV-2 spike protein) to assess if this compound treatment causes degradation or modification.[13]
-
Real-Time RT-PCR: Can be used to quantify viral RNA, assessing either the integrity of the viral genome after direct treatment or the level of viral replication within host cells.[12][13]
-
Molecular Docking: A computational technique used to predict the binding interactions between this compound and specific molecular targets, such as bacterial enzymes.[7]
Conclusion
This compound possesses a notable, albeit complex, spectrum of antimicrobial and antiviral activities. Its antibacterial action is multifaceted, targeting key cellular structures and pathways, including cell wall synthesis, DNA replication, and quorum sensing. Its antiviral efficacy is most pronounced against enveloped viruses, where it acts directly on the virion to disrupt its structural integrity, thereby preventing infection. While the in vitro evidence is compelling, the variability in reported effective concentrations for antimicrobial activity suggests that factors like the test environment are critical. For drug development professionals, this compound represents a promising natural compound that could serve as a scaffold for new antimicrobial agents or as a virucidal agent for topical applications. Future research should focus on in vivo efficacy studies, synergistic combinations with existing drugs, and further elucidation of its molecular interactions to fully harness its therapeutic potential.
References
- 1. This compound, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Potential Uses in Cardiovascular Diseases, Cancer, and AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the in-vitro antimicrobial activity of oleuropein and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of this compound: a current controversy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejgm.co.uk [ejgm.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the link between antimicrobial properties of dietary olive phenolics and bacterial ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oliveoiltimes.com [oliveoiltimes.com]
- 10. Mechanism of the antiviral effect of this compound on influenza virus appears to involve morphological change of the virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound and Arginine as Antioxidant, Anti-Inflammatory and Immunostimulant Dietary Supplements for COVID-19 and Long COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ebtnalab.it [ebtnalab.it]
- 13. The SARS-CoV-2-Inactivating Activity of this compound-Rich Aqueous Olive Pulp Extract (HIDROX®) and Its Use as a Virucidal Cream for Topical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro biological evaluation and in silico insights into the antiviral activity of standardized olive leaves extract against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Hydroxytyrosol's Double-Edged Sword: A Technical Guide to its Role in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Hydroxytyrosol (HT), a simple phenolic compound found abundantly in olive oil, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. Beyond these well-documented effects, a growing body of evidence reveals its intricate and often contradictory role in the modulation of apoptosis, or programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound can act as both a pro-apoptotic agent, primarily in cancer cells, and an anti-apoptotic agent in normal, healthy cells. This dual functionality positions this compound as a promising candidate for further investigation in cancer therapy and chemoprevention, as well as in the protection against degenerative diseases.
This guide will dissect the key signaling pathways influenced by this compound, present quantitative data from various studies in a clear, tabular format, and provide detailed experimental protocols for the key assays used to elucidate these mechanisms. Visualizations of the complex signaling networks are also provided to facilitate a deeper understanding of this compound's multifaceted role in cellular life and death.
Core Mechanisms of Action: A Balancing Act
This compound's influence on apoptosis is highly context-dependent, varying with cell type, concentration, and the cellular microenvironment. In cancerous cells, this compound predominantly induces apoptosis, thereby inhibiting tumor growth.[1][2] Conversely, in normal cells, it often exhibits a protective, anti-apoptotic effect, shielding them from various stressors.[3][4] This duality is orchestrated through the modulation of a complex network of signaling pathways.
Pro-Apoptotic Effects in Cancer Cells
In numerous cancer cell lines, this compound has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway Activation: this compound can induce mitochondrial dysfunction and the release of pro-apoptotic factors.[5][6] This is often achieved by altering the balance of the Bcl-2 family of proteins, specifically by upregulating pro-apoptotic members like Bax and downregulating anti-apoptotic members like Bcl-2.[1][7][8] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[6][9] Furthermore, this compound has been observed to increase the generation of reactive oxygen species (ROS) in cancer cells, which can further promote mitochondrial-mediated apoptosis.[5][6]
-
Extrinsic Pathway Modulation: While less extensively studied, some evidence suggests that this compound can also influence the extrinsic pathway of apoptosis. This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of the caspase cascade.
-
Inhibition of Pro-Survival Signaling: A key mechanism behind this compound's pro-apoptotic activity in cancer cells is its ability to suppress critical pro-survival signaling pathways.
-
PI3K/Akt Pathway: this compound has been shown to inhibit the phosphorylation of Akt, a central kinase in the PI3K/Akt pathway that promotes cell survival by inhibiting pro-apoptotic proteins.[7][10][11]
-
NF-κB Pathway: This transcription factor plays a crucial role in inflammation and cell survival by promoting the expression of anti-apoptotic genes. This compound can inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.[4][7][11][12]
-
STAT3 Pathway: Constitutive activation of STAT3 is common in many cancers and contributes to cell proliferation and survival. This compound has been found to inhibit the phosphorylation of STAT3, leading to the downregulation of its target genes involved in cell survival.[7]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important regulator of cell fate. This compound has been shown to modulate the ERK1/2 signaling pathway, which can contribute to its cytotoxic effects in cancer cells.[1]
-
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress, leading to the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis through the activation of CHOP and the modulation of Bcl-2 family proteins.[13][14]
Anti-Apoptotic Effects in Normal Cells
In contrast to its effects on cancer cells, this compound often protects normal cells from apoptosis induced by various stimuli, such as oxidative stress.[3][4]
-
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress, this compound can prevent the activation of apoptosis signaling pathways that are triggered by cellular damage.[3][12]
-
Activation of Pro-Survival Pathways:
-
Nrf2 Pathway: this compound can activate the transcription factor Nrf2, which upregulates the expression of a battery of antioxidant and detoxifying enzymes, thereby protecting cells from oxidative damage and apoptosis.[15][16][17]
-
PI3K/Akt Pathway: In some contexts, particularly in response to hypoxic injury, this compound has been shown to activate the PI3K/Akt pathway, promoting cell survival.[18]
-
-
Mitochondrial Protection: this compound can enhance mitochondrial function and biogenesis, making cells more resilient to apoptotic stimuli.[19][20][21] It can also activate mitophagy, a process that removes damaged mitochondria, thus preventing the release of pro-apoptotic factors.[21]
Quantitative Data on this compound's Apoptotic Modulation
The following tables summarize quantitative data from various studies, providing a comparative overview of this compound's effects on different cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Jurkat | Acute T-cell Leukemia | 27.3 µg/mL (~177 µM) | 24 | [10] |
| HL60 | Promyelocytic Leukemia | 109.8 µg/mL (~712 µM) | 24 | [10] |
| LNCaP | Prostate Cancer | Dose-dependent inhibition | - | [22] |
| C4-2 | Prostate Cancer | Dose-dependent inhibition | - | [22] |
| MDA-MB-231 | Breast Cancer | 12 ppm (~77.8 µM) | - | [1] |
| MCF-7 | Breast Cancer | 14 ppm (~90.8 µM) | - | [1] |
| MIA PaCa-2 | Pancreatic Cancer | 100 µM | - | [23] |
Table 2: Modulation of Key Apoptotic Proteins by this compound
| Cell Line | Treatment | Protein | Change | Reference |
| Prostate Cancer Cells | HT | Bax/Bcl-2 ratio | Increased | [7][22] |
| Prostate Cancer Cells | HT | Cleaved PARP | Increased | [7] |
| Prostate Cancer Cells | HT | p-Akt | Decreased | [7] |
| Prostate Cancer Cells | HT | p-STAT3 | Decreased | [7] |
| Jurkat Cells | HT | Caspase-9 | Increased | [10] |
| Jurkat Cells | HT | Bcl-2 | Decreased | [10] |
| MDA-MB-231 & MCF-7 | HT | BAX mRNA | Upregulated | [1] |
| MDA-MB-231 & MCF-7 | HT | CASP3 mRNA | Upregulated | [1] |
| MDA-MB-231 & MCF-7 | HT | BCL2 mRNA | Downregulated | [1] |
| LS180 Colorectal Cancer | HT (50, 100, 150 µM) | BAX expression | Increased | [15] |
| LS180 Colorectal Cancer | HT (50, 100, 150 µM) | BCL2 expression | Increased | [15] |
| LS180 Colorectal Cancer | HT (50, 100, 150 µM) | BAX:BCL2 ratio | Increased | [15][24] |
| LS180 Colorectal Cancer | HT (50, 100, 150 µM) | CASP3 expression | Increased | [15][24] |
| LS180 Colorectal Cancer | HT (50, 100, 150 µM) | P53 expression | Increased | [24] |
| MIA PaCa-2 Cells | HT (100 µM) | Bax/Bcl-2 ratio | Increased | [8][23] |
| H9c2 Cardiomyocytes | CoCl2 + HT | GRP78 & CHOP | Decreased | [13] |
Table 3: Effects of this compound on Caspase Activity
| Cell Line | Treatment | Caspase | Activity Change | Reference |
| Prostate Cancer Cells | HT | Caspase-3/7 | Increased | [7] |
| MIA PaCa-2 Cells | HT (100 µM) | Caspase-3/7 | Increased | [8][23] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay of molecules involved in this compound-mediated apoptosis, the following diagrams have been generated using Graphviz (DOT language).
Caption: Overview of signaling pathways modulated by this compound in apoptosis.
Caption: General experimental workflow for studying this compound's effect on apoptosis.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound and apoptosis.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines are used, including but not limited to, prostate (LNCaP, C4-2), breast (MDA-MB-231, MCF-7), colon (LS180), leukemia (Jurkat, HL60), and pancreatic (MIA PaCa-2). Normal cell lines (e.g., RWPE1, PWLE2 normal prostate epithelial cells) are often used as controls to assess cancer cell-specific effects.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound (purity >98%) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations. Control cells are treated with the vehicle (e.g., DMSO) at the same final concentration as the highest HT dose.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control and incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described above.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Western Blotting for Apoptotic Proteins
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Caspase Activity Assay
-
Cell Lysis: Prepare cell lysates from treated and control cells.
-
Assay Reaction: Add the lysate to a reaction buffer containing a specific caspase substrate conjugated to a colorimetric (pNA) or fluorometric (AFC) reporter.
-
Incubation: Incubate the mixture at 37°C to allow the caspase to cleave the substrate.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold increase in caspase activity relative to the untreated control.
Conclusion and Future Directions
This compound exhibits a remarkable ability to modulate apoptosis, acting as a pro-apoptotic agent in cancer cells while protecting normal cells. Its pleiotropic effects on multiple signaling pathways, including PI3K/Akt, NF-κB, and STAT3, underscore its potential as a multi-targeted therapeutic agent. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound.
Future research should focus on in vivo studies to validate the in vitro findings and to assess the bioavailability, efficacy, and safety of this compound in animal models of cancer and other diseases. Furthermore, a deeper investigation into the precise molecular targets of this compound and the mechanisms underlying its differential effects on normal versus cancer cells will be crucial for its successful translation into clinical practice. The development of novel delivery systems to enhance its bioavailability and targeted delivery could further unlock the therapeutic potential of this promising natural compound. delivery systems to enhance its bioavailability and targeted delivery could further unlock the therapeutic potential of this promising natural compound.
References
- 1. brieflands.com [brieflands.com]
- 2. This compound, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. This compound induces apoptosis in human colon cancer cells through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The this compound Induces the Death for Apoptosis of Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis, Cell Cycle Arrest and Suppresses Multiple Oncogenic Signaling Pathways in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Olive Biophenols Oleuropein and this compound Selectively Reduce Proliferation, Influence the Cell Cycle, and Induce Apoptosis in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of this compound, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits BPS-Induced NF-κB Signaling Pathway Activation, Mitigates Oxidative Stress, and Reduces Neuronal Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and olive leaf extract exert cardioprotective effects by inhibiting GRP78 and CHOP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and Cytoprotection: A Projection for Clinical Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of this compound on Expression of Apoptotic Genes and Activity of Antioxidant Enzymes in LS180 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound Alleviated Hypoxia-Mediated PC12 Cell Damage through Activating PI3K/AKT/mTOR-HIF-1α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. EP2719379A1 - this compound benefits mitochondria - Google Patents [patents.google.com]
- 21. This compound Promotes the Mitochondrial Function through Activating Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Induces Apoptosis and Cell Cycle Arrest and Suppresses Multiple Oncogenic Signaling Pathways in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. dovepress.com [dovepress.com]
Unveiling Hydroxytyrosol: A Technical Guide to its Discovery and Isolation from Olive Leaves
For Immediate Release
This technical whitepaper provides a comprehensive overview of the discovery, isolation, and purification of hydroxytyrosol from olive leaves (Olea europaea). Primarily intended for researchers, scientists, and professionals in drug development, this guide details the evolution of extraction and purification methodologies, presents quantitative data for comparative analysis, and elucidates the key signaling pathways modulated by this potent natural antioxidant.
Introduction: From Byproduct to Bioactive Powerhouse
This compound, a phenylethanoid, is a powerful antioxidant first identified as a significant bioactive compound in olives and their byproducts. Initially, much of the research focused on its presence in olive oil and olive mill wastewater. However, olive leaves, traditionally considered an agricultural waste product, have emerged as a rich and sustainable source of oleuropein, the precursor to this compound. The enzymatic or chemical hydrolysis of oleuropein yields this compound, a molecule with superior bioavailability and a wide range of documented health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. The process for obtaining this compound from olive leaves was notably patented in 2004, marking a significant step in its commercial and scientific exploration[1].
Methodologies for the Isolation and Purification of this compound
The extraction and purification of this compound from olive leaves is a multi-step process designed to maximize yield and purity. The general workflow involves pretreatment of the leaves, solid-liquid extraction of oleuropein, hydrolysis to convert oleuropein to this compound, and subsequent purification of the final product.
Pretreatment
Freshly harvested olive leaves are typically washed to remove impurities and then dried to reduce moisture content, which allows for effective pulverization and long-term storage without degradation of phenolic compounds[2][3]. The dried leaves are then ground into a fine powder to increase the surface area available for solvent extraction[2].
Solid-Liquid Extraction
The primary goal of this step is to extract oleuropein and other phenolic compounds from the powdered olive leaves. Various solvents and techniques have been explored to optimize this process.
Experimental Protocol: Solid-Liquid Extraction with Ethanol-Water Mixtures [2][4]
-
Preparation: Suspend dried, powdered olive leaves in a solvent mixture of ethanol and water. Ratios of 60-80% ethanol have been shown to be particularly effective, yielding a nearly two-fold increase in extracted phenolics compared to pure water[2][4]. A common solid-to-liquid ratio is 100 g of leaf powder per 1 liter of solvent[4].
-
Extraction: The mixture is subjected to continuous agitation, for instance, using a magnetic stirrer, for a defined period. Extraction times can vary, but optimal yields are often achieved within 20 minutes[4]. The process is typically carried out at room temperature[4].
-
Separation: Following extraction, the mixture is filtered, often under vacuum using a 0.22 µm PVDF filter, to separate the liquid extract from the solid plant material[2].
Other investigated extraction methods include the use of pressurized hot water, with temperatures ranging from 120-250°C, which can directly yield this compound from olive leaves[5], and ultrasound-assisted extraction, which has been shown to improve the yield of this compound[6].
Hydrolysis
The conversion of oleuropein to this compound is a critical step, typically achieved through acid hydrolysis.
Experimental Protocol: Acid Hydrolysis [2][7]
-
Solvent Removal: If an ethanol-water mixture was used for extraction, the ethanol is typically removed from the extract using a rotary evaporator to prevent interference in subsequent steps[2].
-
Acidification: The aqueous extract is acidified, commonly with hydrochloric acid (HCl), to a pH between 1 and 3[7].
-
Heating: The acidified extract is heated to a temperature between 70°C and 90°C[7].
-
Reaction Time: The hydrolysis reaction is allowed to proceed for 1 to 10 hours, with quantitative conversion of oleuropein to this compound and elenolic acid glycoside often achieved within 4 to 5 hours[7].
Purification
Following hydrolysis, the crude extract contains this compound along with other compounds such as sugars, elenolic acid, and residual reactants. Various purification techniques are employed to isolate this compound to a high degree of purity.
Experimental Protocol: Liquid-Liquid Extraction with Ethyl Acetate [2]
-
pH Adjustment: The pH of the hydrolyzed aqueous solution is carefully adjusted.
-
Extraction: The hydrolysate is extracted multiple times with ethyl acetate. The organic phases are then combined[2].
-
Washing: The combined organic phase is washed with a saturated sodium chloride (brine) solution to remove water-soluble impurities[2].
-
Solvent Evaporation: The ethyl acetate is removed under vacuum to yield a concentrated this compound-rich extract[2]. This process can increase the this compound content from less than 4% to approximately 60% (w/w) of the dry extract[2][4].
Adsorption chromatography using microporous resins or activated carbon is another effective purification method.
Experimental Protocol: Adsorption on Microporous Resin [7]
-
Adsorption: The hydrolyzed aqueous mixture is mixed with a microporous resin, allowing the this compound to be adsorbed onto the resin matrix while unwanted byproducts remain in the aqueous phase[7].
-
Separation: The resin is separated from the aqueous phase.
-
Desorption: The adsorbed this compound is then desorbed from the resin using a suitable solvent, such as ethanol[7][8].
A study utilizing modified spherical activated carbon demonstrated a maximum adsorption yield of 97.5% and a subsequent recovery of 73% of this compound using ethanol for desorption, resulting in a purity of over 97%[8].
Membrane separation processes, including ultrafiltration and nanofiltration, offer a promising approach for enriching this compound. This technique can be applied either before or after the hydrolysis step to separate molecules based on their size[3][9][10]. A combination of ultrafiltration (10,000 Da membrane) followed by nanofiltration (200-300 Da membrane) on the hydrolyzed extract has been shown to increase the purity of this compound from 25% to 68% (w/w)[3][9].
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the extraction and purification of this compound from olive leaves.
Table 1: Solid-Liquid Extraction Parameters and Yields
| Parameter | Conditions | Yield | Reference |
| Solvent | 60-80% Ethanol in Water | ~45 g total phenolics / kg dry leaves | [2][4] |
| Pure Water | ~22.5 g total phenolics / kg dry leaves | [2][4] | |
| Temperature | Room Temperature | - | [4] |
| Solid-Liquid Ratio | 100 g/L | - | [4] |
| Extraction Time | 20 min | Optimal for phenolics | [4] |
| Ultrasound-Assisted | 120 min, 1.60 mol/L HCl, 60 mL/g | 14.11 ± 0.12 mg/g | [6] |
Table 2: Purification Methods and Resulting Purity
| Purification Method | Key Parameters | Initial Purity (% w/w) | Final Purity (% w/w) | Recovery | Reference |
| Liquid-Liquid Extraction | Ethyl Acetate | < 4% | ~60% | 10-15 g/kg dry leaves | [2][4] |
| Adsorption (Activated Carbon) | Adsorbent/adsorbate ratio 1:20, 30°C, 6h | - | > 97% | 73% (desorption) | [8] |
| Membrane Filtration | Ultrafiltration (10 kDa) + Nanofiltration (200-300 Da) | 25% | 68% | - | [3][9] |
| Adsorption (Macroporous Resin) | NKA-II resin, 75% ethanol eluent | 2.27% | 9.25% | - | [6] |
Visualization of Methodologies and Signaling Pathways
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound from olive leaves.
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways.
References
- 1. Olive Tree Derivatives and this compound: Their Potential Effects on Human Health and Its Use as Functional Ingredient in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Yield Production of a Rich-in-Hydroxytyrosol Extract from Olive (Olea europaea) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Enrichment of Olive Leaf Extracts via Membrane Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2023095568A1 - Method for producing this compound from olive leaves, and this compound-containing composition - Google Patents [patents.google.com]
- 6. Preparation of this compound by Acid Hydrolysis from Olive Leaves [mdpi.com]
- 7. EP1582512A1 - Process for obtaining this compound from olive leaves extracts - Google Patents [patents.google.com]
- 8. Optimizing the Extraction Conditions of this compound from Olive Leaves Using a Modified Spherical Activated Carbon: A New Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Preliminary Investigation of Hydroxytyrosol's Role in Metabolic Syndrome: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Metabolic syndrome (MetS) is a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that significantly elevates the risk for type 2 diabetes and cardiovascular disease.[1] Emerging evidence points to the therapeutic potential of hydroxytyrosol (HT), a potent antioxidant polyphenol found in olive oil, in mitigating various components of MetS.[2] This technical guide provides a comprehensive overview of the preliminary in vivo, in vitro, and clinical evidence supporting the investigation of this compound for MetS. It includes detailed experimental methodologies, quantitative data summaries, and visualizations of key molecular pathways to facilitate further research and development in this area.
Preclinical Evidence: In Vivo Animal Models
Animal studies, primarily in rodents, have provided foundational evidence for the beneficial effects of this compound on MetS. High-fat diet (HFD)-induced obesity models are commonly used to replicate the features of human metabolic syndrome.[3] Supplementation with HT in these models has been shown to prevent excessive weight gain, improve glucose homeostasis, reduce hyperlipidemia, and attenuate oxidative stress and inflammation.[1][4]
Table 1: Summary of Key In Vivo Studies on this compound and Metabolic Syndrome
| Study Model | Species | This compound (HT) Dosage | Duration | Key Findings | Reference(s) |
| High-Fat Diet (HFD)-Induced Obesity | C57BL/6J Mice | 50 mg/kg/day | 17 weeks | Prevented HFD-induced obesity, hyperglycemia, hyperlipidemia, and insulin resistance. Reduced oxidative stress markers in liver and muscle. | [1][4] |
| Diet-Induced Metabolic Syndrome | Rats | 20 mg/kg/day | 8 weeks | Decreased adiposity, improved glucose and insulin tolerance, lowered systolic blood pressure, and reduced markers of liver damage. | [5] |
| Diabetic Model | Rats | 10 mg/kg/day | 2 months | Increased levels of nitrites and nitrates, suggesting enhanced nitric oxide (NO) availability and potential vasorelaxing effects. | [1] |
In Vitro Cellular Studies
In vitro experiments using relevant cell lines have helped to elucidate the molecular mechanisms underlying this compound's effects. Studies on adipocytes, hepatocytes, and pancreatic cells indicate that HT can directly influence cellular processes related to energy metabolism, mitochondrial function, and inflammation.[6]
Table 2: Summary of Key In Vitro Studies on this compound
| Cell Type | HT Concentration | Key Findings | Reference(s) |
| 3T3-L1 Adipocytes | 0.1-10 µM | Enhanced mitochondrial biogenesis and oxygen uptake. Upregulated PGC-1α and mitochondrial complex proteins. Reduced intracellular fatty acids. | [6] |
| HepG2 (Hepatocytes) | Not Specified | HT metabolites showed protective effects against endoplasmic reticulum oxidative stress. | [3] |
| Pancreatic Cells | 50 µg/mL | Reduced insulin secretion, potentially contributing to improved insulin sensitivity systemically. | [1] |
| Human Aortic Endothelial Cells (HAEC) | Not Specified | HT metabolites decreased inflammation biomarkers, suggesting an improvement in endothelial dysfunction. | [3] |
Clinical Evidence in Humans
While extensive research in humans is still needed, preliminary clinical trials have shown promising results.[7] These studies often use olive oil or olive leaf extracts rich in this compound rather than pure HT.[8] The findings suggest that dietary supplementation can positively impact body composition, blood pressure, and biomarkers of oxidative stress and inflammation.
Table 3: Summary of Relevant Human Clinical Trials
| Study Population | Intervention | Dosage | Duration | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Overweight/Obese Women | Encapsulated HT extract | 5 mg/day and 15 mg/day | 6 months | No significant effect on weight or fat mass compared to placebo when combined with diet and exercise. |[9] | | Healthy Volunteers | HT-based formulation | 15 mg/day | 3 weeks | Significant reduction in body fat mass, suprailiac skinfold, and weight. Decreased markers of oxidative stress (nitrite, nitrate, MDA) and increased antioxidant capacity. |[10] | | Pre-hypertensive Subjects | Olive Leaf Extract (OLE) | 136 mg OLE/day + 6 mg HT/day | 6 weeks | Significant reduction in both systolic and diastolic blood pressure. |[1] | | Overweight Men | OLE + HT | 51.1 mg OLE/day + 9.67 mg HT/day | 12 weeks | Did not exert any significant effect on body weight. |[1] |
Molecular Mechanisms of Action & Signaling Pathways
This compound exerts its effects through the modulation of multiple signaling pathways central to metabolic health. Its potent antioxidant properties are well-documented, but its benefits extend to the regulation of mitochondrial function, energy sensing, and inflammatory responses.[11] A key mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy homeostasis.
Caption: Core signaling pathways modulated by this compound (HT).
Experimental Protocols & Methodologies
Protocol: Induction of Metabolic Syndrome in a Rodent Model
This protocol describes a common method for inducing MetS in mice using a high-fat diet, based on methodologies cited in the literature.[3][4]
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: House animals for one week under standard conditions (12h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water.
-
Dietary Groups:
-
Control Group: Fed a standard chow diet (e.g., 10% kcal from fat).
-
HFD Group: Fed a high-fat diet (e.g., 60% kcal from fat) to induce obesity and insulin resistance.
-
HFD + HT Group: Fed the HFD supplemented with this compound. HT can be mixed into the diet or administered daily via oral gavage (e.g., 20-50 mg/kg body weight).
-
-
Duration: Maintain dietary interventions for 12-18 weeks.
-
Monitoring:
-
Record body weight and food intake weekly.
-
Perform metabolic assessments at baseline and endpoint, including:
-
Glucose Tolerance Test (GTT): After an overnight fast, administer an intraperitoneal injection of glucose (2 g/kg). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
-
Terminal Sample Collection: At the end of the study, euthanize animals and collect blood for analysis of plasma lipids (triglycerides, total cholesterol), insulin, and inflammatory markers. Harvest tissues (liver, adipose tissue, muscle) for histological analysis and molecular studies (gene expression, protein analysis).
Protocol: Quantification of Free this compound in Human Plasma
This protocol outlines a validated method for the sensitive detection of free, unconjugated this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
Caption: Experimental workflow for plasma this compound quantification.
Detailed Steps:
-
Plasma Stabilization: Due to the instability of free HT, plasma must be stabilized immediately after collection. This involves adding a solution of antioxidants and enzyme inhibitors.
-
Protein Precipitation: Proteins are removed by adding a solvent like acetonitrile, which precipitates them out of the solution.
-
Derivatization: Free HT is selectively derivatized with benzylamine. This step is crucial as it improves the stability and chromatographic retention of the analyte.[12]
-
Solid-Phase Extraction (SPE): The sample is cleaned up using SPE to remove interfering substances, concentrating the analyte of interest.
-
LC-MS/MS Analysis: The purified sample is injected into an HPLC system coupled to a tandem mass spectrometer. A C18 column is typically used for separation.[12][13]
-
Detection and Quantification: The mass spectrometer is set to monitor the specific mass transition of the derivatized HT, allowing for highly sensitive and specific quantification against a standard curve. The limit of detection for such a method can be as low as 0.3 ng/mL.[12]
Conclusion and Future Directions
The preliminary evidence from in vivo, in vitro, and human studies strongly suggests that this compound is a promising bioactive compound for the management of metabolic syndrome. It appears to act on multiple fronts, improving lipid profiles, enhancing glucose control, and reducing the low-grade inflammation and oxidative stress that characterize MetS.[1][2]
However, several gaps in the research remain:
-
Clinical Trials with Pure HT: Most human studies have used olive extracts. Rigorous, large-scale clinical trials using purified this compound at various dosages are needed to establish efficacy and optimal dosing.[2][7]
-
Bioavailability: this compound has relatively low bioavailability.[2] Research into novel delivery systems or formulations to enhance its absorption and tissue distribution is warranted.
-
Gut Microbiota Interaction: The role of the gut microbiota in metabolizing this compound and mediating its systemic effects is an emerging area that requires further investigation.[2][11]
References
- 1. This compound in the Prevention of the Metabolic Syndrome and Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents diet-induced metabolic syndrome and attenuates mitochondrial abnormalities in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates metabolic, cardiovascular and liver changes in a rat model of diet-induced metabolic syndrome: Pharmacological and metabolism-based investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Long-Term this compound Administration on Body Weight, Fat Mass and Urine Metabolomics: A Randomized Double-Blind Prospective Human Study [mdpi.com]
- 10. Antioxidant Effects of a this compound-Based Pharmaceutical Formulation on Body Composition, Metabolic State, and Gene Expression: A Randomized Double-Blinded, Placebo-Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as a Mitochondrial Homeostasis Regulator: Implications in Metabolic Syndrome and Related Diseases [mdpi.com]
- 12. Analysis of free this compound in human plasma following the administration of olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxytyrosol interaction with cellular membranes
An In-Depth Technical Guide to the Interaction of Hydroxytyrosol with Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (HT), a simple phenolic compound found predominantly in olives and olive oil, is renowned for its potent antioxidant and anti-inflammatory properties. A significant portion of its biological activity is initiated at the cellular membrane, a critical interface for cellular signaling and homeostasis. Due to its small molecular size and amphipathic nature, this compound can readily partition into the lipid bilayer, where it exerts profound effects.[1][2][3] This guide provides a comprehensive technical overview of the molecular interactions between this compound and cellular membranes. It details its role in mitigating lipid peroxidation, modulating membrane-dependent signaling pathways, and influencing the biophysical properties of the membrane. Detailed experimental protocols for key assays and quantitative data from pertinent studies are presented to serve as a valuable resource for researchers in pharmacology, cell biology, and drug development.
Physicochemical Properties and Membrane Permeation
This compound (C₈H₁₀O₃, Molar Mass: 154.16 g/mol ) is a small, amphipathic molecule. Its catechol group provides hydrophilicity and potent antioxidant capabilities, while the ethyl chain confers a degree of lipophilicity.[2][4] This structure allows it to readily cross cellular membranes.[1][3] Unlike its glycosidic precursor, oleuropein, which has more limited membrane permeability, this compound's smaller size and favorable partition coefficient enable it to intercalate within the lipid bilayer.[5] This positioning is crucial, as it allows HT to act directly at the site of lipid peroxidation and interact with membrane-associated proteins.
Direct Interaction with the Lipid Bilayer: Antioxidant Defense
The primary and most well-documented interaction of this compound with cellular membranes is its role as a powerful antioxidant. It protects membrane integrity by inhibiting lipid peroxidation, a destructive chain reaction initiated by reactive oxygen species (ROS) that damages polyunsaturated fatty acids within the phospholipid bilayer.[6]
Mechanism of Action
This compound's antioxidant activity at the membrane is twofold:
-
Radical Scavenging: The ortho-diphenolic (catechol) structure of HT is highly effective at donating hydrogen atoms to quench peroxyl radicals, thus breaking the lipid peroxidation chain reaction.[1]
-
Chelation of Metal Ions: HT can chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of ROS via Fenton-like reactions.
This direct protection of membrane lipids from oxidative damage is a cornerstone of HT's cytoprotective effects.[7][8] It prevents the loss of membrane fluidity, increased permeability, and eventual cell death that result from uncontrolled lipid peroxidation.[5][6]
Quantitative Effects on Lipid Peroxidation
The following table summarizes quantitative data from studies investigating the effect of this compound on markers of lipid peroxidation, such as malondialdehyde (MDA).
| Cell/System Type | Treatment/Insult | This compound Conc. | Observed Effect on Lipid Peroxidation | Reference |
| Porcine Kidney Epithelial Cells | H₂O₂ Induced Damage | 10 µM (pre-incubation) | Diminished the formation of malondialdehyde (MDA), fatty acid hydroperoxides, and 7-ketocholesterol. | [5] |
| Human Endothelial Cells (PMA-activated) | Inflammatory Stimulus | Not Specified | Reduced membrane lipid peroxidation. | [6] |
| apoE⁻/⁻ Mice | High-Fat Diet | 10 mg/kg/day (oral) | Significantly lowered serum levels of TG, TC, and LDL-C, indicating reduced lipid accumulation and potential for oxidation. | [9] |
| Rats (cholesterol-fed) | Cholesterol-Rich Diet | 50 mg/kg | Significantly reduced lipid peroxides. | [10] |
| Human Volunteers | Single Dose | 30.6 mg or 61.5 mg | Showed a tendency to reduce plasma oxidized LDL (oxLDL) and a significant decrease in urinary F2-isoprostanes in subjects with high baseline levels. | [11] |
Modulation of Membrane-Associated Signaling Pathways
Beyond its direct antioxidant effects, this compound's presence in or near the cellular membrane allows it to modulate critical signaling pathways that regulate inflammation, cell survival, and oxidative stress response.
Inhibition of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response. In unstimulated cells, it is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene expression. This compound has been shown to inhibit this pathway.[6][9] In PMA-activated human monocytes, HT (1–10 μmol/L) was found to reduce the expression of inflammatory mediators like MMP-9 and COX-2 by inhibiting the nuclear translocation of NF-κB.[6] This effect is partly attributed to the inhibition of Protein Kinase C (PKC) isoforms α and β1, which are involved in NF-κB activation.[6]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Activation of the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Studies have shown that this compound can activate this pathway, contributing to its cytoprotective effects. For instance, in hypoxia-mediated PC12 cell damage, this compound was found to reduce apoptosis and oxidative stress by activating the PI3K/AKT/mTOR-HIF-1α signaling pathway.[12] This activation can lead to the upregulation of downstream survival proteins and antioxidant enzymes.[13]
Caption: Activation of the PI3K/Akt/mTOR pro-survival pathway by this compound.
Detailed Experimental Protocols
Reproducibility and methodological transparency are paramount in scientific research. This section provides detailed protocols for key assays used to study the interaction of compounds like this compound with cellular membranes.
Protocol: Lipid Peroxidation (MDA) Assay
This protocol is based on the reaction of malondialdehyde (MDA), a secondary product of lipid peroxidation, with thiobarbituric acid (TBA) to form a fluorescent adduct.[14][15][16]
Materials:
-
TBA reagent: 0.5% Thiobarbituric acid (w/v) in 20% Trichloroacetic acid (TCA, w/v).
-
Lysis Buffer: MDA Lysis Buffer with Butylated hydroxytoluene (BHT).
-
Phosphate Buffered Saline (PBS).
-
Spectrophotometer or microplate reader capable of measuring absorbance at ~532 nm.
Procedure:
-
Sample Preparation (Cells):
-
Harvest cells (e.g., 1 x 10⁶ cells) and wash with ice-cold PBS.
-
Homogenize the cell pellet on ice in 300 µL of MDA lysis buffer containing BHT to prevent further oxidation.[14]
-
Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.[14]
-
Collect the supernatant for analysis.
-
-
Reaction:
-
Measurement:
-
Cool the tubes on ice for 10-15 minutes to stop the reaction.[15][16]
-
Centrifuge the tubes again (e.g., 15,000 x g for 10 min) to clarify the solution if necessary.[15]
-
Transfer the supernatant to a cuvette or a 96-well plate.
-
Measure the absorbance at 532 nm. For correction, absorbance at 600 nm can also be measured and subtracted to account for turbidity.[15]
-
-
Calculation:
-
Generate a standard curve from the absorbance readings of the MDA standards.
-
Calculate the MDA concentration in the samples based on the standard curve. Results are often normalized to the protein content of the homogenate and expressed as µmol MDA/mg protein.
-
Caption: Experimental workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.
Protocol: Membrane Fluidity Assessment using Laurdan GP
This protocol uses the fluorescent probe Laurdan, which exhibits a spectral shift depending on the water content in its environment within the membrane, reflecting changes in lipid packing and fluidity.[17][18]
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 5 mM in DMSO).
-
Cell culture medium or appropriate buffer (e.g., PBS, Tris-HCl).
-
Fluorescence plate reader with excitation at ~350 nm and emission detection at ~440 nm and ~500 nm.
-
Black, clear-bottom 96-well plates.
Procedure:
-
Cell Culture and Treatment:
-
Grow cells to the desired confluency or optical density (for bacteria, an OD₆₀₀ of 0.3-0.5 is often optimal).[17]
-
Treat cells with varying concentrations of this compound for the desired duration. Include positive (e.g., benzyl alcohol) and negative (vehicle) controls.
-
-
Laurdan Staining:
-
Add Laurdan stock solution to the cell suspension or medium to a final concentration of 5-10 µM.
-
Incubate at the desired temperature (e.g., 30°C or 37°C) for 15-30 minutes, protected from light.
-
-
Measurement:
-
Transfer 200 µL of the stained cell suspension to each well of a pre-warmed black 96-well plate.[18]
-
Measure the fluorescence intensity in a plate reader. Set the excitation wavelength to 350 nm. Record emission intensities at 440 nm (I₄₄₀, corresponding to a more ordered/gel phase) and 500 nm (I₅₀₀, corresponding to a more disordered/liquid-crystalline phase).[18]
-
-
Calculation of Generalized Polarization (GP):
-
Calculate the GP value for each well using the formula: GP = (I₄₄₀ - I₅₀₀) / (I₄₄₀ + I₅₀₀)
-
An increase in the GP value indicates a decrease in membrane fluidity (more ordered), while a decrease in GP indicates an increase in fluidity (more disordered).
-
Compare the GP values of this compound-treated cells to the controls.
-
Caption: Experimental workflow for measuring membrane fluidity using Laurdan General Polarization.
Conclusion and Future Perspectives
This compound's interaction with the cellular membrane is a critical aspect of its biological activity. Its ability to partition into the lipid bilayer allows it to act as a potent, localized antioxidant, directly protecting lipids from damaging peroxidation. Furthermore, its presence at this interface enables the modulation of key signaling pathways like NF-κB and PI3K/Akt, which govern cellular responses to stress and inflammation.
For drug development professionals, understanding these membrane-level interactions is crucial. The cytoprotective effects of this compound, rooted in membrane stabilization and signaling modulation, suggest its potential as a therapeutic agent for diseases with an oxidative stress or inflammatory etiology, such as cardiovascular and neurodegenerative disorders.[3][6][19]
Future research should aim to provide a more granular, quantitative understanding of how this compound alters the biophysical properties of the membrane, such as fluidity, thickness, and the formation of lipid rafts. Advanced techniques like neutron scattering, solid-state NMR, and molecular dynamics simulations could provide invaluable insights into its precise location and orientation within different membrane compositions. Elucidating these fundamental biophysical interactions will further clarify its mechanism of action and support the development of novel, membrane-targeted therapeutic strategies.
References
- 1. This compound: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of this compound in Endothelial Functioning: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wide Biological Role of this compound: Possible Therapeutic and Preventive Properties in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. healthroyals.com [healthroyals.com]
- 8. youtube.com [youtube.com]
- 9. This compound Plays Antiatherosclerotic Effects through Regulating Lipid Metabolism via Inhibiting the p38 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Alleviated Hypoxia-Mediated PC12 Cell Damage through Activating PI3K/AKT/mTOR-HIF-1α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4.10. Lipid Peroxidation (MDA) Assay [bio-protocol.org]
- 15. plant-stress.weebly.com [plant-stress.weebly.com]
- 16. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 19. Wide Biological Role of this compound: Possible Therapeutic and Preventive Properties in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical and Physical Properties of Hydroxytyrosol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (4-(2-hydroxyethyl)-1,2-benzenediol) is a phenylethanoid, a type of phenolic phytochemical that has garnered significant attention within the scientific community.[1][2] Found abundantly in olives and olive oil, it is one of the most potent natural antioxidants.[3][4] This guide provides a detailed overview of the fundamental chemical and physical properties of this compound, complete with experimental methodologies and visual representations of its biological interactions, to support research and development efforts.
Chemical and Physical Properties
This compound is structurally a derivative of catechol with a hydroxyethyl group.[5] This structure, particularly the ortho-diphenolic arrangement, is key to its potent antioxidant activity.[6] A summary of its core physicochemical properties is presented below.
Table 1: General Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 4-(2-hydroxyethyl)benzene-1,2-diol | [1][2] |
| Synonyms | 3,4-Dihydroxyphenylethanol, DOPET | [7][8] |
| Molecular Formula | C₈H₁₀O₃ | [1][2][7] |
| Molecular Weight | 154.16 g/mol | [1][7][9] |
| Appearance | Colorless to pale yellow oil/liquid | [2][7][10] |
| Boiling Point | 355.4 ± 27.0 °C (Predicted) | [11][12] |
| Solubility in Water | 5 g/100 mL (25 °C) | [2][5] |
| pKa | 9.72 ± 0.10 (Predicted) | [11][12] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Value | Reference(s) |
| UV-Vis λmax | 280 nm | [13][14] |
| ¹H-NMR (DMSO-d₆) | δ 8.68 (s, 1H), 8.59 (s, 1H), 6.63 (d, J=2.0 Hz, 1H), 6.58 (d, J=8.0 Hz, 1H), 6.42 (dd, J=8.0, 2.0 Hz, 1H), 4.51 (t, J=5.3 Hz, 1H), 3.46 (q, J=6.4 Hz, 2H), 2.54 (t, J=7.2 Hz, 2H) | |
| ¹³C-NMR (Methanol-d₄) | δ 146.1, 144.5, 131.9, 121.0, 117.1, 116.3, 64.0, 40.0 | [11] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound. Below are protocols for determining its key physical and chemical properties.
Determination of Melting Point
Given that this compound is typically a liquid or oil at room temperature, a classical melting point determination is often not applicable. However, for samples that may be solid due to impurities or specific crystalline forms, the following capillary method can be employed.
Protocol:
-
Sample Preparation: A small amount of the solid this compound sample is finely powdered.
-
Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.[15]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[15]
Determination of Boiling Point
Due to its high boiling point and potential for decomposition at atmospheric pressure, the boiling point of this compound is best determined under reduced pressure (vacuum distillation).
Protocol:
-
Apparatus Setup: A micro-distillation or Thiele tube apparatus is assembled. For vacuum distillation, a vacuum pump is connected.[11][16]
-
Sample Preparation: A small volume of this compound is placed in the distillation flask with a boiling chip or magnetic stirrer.
-
Heating and Pressure Reduction: The apparatus is sealed, and the pressure is gradually reduced to the desired level. The sample is then heated gently.[4]
-
Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube (in the Thiele tube method) or the temperature at which the liquid consistently condenses on the thermometer bulb during distillation is recorded as the boiling point at that pressure.[9][16]
Determination of Solubility
The shake-flask method is a standard procedure for determining the solubility of a compound in a specific solvent.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The solution is allowed to stand to let undissolved solute settle. A sample of the supernatant is carefully removed, often using a syringe with a filter to exclude any solid particles.
-
Quantification: The concentration of this compound in the filtered supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[17]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).
Protocol:
-
Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent, often a water-cosolvent mixture to ensure solubility. The ionic strength is kept constant with an inert salt like KCl.[15]
-
Titration Setup: A calibrated pH electrode is immersed in the this compound solution, which is stirred continuously.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments. The pH of the solution is recorded after each addition.
-
Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, or by analyzing the first and second derivatives of the titration curve to pinpoint the inflection point.
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is characteristic of the electronic transitions within the molecule.
Protocol:
-
Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol).
-
Spectrophotometer Setup: A UV-Vis spectrophotometer is calibrated with a blank solution (the solvent used to dissolve the sample).
-
Measurement: The absorbance of the this compound solution is measured over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: The wavelength at which the maximum absorbance occurs is identified as λmax.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of this compound.
Protocol:
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
NMR Measurement: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure of the molecule.[11]
Antioxidant Activity Assessment
The primary biological function of this compound is its potent antioxidant activity. Standard assays to quantify this property are outlined below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Protocol:
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: A solution of this compound at various concentrations is mixed with the DPPH solution.[2][8]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[9]
-
Measurement: The absorbance of the solution is measured at the λmax of DPPH (typically around 517 nm).[2]
-
Calculation: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Protocol:
-
Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
Reaction Mixture: this compound at various concentrations is added to the ABTS•+ solution.[2]
-
Incubation: The reaction is allowed to proceed for a specific time.
-
Measurement: The absorbance is measured at the λmax of the ABTS•+ radical (typically around 734 nm).
-
Calculation: The percentage of ABTS•+ scavenging is determined by comparing the absorbance with that of a control.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Protocol:
-
Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a free radical generator (e.g., AAPH) are prepared in a suitable buffer.[1][7]
-
Reaction Mixture: The fluorescent probe, this compound (or a standard like Trolox), and the buffer are mixed in a microplate.
-
Reaction Initiation: The reaction is initiated by adding the AAPH solution.[1]
-
Fluorescence Measurement: The decay of fluorescence is monitored over time using a microplate reader.[7]
-
Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve and comparing it to the standard (Trolox).[1]
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects through the modulation of various cellular signaling pathways. Its antioxidant and anti-inflammatory properties are, in part, mediated by the Nrf2/Keap1 and PI3K/Akt pathways.
Caption: Nrf2/Keap1 signaling pathway activated by this compound.
Caption: PI3K/Akt signaling pathway modulated by this compound.
Caption: Generalized workflow for antioxidant capacity assays.
Conclusion
This technical guide provides a foundational understanding of the key chemical and physical properties of this compound. The detailed experimental protocols and visual representations of its biological activity are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development. A thorough understanding of these core properties is essential for the effective application of this compound in various scientific and therapeutic contexts.
References
- 1. westlab.com [westlab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Purification [chem.rochester.edu]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. This compound, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. This compound-bioavailability-toxicity-and-clinical-applications - Ask this paper | Bohrium [bohrium.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. jk-sci.com [jk-sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. buschvacuum.com [buschvacuum.com]
- 17. From Biosynthesis to Legislation: A Review of this compound’s Biological Functions and Safety [mdpi.com]
The Safety and Toxicological Profile of Hydroxytyrosol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol, a phenylethanoid, is a simple phenolic compound found in olives and olive oil, and is recognized for its potent antioxidant and anti-inflammatory properties. As interest in its therapeutic potential grows, a thorough understanding of its toxicological profile is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the safety and toxicological studies of this compound, summarizing key data, detailing experimental protocols, and visualizing relevant biological pathways.
Toxicological Data Summary
The safety of this compound has been evaluated through a range of in vitro and in vivo studies, including acute, sub-chronic, and genotoxicity assessments. The quantitative data from these key studies are summarized in the tables below for clear comparison.
Table 1: Acute and Sub-Chronic Toxicity of this compound
| Study Type | Species | Route of Administration | Key Findings | Reference |
| Acute Oral Toxicity | Rat | Oral gavage | LD50 > 2000 mg/kg body weight. At 2000 mg/kg, piloerection was observed, which resolved within 48 hours. No mortality occurred. | [1][2] |
| Acute Oral Toxicity | Rat | Oral gavage | An aqueous olive pulp extract with high this compound content showed an LD50 of around 3.5 g/kg of this compound. | [3] |
| Sub-chronic Toxicity (90-day) | Rat | Oral gavage | No Observed Adverse Effect Level (NOAEL) of 50 mg/kg bw/day was established by the EFSA panel based on changes in body and organ weights at the highest dose. | [1] |
| Sub-chronic Toxicity (90-day) | Rat | Oral gavage | A NOAEL of 500 mg/kg/day has also been proposed based on a study showing no significant toxic effects at this dose. | [4] |
| Sub-chronic Toxicity (90-day) | Rat | Oral gavage | Doses of 5, 50, and 500 mg/kg/day did not induce toxicologically relevant effects. | [3] |
| Sub-chronic Toxicity (90-day) | Rat | Drinking water | Doses of 100, 300, and 1000 mg/kg/day of a this compound-rich VOO extract showed no adverse effects. | [5][6] |
Table 2: Genotoxicity and Developmental Toxicity of this compound
| Assay Type | Test System | Metabolic Activation (S9) | Key Findings | Reference |
| Bacterial Reverse Mutation (Ames) Test | Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2uvrA) | With and without | Non-mutagenic at the concentrations tested. | [7][8][9] |
| In Vitro Chromosomal Aberration Test | Human lymphocytes | With and without | Induced an increase in structural chromosome aberrations at high concentrations (287.7 µg/mL and 503.5 µg/mL). No effect at 164.4 µg/mL. | [10] |
| In Vitro Chromosomal Aberration Test | Human lymphocytes | With and without | Considered non-clastogenic in a study with a dose range up to the lowest precipitating dose level. | [11] |
| In Vivo Mammalian Bone Marrow Chromosome Aberration Test | Rat | N/A | An oral limit dose of 2000 mg/kg did not induce a significant increase in aberrant cells. Considered not a clastogen in vivo. | [10][12][13] |
| In Vivo Micronucleus Test | Rat bone marrow | N/A | A study was required by EFSA following positive in vitro clastogenicity results. In vivo studies have not revealed genotoxic potential. | [1][14] |
| Developmental and Reproductive Toxicity | Rat | N/A | A study on an olive pulp extract was not considered representative of pure this compound by the EFSA panel. Another study on male rats suggested protective effects against BPA-induced reprotoxicity. | [1][15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of toxicological studies. The following sections outline the typical experimental protocols for key assays used to evaluate the safety of this compound, based on OECD guidelines and published study details.
Acute Oral Toxicity Study (Following OECD Guideline 420)
This study provides information on the adverse effects of a single oral dose of a substance.
-
Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar), typically nulliparous and non-pregnant females, are used. Animals are acclimated to laboratory conditions for at least 5 days.
-
Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.
-
Dose Administration: A single dose of this compound, dissolved in a suitable vehicle (e.g., distilled water), is administered by oral gavage. A limit test is often performed at a dose of 2000 mg/kg body weight.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy, and any pathological changes are recorded.
Sub-chronic Oral Toxicity Study (90-Day, Following OECD Guideline 408)
This study provides information on the potential health hazards from repeated exposure over a prolonged period.
-
Test Animals: Young, healthy rats (e.g., Wistar), with both sexes represented, are used. They are acclimated for at least 5 days.
-
Group Formation: Animals are randomly assigned to a control group (vehicle only) and at least three treatment groups receiving different dose levels of this compound (e.g., 5, 50, and 500 mg/kg/day). Each group typically consists of 10 males and 10 females.[1]
-
Dose Administration: The test substance is administered daily by oral gavage for 90 consecutive days.
-
Observations: Daily clinical observations for signs of toxicity and mortality are performed. Body weight and food consumption are recorded weekly. Detailed hematological and clinical biochemistry analyses are conducted at the end of the study.
-
Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and organs are weighed. Histopathological examination is conducted on the control and high-dose groups, and on any tissues showing gross abnormalities in other groups.
Bacterial Reverse Mutation (Ames) Test (Following OECD Guideline 471)
This in vitro assay is used to assess the mutagenic potential of a substance.
-
Tester Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2uvrA) are used.[7] These strains have mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from the livers of rats treated with an enzyme-inducing agent.
-
Exposure: The tester strains are exposed to various concentrations of this compound on agar plates with a minimal amount of the essential amino acid.
-
Incubation: The plates are incubated for 48-72 hours at 37 °C.
-
Evaluation: A positive result is indicated by a dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.
In Vitro Chromosomal Aberration Test (Following OECD Guideline 473)
This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
-
Cell Culture: Human peripheral blood lymphocytes are stimulated to divide.
-
Exposure: The cells are exposed to at least three concentrations of this compound for a short period (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a continuous period (e.g., 24 hours) without S9.
-
Harvest and Staining: After exposure, the cells are treated with a spindle inhibitor to arrest them in metaphase. The cells are then harvested, fixed, and stained.
-
Analysis: Metaphase cells are examined microscopically for chromosomal aberrations (e.g., breaks, gaps, and exchanges). A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.[10]
In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.
-
Test Animals: Typically, young adult rodents (e.g., rats) of both sexes are used.
-
Dose Administration: At least three dose levels of this compound are administered, usually by the oral route, once or twice, 24 hours apart. A vehicle control and a positive control group are also included.
-
Sample Collection: Bone marrow is collected from the animals at appropriate intervals after the last administration (e.g., 24 and 48 hours).
-
Slide Preparation and Analysis: The bone marrow cells are used to prepare slides, which are then stained. The number of micronucleated polychromatic erythrocytes (immature red blood cells) is counted among a total of at least 2000 polychromatic erythrocytes per animal.
-
Evaluation: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the control group indicates a positive result.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of cellular antioxidant responses. This compound has been shown to activate this pathway, leading to the expression of various antioxidant and detoxification enzymes.[17][18][19]
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and angiogenesis. This compound has been shown to modulate this pathway in various cell types, contributing to its pro-survival and anti-apoptotic effects.[20][21][22]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes such as inflammation, proliferation, and apoptosis. This compound has been shown to inhibit MAPK signaling, which contributes to its anti-inflammatory effects.[23][24][25][26]
Conclusion
The available toxicological data from a comprehensive suite of in vitro and in vivo studies indicate that this compound has a favorable safety profile. The established No Observed Adverse Effect Levels from sub-chronic toxicity studies are significantly higher than the typical dietary intake. While in vitro studies have shown a potential for clastogenicity at high concentrations, in vivo studies have not demonstrated genotoxic effects, suggesting a low risk to humans under normal conditions of exposure. The modulation of key signaling pathways such as Nrf2, PI3K/Akt, and MAPK by this compound provides a mechanistic basis for its observed biological activities and highlights its potential as a therapeutic agent. Further research, particularly long-term and developmental and reproductive toxicity studies with pure this compound, would provide a more complete safety assessment for its use in drug development and as a nutraceutical. This technical guide serves as a foundational resource for professionals engaged in the research and development of this compound-based products.
References
- 1. Safety of this compound as a novel food pursuant to Regulation (EC) No 258/97 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. mdpi.com [mdpi.com]
- 4. Toxicological evaluation of pure this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute/Subacute and Sub-Chronic Oral Toxicity of a Hidroxytyrosol-Rich Virgin Olive Oil Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute/Subacute and Sub-Chronic Oral Toxicity of a Hidroxytyrosol-Rich Virgin Olive Oil Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is not genotoxic in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound: lack of clastogenicity in a bone marrow chromosome aberration study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound: lack of clastogenicity in a bone marrow chromosome aberration study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Comparative study of the effect of oleuropein and this compound rich extracts on the reproductive toxicity induced by bisphenol A in male rats: biochemical, histopathological, and molecular analyses [pubmed.ncbi.nlm.nih.gov]
- 16. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
- 17. This compound induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound produced by engineered Escherichia coli strains activates Nrf2/HO-1 pathway: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. nwmedj.org [nwmedj.org]
- 20. mdpi.com [mdpi.com]
- 21. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate this compound to Alleviate Intestinal Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound Alleviated Hypoxia-Mediated PC12 Cell Damage through Activating PI3K/AKT/mTOR-HIF-1α Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of this compound, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Solid-Phase Extraction of Hydroxytyrosol from Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (HT) is a potent antioxidant polyphenol found in olive oil, recognized for its wide range of health benefits, including cardiovascular protection and anti-inflammatory properties. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its metabolic fate. However, the inherent instability and low concentrations of free this compound in plasma present analytical challenges.[1][2] Solid-phase extraction (SPE) is a robust and widely adopted technique for the selective extraction and concentration of this compound from complex biological matrices like plasma, ensuring cleaner extracts and improved analytical sensitivity.[3][4]
This application note provides a detailed protocol for the solid-phase extraction of this compound from plasma samples using a polymeric reversed-phase sorbent. The subsequent analysis is typically performed by High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[3][4]
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) 3cc, 60 mg (Waters Corporation) or equivalent polymeric reversed-phase sorbent.[5]
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid, Ethyl acetate.
-
Reagents: Hydrochloric acid (HCl), Ascorbic acid, Sodium metabisulfite.
-
Internal Standard (IS): A structurally similar compound not present in the sample, for example, a deuterated analog of this compound (HT-d4).
-
Plasma: Human or animal plasma, stabilized with an anticoagulant (e.g., EDTA or heparin).
Plasma Sample Pre-treatment
Due to the instability of this compound in plasma, immediate stabilization after collection is critical.
-
Stabilization: Immediately after collection, spike plasma samples with a stabilizing agent such as sodium metabisulfite (0.5 mg/mL).[6]
-
Acidification: To a 1 mL aliquot of the plasma sample, add a small volume of acid (e.g., 10 µL of 0.5% acetic acid or acidify with HCl) to improve the stability and retention of this compound on the SPE sorbent.[3][7]
-
Internal Standard Spiking: Add an appropriate amount of the internal standard solution to all samples, calibrators, and quality controls.
-
Protein Precipitation (Optional but Recommended): Add an equal volume of cold acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge (e.g., 15,000 rpm for 2 minutes at 4°C) to precipitate proteins.[6] Collect the supernatant for SPE. This step helps to prevent clogging of the SPE cartridge and removes potential interferences.
Solid-Phase Extraction Protocol
The following protocol is based on the use of Oasis HLB cartridges.
-
Column Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC-grade water. Do not allow the cartridge to dry out between steps.[8]
-
Sample Loading: Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the retained this compound and internal standard from the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase used for the chromatographic analysis.
Data Presentation
The following table summarizes typical quantitative data for the solid-phase extraction of this compound from plasma, as reported in various studies.
| Parameter | Value | Analytical Method | Reference |
| Recovery | ~100% | HPLC-UV | [2][3] |
| Recovery | 98.4 ± 1.64% | LC-MS/MS | [7][9] |
| Limit of Detection (LOD) | 37 ng/mL | HPLC-UV | [2][3] |
| Limit of Detection (LOD) | 0.3 ng/mL | LC-MS/MS | [1][2] |
| Limit of Detection (LOD) | 0.1 ng/mL | LC-MS/MS | [6][7] |
| Limit of Quantification (LOQ) | 0.2 nmol/L | LC-MS/MS | [7][9] |
| **Linearity (R²) ** | 0.9986 | HPLC-UV | [2][3] |
| Precision (CV%) | 0.79 - 6.66% | HPLC-UV | [2][3] |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound from plasma.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.
Anti-Inflammatory Pathway (NF-κB)
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Antioxidant Response Pathway (Nrf2)
Caption: Activation of the Nrf2 antioxidant response pathway by this compound.
References
- 1. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of this compound, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mz-at.de [mz-at.de]
- 6. juntadeandalucia.es [juntadeandalucia.es]
- 7. Efficient extraction and sensitive LC-MS quantification of this compound in wine, oil and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositorio.lneg.pt [repositorio.lneg.pt]
- 9. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Hydroxytyrosol and its Metabolites in Human Urine by UPLC-MS/MS
Abstract
This application note presents a detailed and robust UPLC-MS/MS method for the quantification of hydroxytyrosol (HT) and its major metabolites in human urine. This compound, a potent antioxidant found in olive oil, undergoes extensive metabolism in the body. Monitoring its metabolites in urine is crucial for bioavailability studies and for understanding its physiological effects. This document provides a comprehensive protocol for urine sample preparation, including enzymatic hydrolysis and solid-phase extraction, as well as optimized UPLC-MS/MS parameters for the sensitive and selective detection of this compound, homovanillic acid (HVA), homovanillyl alcohol (HVAL), 3,4-dihydroxyphenylacetic acid (DOPAC), this compound-3-O-sulfate, and this compound-3-O-glucuronide. The presented method is ideal for researchers, scientists, and drug development professionals working on the pharmacokinetics and metabolism of this promising nutraceutical.
Introduction
This compound (3,4-dihydroxyphenylethanol) is a phenolic compound abundant in olives and extra virgin olive oil, and is largely responsible for the health benefits associated with the Mediterranean diet. Its potent antioxidant and anti-inflammatory properties have made it a subject of intense research for its potential role in the prevention of cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.
Upon ingestion, this compound is rapidly absorbed and extensively metabolized in the gut and liver before being excreted in the urine.[1] The major metabolic pathways include O-methylation, oxidation of the ethanol side chain, and conjugation with glucuronic acid or sulfate.[2][3] Therefore, to accurately assess the bioavailability and in vivo exposure to this compound, it is essential to measure not only the parent compound but also its key metabolites. The primary metabolites found in urine include homovanillic acid (HVA), homovanillyl alcohol (HVAL), 3,4-dihydroxyphenylacetic acid (DOPAC), and various sulfated and glucuronidated conjugates.[3][4]
This application note describes a highly sensitive and selective UPLC-MS/MS method for the simultaneous quantification of this compound and its major metabolites in human urine. The protocol includes a detailed sample preparation procedure involving enzymatic hydrolysis to cleave conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration.
Experimental Protocols
Urine Sample Preparation
-
Enzymatic Hydrolysis:
-
To a 1.5 mL microcentrifuge tube, add 500 µL of human urine.
-
Add 125 µL of 0.5 M sodium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase from Helix pomatia (>100,000 units/mL glucuronidase activity, >7,500 units/mL sulfatase activity).
-
Vortex briefly and incubate at 37°C for 18 hours in a water bath or incubator.
-
After incubation, cool the samples to room temperature.
-
Acidify the sample by adding 20 µL of 1 M formic acid.
-
Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.
-
-
Solid-Phase Extraction (SPE):
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg/1 mL).
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the centrifuged hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M formic acid in deionized water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to a UPLC vial for analysis.
-
UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
UPLC Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in deionized water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 65% B
-
8-10 min: Linear gradient to 100% B
-
10-12 min: Hold at 100% B
-
12.1-15 min: Return to initial conditions (5% B) and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the quantitative data for the UPLC-MS/MS analysis of this compound and its metabolites.
Table 1: UPLC-MS/MS Parameters for the Analysis of this compound and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (HT) | 153.1 | 123.1 | 100 | -15 |
| Homovanillic Acid (HVA) | 181.1 | 137.1 | 100 | -12 |
| Homovanillyl Alcohol (HVAL) | 167.1 | 123.1 | 100 | -14 |
| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | 167.1 | 123.1 | 100 | -13 |
| This compound-3-O-sulfate | 233.0 | 153.0 | 100 | -20 |
| This compound-3-O-glucuronide | 329.1 | 153.1 | 100 | -18 |
Table 2: Urinary Excretion of this compound and its Metabolites after a Single Dose of a this compound-Rich Supplement
This table presents representative data adapted from a human intervention study.[4] The values represent the mean cumulative urinary excretion over 12 hours.
| Metabolite | Mean Urinary Excretion (mg) | Standard Deviation (mg) |
| This compound (HT) | 0.58 | 0.21 |
| Homovanillic Acid (HVA) | 4.25 | 1.53 |
| 3,4-Dihydroxyphenylacetic Acid (DOPAC) | 5.12 | 1.89 |
| This compound-3-O-sulfate | 2.89 | 1.04 |
| This compound-4-O-sulfate | 0.98 | 0.35 |
| This compound Glucuronides | 0.75 | 0.27 |
Visualizations
Metabolic Pathway of this compound
The following diagram illustrates the main metabolic transformations of this compound in the human body.
Caption: Metabolic pathway of this compound.
Experimental Workflow
The diagram below outlines the key steps in the UPLC-MS/MS analysis of this compound metabolites in urine.
Caption: UPLC-MS/MS experimental workflow.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound and its major metabolites in human urine. The comprehensive sample preparation protocol, including enzymatic hydrolysis and solid-phase extraction, ensures accurate measurement of both free and conjugated forms of the analytes. The optimized UPLC and MS/MS parameters allow for excellent chromatographic separation and selective detection. This method is well-suited for pharmacokinetic studies, bioavailability assessments, and clinical research aimed at understanding the metabolic fate and health effects of this compound from dietary sources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Assay of tyrosol and this compound in olive oil by tandem mass spectrometry and isotope dilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound and Its Sulfate and Glucuronide Metabolites after the Oral Administration of Table Olives to Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the Extraction of Hydroxytyrosol from Olive Pomace: Application Notes for Researchers and Drug Development Professionals
Introduction:
Hydroxytyrosol, a potent antioxidant polyphenol, is abundant in olive pomace, a significant byproduct of the olive oil industry. Its well-documented health benefits, including cardioprotective, anti-inflammatory, neuroprotective, and anticancer properties, have garnered considerable interest from the pharmaceutical and nutraceutical sectors.[1][2] The effective extraction of this compound from olive pomace is a critical step in harnessing its therapeutic potential. This document provides detailed application notes and protocols for various methods of extracting this compound from olive pomace, tailored for researchers, scientists, and professionals in drug development.
I. Extraction Methodologies and Quantitative Data
Several techniques have been developed for the extraction of this compound from olive pomace, each with distinct advantages in terms of yield, purity, and environmental impact. The selection of an appropriate method depends on the specific application, desired scale, and available resources. Below is a summary of key extraction methods and their associated quantitative data.
| Extraction Method | Key Parameters | This compound Yield | Purity/Concentration | Reference |
| Ultrasound-Assisted Extraction (UAE) | 28 min sonication, 490 W, 7.3% ethanol | 36 ± 2 mg/g of extract | - | [3] |
| Heat-Assisted Extraction (HAE) | Optimized thermal treatment | Lower yield than UAE (13.7% total extract yield) | Higher bioactivity in some assays compared to UAE extract | [3] |
| Hydrothermal Extraction | 85 °C, 90 min, 10% w/v solid to liquid ratio | 15.2 ± 0.2 mg/g of extract | - | [4] |
| Solvent Extraction (Ethanol/Water) | 60:40 EtOH/H₂O (v/v), 50 °C, 20 min | 0.657 mg/g of dried olive pomace | - | [5] |
| Solvent Extraction (2-Methyloxolane) | 2-MeOx 95.5% | 1843.50 µg/g of extract | - | [6] |
| Aqueous Extraction with Membrane Filtration | Water extraction followed by nanofiltration and reverse osmosis | 1.2 kg of this compound from 1500 kg of olive pomace | Final concentration factor of 7-9 for this compound | [7][8] |
| Acid-Catalyzed Treatment | 1 M H₃PO₄, 80 °C, 90 min | 1360 mg/kg of fresh 2-phase olive pomace | - | [9] |
II. Detailed Experimental Protocols
This section provides detailed protocols for three prominent and effective methods for this compound extraction from olive pomace.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is based on the optimized conditions described by Mezni et al. (2023).[3] UAE is a green and efficient method that utilizes acoustic cavitation to enhance mass transfer and accelerate extraction.
Materials and Equipment:
-
Olive pomace (dried and ground)
-
Ethanol (7.3% v/v in water)
-
Ultrasonic bath or probe sonicator (490 W)
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman filter paper)
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh a known amount of dried and powdered olive pomace.
-
Extraction:
-
Mix the olive pomace with the 7.3% ethanol solution at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Place the mixture in the ultrasonic bath or immerse the ultrasonic probe.
-
Sonicate for 28 minutes at a power of 490 W. Maintain the temperature of the mixture if necessary using a cooling jacket.
-
-
Separation:
-
After sonication, centrifuge the mixture to separate the solid residue from the liquid extract.
-
Filter the supernatant to remove any remaining solid particles.
-
-
Solvent Evaporation:
-
Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol and water.
-
-
Final Product: The resulting concentrated extract is rich in this compound and can be further purified if required.
Protocol 2: Hydrothermal Extraction followed by Purification
This protocol is adapted from the work of Gómez-Cruz et al. (2023) and focuses on a simple, environmentally friendly water-based extraction.[4]
Materials and Equipment:
-
Exhausted olive pomace (EOP)
-
Distilled water
-
Heating mantle or water bath
-
Filtration system (medium porosity filter paper, glass microfiber filter, cellulose nitrate filter)
-
Optional: Equipment for further purification (e.g., liquid-liquid extraction, solid-phase extraction)
Procedure:
-
Extraction:
-
Mix the EOP with distilled water at a solid-to-liquid ratio of 10% (w/v).
-
Heat the mixture to 85 °C and maintain this temperature for 90 minutes with constant stirring.
-
-
Filtration:
-
Allow the mixture to cool down.
-
Perform a series of filtration steps to remove solid particles:
-
First, filter through medium porosity filter paper.
-
Then, filter the resulting liquid through a 1.2 µm glass microfiber filter.
-
Finally, filter through a 0.45 µm cellulose nitrate filter.
-
-
-
Purification (Optional but Recommended): The resulting aqueous extract contains this compound along with other compounds like mannitol and glucose.[4] Further purification can be achieved through:
-
Liquid-Liquid Extraction (LLE): Use a solvent like ethyl acetate to selectively extract this compound from the aqueous phase. This method has shown high recovery rates (88.8%).[4]
-
Solid-Phase Extraction (SPE): Employ adsorbent resins (e.g., C18, DSC-8) to capture and then elute this compound, achieving high purity.[4]
-
Protocol 3: Aqueous Extraction with Membrane Technology
This scalable process, described by Lopes et al. (2023), utilizes standard olive mill equipment and membrane filtration, making it suitable for larger-scale production.[7][8]
Materials and Equipment:
-
Olive pomace
-
Water
-
Blender/Mixer
-
Decanter centrifuge
-
Nanofiltration unit (with a molecular weight cut-off of approximately 300 Da)
-
Reverse osmosis unit
Procedure:
-
Aqueous Extraction:
-
Mix the olive pomace with water at a low water-to-pomace mass ratio (e.g., 2/3) in a blender.
-
Use a decanter centrifuge to separate the aqueous extract from the solid pomace.
-
-
Nanofiltration:
-
Feed the aqueous extract directly into a nanofiltration unit. This step separates smaller molecules like this compound and tyrosol from larger compounds.
-
-
Reverse Osmosis:
-
Concentrate the permeate from the nanofiltration step using a reverse osmosis unit. This removes excess water and significantly increases the concentration of this compound.
-
-
Final Product: The retentate from the reverse osmosis unit is a concentrated aqueous solution of this compound. This process can achieve concentration factors of 7 to 9 for this compound.[7][8]
III. Visualizing Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the biological context of this compound, the following diagrams have been generated using the DOT language.
Experimental Workflow Diagrams
References
- 1. This compound, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ultrasound-assisted extraction of this compound and tyrosol from olive pomace treated by gamma radiation: process optimization and bioactivity assessment - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. repositorio.lneg.pt [repositorio.lneg.pt]
- 5. Intensification of Biophenols Extraction Yield from Olive Pomace Using Innovative Green Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound recovery from olive pomace: a simple process using olive mill industrial equipment and membrane technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Anti-inflammatory Effects of Hydroxytyrosol in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (HT), a phenolic compound predominantly found in olive oil, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2] Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[2] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms underlying the anti-inflammatory effects of bioactive compounds like this compound. These models allow for controlled investigations into cellular signaling pathways and the quantification of inflammatory responses. This document provides detailed application notes and standardized protocols for studying the anti-inflammatory effects of this compound in relevant cell culture systems.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]
NF-κB Signaling Pathway:
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] this compound has been shown to inhibit the nuclear translocation of NF-κB, thereby suppressing the expression of these inflammatory mediators.[3][6]
Figure 1: this compound's Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway:
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in cellular responses to a variety of external stimuli, leading to inflammation.[4] The activation of these kinases through phosphorylation can lead to the activation of transcription factors that regulate the expression of inflammatory genes.[6] Studies have demonstrated that this compound can inhibit the phosphorylation of JNK and p38 MAPK, thereby attenuating the inflammatory response.[5][6]
Figure 2: this compound's Modulation of the MAPK Signaling Pathway.
Experimental Workflow for Assessing Anti-inflammatory Effects
A typical workflow for evaluating the anti-inflammatory properties of this compound in a cell culture model involves several key steps, from cell culture and treatment to the measurement of inflammatory markers and analysis of signaling pathways.
Figure 3: General Experimental Workflow.
Data Presentation: Summary of In Vitro Studies
The following table summarizes key findings from various in vitro studies on the anti-inflammatory effects of this compound.
| Cell Line | Inflammatory Stimulus | This compound Conc. | Key Findings | Reference |
| RAW264.7 (murine macrophages) | LPS | 12.5 µg/ml | Suppressed NF-κB signaling; downregulated iNOS, COX-2, TNF-α, and IL-1β expression; reduced NO and PGE2 production. | [7] |
| THP-1 (human monocytes) | LPS | 25, 50, 100 µM | Dose-dependent reduction of TNF-α transcription. | [5] |
| BV2 (murine microglia) | LPS | 1, 10, 25, 50 µM | Reduced mRNA levels of TNF-α, IL-1β, IL-6; decreased phosphorylation of JNK1/2 and p38MAPK; inhibited NLRP3 inflammasome activation and NF-κBp65 nuclear translocation. | [5][6] |
| HUVEC (human umbilical vein endothelial cells) | PMA | Not specified | Inhibition of TNF-α. | [1] |
| Bovine Endometrial Epithelial Cells (BEND) | LPS (1 µg/mL) | 10, 25 µM | Reduced intracellular ROS; up-regulated the NRF2 pathway. | [8] |
| Human Dermal Fibroblasts (HDF) | TGF-β (5 ng/mL) | 0.2%, 0.4% | Enhanced cell migration and proliferation. | [9] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment
1.1. Cell Lines:
-
RAW264.7 (Murine Macrophage Cell Line): A widely used model for studying inflammation.
-
THP-1 (Human Monocytic Cell Line): Can be differentiated into macrophage-like cells.
-
BV2 (Murine Microglial Cell Line): Relevant for neuroinflammation studies.
1.2. Culture Conditions:
-
Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
1.3. This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMSO).
-
Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1-100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
1.4. Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Induce inflammation by adding the inflammatory stimulus (e.g., 1 µg/mL LPS) to the culture medium.
-
Incubate for the desired time (e.g., 6-24 hours) depending on the endpoint being measured.
Protocol 2: Measurement of Inflammatory Mediators
2.1. Nitric Oxide (NO) Assay (Griess Assay):
-
Collect the cell culture supernatant after treatment.
-
Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate at room temperature for 10 minutes.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
2.2. Cytokine Measurement (ELISA):
-
Collect cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
2.3. Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative PCR using specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).
-
Analyze the relative gene expression using the ΔΔCt method.
Protocol 3: Analysis of Signaling Pathways
3.1. Western Blotting:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against total and phosphorylated forms of NF-κB p65, p38, JNK, and IκBα.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) system.
3.2. Immunofluorescence for NF-κB Nuclear Translocation:
-
Grow cells on coverslips in a 24-well plate.
-
Perform the treatment as described in Protocol 1.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with an antibody against NF-κB p65.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the anti-inflammatory effects of this compound in cell culture models. By utilizing these standardized methods, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this promising natural compound. The detailed protocols for assessing inflammatory mediators and key signaling pathways will aid in the systematic evaluation of this compound's mechanisms of action, contributing to the development of novel anti-inflammatory strategies.
References
- 1. This compound: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. anti-inflammatory-effects-of-olive-derived-hydroxytyrosol-on-lipopolysaccharide-induced-inflammation-in-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating Hydroxytyrosol's In Vivo Efficacy in Animal Models
Introduction
Hydroxytyrosol (HT) is a potent phenolic antioxidant found predominantly in olives, olive leaves, and extra virgin olive oil, which are cornerstones of the Mediterranean diet.[1][2] Its significant antioxidant and anti-inflammatory properties have spurred extensive research into its therapeutic potential for a range of chronic conditions, including cardiovascular diseases, metabolic syndrome, neurodegenerative disorders, and cancer.[2][3][4][5][6] Evaluating the in vivo efficacy of HT requires robust and well-characterized animal models that can accurately mimic human diseases.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models to assess the in vivo effects of this compound. This document outlines detailed experimental protocols, summarizes key quantitative outcomes from various studies, and illustrates the primary molecular pathways modulated by HT.
Key Therapeutic Areas and Relevant Animal Models
The pleiotropic effects of this compound have been investigated across several disease categories using various animal models.
-
Metabolic Disorders (Obesity, Type 2 Diabetes, and NAFLD): High-fat diet (HFD)-induced models in mice (e.g., C57BL/6J) and rats are widely used to simulate obesity, insulin resistance, and nonalcoholic fatty liver disease (NAFLD).[7][8][9] Genetically modified models, such as db/db mice, which lack the leptin receptor and spontaneously develop diabetes, are also employed to study HT's effects on diabetic complications.[7][10]
-
Cardiovascular Disease: To study cardioprotective effects, models include diet-induced metabolic syndrome in rats to assess improvements in blood pressure and endothelial function.[1] Acute myocardial infarction is often modeled using ischemia/reperfusion (I/R) injury in isolated mouse or rat hearts (Langendorff setup).[11] Atherosclerosis is studied in hypercholesterolemic models like ApoE-deficient (apoE-/-) mice.[12]
-
Neurodegenerative Disorders: The neuroprotective properties of HT are evaluated in models of Alzheimer's disease, such as the TgCRND8 mouse, which overexpresses a mutant form of human amyloid precursor protein.[13] Models of obesity-induced cognitive decline and hypoxia-reoxygenation injury in diabetic rats are also utilized to explore HT's impact on neuroinflammation and oxidative stress in the brain.[3][14]
-
Inflammatory Conditions: Acute systemic inflammation is commonly induced by administering lipopolysaccharide (LPS) to mice (e.g., Balb/c or C57BL/6), triggering a robust inflammatory response.[15][16] For localized inflammation, the carrageenan-induced paw edema model in rats is a standard.[17] Inflammatory bowel disease models, such as dextran sulfate sodium (DSS)-induced colitis in mice, are used to assess HT's effects on gut inflammation.[15]
Quantitative Data Summary from In Vivo Studies
The following tables summarize the quantitative outcomes of this compound administration in various animal models, categorized by therapeutic area.
Table 1: Efficacy of this compound in Animal Models of Metabolic Disorders
| Animal Model | HT Dose, Route & Duration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|
| High-Fat Diet (HFD) Mice (C57BL/6J) | 17 weeks (dietary supplement) | Prevented HFD-induced obesity, hyperglycemia, hyperlipidemia, and insulin resistance. | [7] |
| Diet-Induced Metabolic Syndrome Rats | 20 mg/kg/day, 8 weeks | Decreased adiposity, improved glucose and insulin tolerance, lowered systolic blood pressure. | [1] |
| HFD-Fed Rats | 10 mg/kg/day (gavage), 6 weeks | Reduced serum AST, ALT, and cholesterol; improved glucose tolerance; reduced liver steatosis and inflammation. | [8] |
| db/db Mice | 10 & 50 mg/kg, 8 weeks | Significantly elevated mitochondrial respiratory chain complexes I/II/IV and complex I activity in the brain. | [10] |
| Alloxan-Induced Diabetic Rats | Purified HT, duration not specified | Significantly decreased blood glucose levels; reduced hepatic toxicity indicators (TBARS, bilirubin). |[2] |
Table 2: Efficacy of this compound in Animal Models of Cardiovascular Disease
| Animal Model | HT Dose, Route & Duration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|
| Mouse Ischemia/Reperfusion (I/R) | 10 mg/kg (IP), single dose 24h prior | Reduced infarct size by 57%; improved mitochondrial membrane potential and oxygen consumption. | [11] |
| Rat Ischemia/Reperfusion (I/R) | 20 mg/kg (IP), 5 min prior | Identified as the most effective dose for reducing infarct size. | [11] |
| Diet-Induced Metabolic Syndrome Rats | 20 mg/kg/day, 8 weeks | Improved endothelial function and decreased left ventricular fibrosis. | [1] |
| Cholesterol-Rich Diet Rats | Oral admin, 16 weeks | Significantly reduced lipid peroxidation in the liver, heart, kidney, and aorta. |[18] |
Table 3: Efficacy of this compound in Animal Models of Neurodegeneration
| Animal Model | HT Dose, Route & Duration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|
| TgCRND8 Mice (Alzheimer's Model) | 50 mg/kg of diet, 8 weeks | Significantly improved cognitive functions; reduced Aβ42 plaque area and number in the cortex. | [13] |
| Diabetic Rats (Hypoxia-Reoxygenation) | 1, 5, 10 mg/kg/day (PO), 2 months | Reduced cell death by 25.9%, 37.5%, and 41.0% respectively; reduced lipid peroxidation by 38.5-52.4%. | [14] |
| Obesity-Induced Cognitive Decline Mice | >25 mg/kg/day | Alleviated cognitive decline by modulating BDNF and inflammatory markers. | [3] |
| db/db Mice | 10 & 50 mg/kg, 8 weeks | Increased expression of phase II antioxidant enzymes (HO-1, SOD1, SOD2) in the brain. |[10] |
Table 4: Efficacy of this compound in Animal Models of Inflammation
| Animal Model | HT Dose, Route & Duration | Key Quantitative Findings | Reference(s) |
|---|---|---|---|
| LPS-Induced Systemic Inflammation Mice | 80 mg/kg (gavage), 2 or 5 days | Decreased LPS-induced TNF-α production by about 50%; suppressed COX-2 gene up-regulation. | [16] |
| Carrageenan-Induced Paw Edema Rats | Not specified | Significantly suppressed paw swelling with a delayed onset of action compared to indomethacin. | [17] |
| DSS-Induced Colitis Mice | 10 & 50 mg/kg | Significantly reduced inflammatory cytokines IL-6, IL-1β, and TNF-α. High dose increased anti-inflammatory IL-10. | [15] |
| LPS-Induced Acute Liver Injury Mice | 100 mg/kg (oral), 2 days | Decreased inflammatory M1 macrophages and increased anti-inflammatory M2 macrophages in the liver. |[15] |
Detailed Experimental Protocols
The following protocols are representative examples for evaluating HT's efficacy in key therapeutic areas.
Protocol 3.1: High-Fat Diet (HFD)-Induced Metabolic Syndrome Model
-
Objective: To evaluate the effect of HT on obesity, insulin resistance, and liver steatosis.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6J mice.[7][8]
-
Acclimatization: House animals in standard conditions (22±1°C, 12h light/dark cycle) for one week with ad libitum access to standard chow and water.
-
Experimental Groups:
-
Control Group: Standard diet (STD) + Vehicle (e.g., water) by oral gavage.
-
HFD Group: High-Fat Diet (e.g., 58% energy from fat) + Vehicle.
-
HFD + HT Group: HFD + this compound (e.g., 10 mg/kg/day) by oral gavage.
-
-
Methodology:
-
Administer HFD to induce metabolic syndrome.
-
Provide daily oral gavage of HT or vehicle for the duration of the study.
-
Monitor body weight and food intake weekly.
-
Oral Glucose Tolerance Test (OGTT): Perform during the final week. Fast rats overnight, administer a glucose solution (2 g/kg, per os), and measure blood glucose levels at 0, 30, 60, 90, and 120 minutes post-administration.[8]
-
Euthanasia and Sample Collection: At the end of the study, collect blood via cardiac puncture for serum analysis (lipids, insulin, ALT, AST). Perfuse and collect liver tissue for histological analysis (H&E and Oil Red O staining) and measurement of oxidative stress markers (e.g., MDA, ROS).[8]
-
Protocol 3.2: LPS-Induced Systemic Inflammation Model
-
Objective: To assess the anti-inflammatory effects of HT in an acute systemic inflammation model.
-
Animal Model: Male Balb/c mice.[16]
-
Acclimatization: As described in Protocol 3.1.
-
Experimental Groups:
-
Control Group: Vehicle (e.g., 6% ethanol in water) pre-treatment + Saline injection.
-
LPS Group: Vehicle pre-treatment + LPS injection (e.g., 50 µ g/mouse , IP).
-
LPS + HT Group: HT pre-treatment (e.g., 40 or 80 mg/kg, oral gavage) + LPS injection.
-
-
Methodology:
-
Pre-treat mice with HT or vehicle by oral gavage. A common protocol involves two administrations, for instance, at 8 and 24 hours after the start of a fasting period.[16]
-
Inject LPS (or saline for control) intraperitoneally to induce inflammation.
-
Collect blood 2 hours post-LPS injection.[16]
-
Prepare plasma and peripheral blood mononuclear cells (PBMCs).
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines like TNF-α in the plasma using an ELISA kit.[16]
-
Gene Expression Analysis: Isolate RNA from PBMCs to quantify the expression of inflammatory genes like COX-2 via qPCR.[16]
-
Key Signaling Pathways Modulated by this compound
HT exerts its biological effects by modulating several critical intracellular signaling pathways.
4.1 Anti-inflammatory Signaling: NF-κB and MAPK Pathways
A hallmark of inflammation is the activation of transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and the Mitogen-Activated Protein Kinase (MAPK) cascades (including p38, JNK, and ERK). Inflammatory stimuli, such as LPS, activate these pathways, leading to the production of pro-inflammatory mediators like TNF-α, IL-6, and COX-2.[15][19][20][21] this compound has been shown to inhibit this process by preventing the degradation of IκB (the inhibitor of NF-κB) and reducing the phosphorylation of key MAPK proteins, thereby suppressing the inflammatory response.[15][22]
4.2 Cellular Stress and Metabolic Regulation: Nrf2 and AMPK Pathways
This compound enhances the cell's endogenous antioxidant defenses by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[3] Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or compounds like HT disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the expression of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[3]
Furthermore, HT influences cellular metabolism by activating AMP-activated protein kinase (AMPK), a master regulator of energy homeostasis.[23] Activated AMPK promotes mitochondrial biogenesis and function, often through the PGC-1α and SIRT1 signaling axis, which is crucial for its beneficial effects in metabolic and neurodegenerative diseases.[3][23]
Bioavailability and Metabolism Considerations
When designing in vivo studies, it is crucial to consider the pharmacokinetics of this compound. Following oral administration in rats, HT is rapidly absorbed and extensively metabolized.[24][25][26] The primary metabolic pathways include Phase II conjugation (sulfation and glucuronidation) in the intestine and liver, and Phase I methylation by catechol-O-methyltransferase (COMT) followed by oxidation.[26] The major metabolites found in plasma and urine are HT-3-O-sulfate and homovanillic acid.[24] Despite extensive metabolism, free HT remains detectable in plasma for several hours. The oral bioavailability in rats has been estimated to be very high (75-99%), depending on the administration vehicle (aqueous vs. oil-based).
References
- 1. This compound ameliorates metabolic, cardiovascular and liver changes in a rat model of diet-induced metabolic syndrome: Pharmacological and metabolism-based investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidiabetic Effects of this compound: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-its-role-in-the-prevention-of-cardiovascular-diseases - Ask this paper | Bohrium [bohrium.com]
- 5. This compound and Potential Uses in Cardiovascular Diseases, Cancer, and AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound prevents diet-induced metabolic syndrome and attenuates mitochondrial abnormalities in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unina.it [iris.unina.it]
- 9. Frontiers | this compound Improves Obesity and Insulin Resistance by Modulating Gut Microbiota in High-Fat Diet-Induced Obese Mice [frontiersin.org]
- 10. This compound improves mitochondrial function and reduces oxidative stress in the brain of db/db mice: role of AMP-activated protein kinase activation | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 11. Unveiling the Cardioprotective Potential of this compound: Insights from an Acute Myocardial Infarction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Diet Supplementation with this compound Ameliorates Brain Pathology and Restores Cognitive Functions in a Mouse Model of Amyloid-β Deposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective Effect of this compound in Experimental Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Olive-Derived this compound Shows Anti-inflammatory Effect without Gastric Damage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetics of this compound and Its Sulfate and Glucuronide Metabolites after the Oral Administration of Table Olives to Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. search-library.ucsd.edu [search-library.ucsd.edu]
Application Notes and Protocols: Hydroxytyrosol in Functional Food Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (HT) is a potent polyphenolic compound found predominantly in olives and olive oil.[1][2] Recognized for its powerful antioxidant and anti-inflammatory properties, this compound is a compelling ingredient for the development of functional foods and nutraceuticals aimed at improving human health.[1][3] The European Food Safety Authority (EFSA) has acknowledged the health benefits of olive oil polyphenols, including this compound, particularly in protecting low-density lipoprotein (LDL) particles from oxidative damage, a key factor in the development of cardiovascular disease.[3][4] These application notes provide a comprehensive overview of the use of this compound in functional food formulation, including quantitative data from clinical trials, detailed experimental protocols, and visualizations of its molecular mechanisms of action.
Health Benefits and Mechanisms of Action
This compound exerts a wide range of health benefits, primarily attributed to its antioxidant and anti-inflammatory activities.[1][3]
-
Cardiovascular Health: Clinical studies have demonstrated that this compound can improve several cardiovascular risk factors. It has been shown to reduce the oxidation of LDL cholesterol, a critical step in the pathogenesis of atherosclerosis.[5][6] Furthermore, it may contribute to improved endothelial function and have a positive impact on blood lipid profiles.[3][6]
-
Anti-inflammatory Effects: this compound has been shown to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway.[7][8] By inhibiting NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines.[7][8]
-
Antioxidant Activity: Beyond its direct radical scavenging activity, this compound can also enhance the body's endogenous antioxidant defenses. It achieves this by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of various antioxidant and detoxification enzymes.[9][10]
Quantitative Data from Clinical Trials
The following table summarizes key quantitative data from human clinical trials investigating the effects of this compound on biomarkers related to cardiovascular health.
| Dosage | Duration | Study Population | Key Findings | Reference |
| 15 mg/day | 3 weeks | Healthy volunteers | Significant increase in plasma antioxidant capacity and a reduction in oxidative stress biomarkers (malondialdehyde). | [5] |
| 15 mg/day | 16 weeks | Individuals with overweight and prediabetes | Significant reduction in oxidized LDL (oxLDL) levels. | |
| 25 mg/day | 1 week | Healthy participants | Measurable decrease in oxidized LDL (oxLDL) levels. | |
| 30 mg/day | 12 weeks | Healthy volunteers | Significant reduction in LDL cholesterol. | |
| Olive extract enriched with this compound | 1 month | Patients with stable coronary artery disease | Improved endothelial and arterial function, reduced markers of oxidative stress and inflammation. | [6][11] |
Application in Functional Food Formulation
This compound can be incorporated into a variety of food matrices to enhance their nutritional profile and confer health benefits. However, its stability and sensory impact need to be considered during formulation.
| Food Matrix | This compound Concentration/Form | Observed Effects | Reference |
| Beer | 5-10 g/L of olive leaves (providing HT) | Increased antioxidant capacity and polyphenol content. 5 g/L resulted in a pleasant sensory profile. | [4][12] |
| Bakery Products (Bread, Rusks) | 200 mg of olive phenols/kg | Extended shelf-life and provided antimicrobial activity. | [4][12] |
| Italian Biscuits ("taralli") | Olive leaf extract (17% w/w) | Increased antioxidant activity and total phenol content without negatively impacting overall quality. | [12] |
| Fruit Smoothies | < 20 mg/100g of olive leaf extract | Enhanced phenolic content with acceptable bitterness at lower concentrations. | [12] |
Experimental Protocols
Protocol 1: Quantification of this compound in Functional Foods by HPLC
This protocol provides a general framework for the determination of this compound content in an oil-based functional food using High-Performance Liquid Chromatography (HPLC).
1. Principle: this compound is extracted from the food matrix and quantified by reverse-phase HPLC with UV detection.
2. Materials and Reagents:
-
This compound standard (>98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid
-
Syringic acid (internal standard, optional)
-
C18 HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)
-
HPLC system with UV detector
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
3. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
If using an internal standard, add a constant concentration of syringic acid to all standards and samples.
4. Sample Preparation (Oil Matrix):
-
Accurately weigh approximately 2-5 g of the homogenized functional food sample into a centrifuge tube.
-
Add a known volume of methanol (e.g., 10 mL) as the extraction solvent.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 15 minutes to separate the phases.
-
Carefully collect the methanolic supernatant.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions (Example):
-
Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile.
-
Gradient: Start with 5-10% B, increasing to 90-95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
6. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Quantify the concentration of this compound in the sample extract using the calibration curve.
-
Calculate the final concentration of this compound in the original food sample (e.g., in mg/kg).
Protocol 2: Assessment of Nrf2 Activation in HepG2 Cells
This protocol outlines a cell-based assay to determine the ability of this compound to activate the Nrf2 antioxidant response pathway.
1. Principle: HepG2 cells are treated with this compound, and the activation of the Nrf2 pathway is assessed by measuring the expression of downstream target genes (e.g., HO-1, NQO1) or by using a reporter gene assay.
2. Materials and Reagents:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lysis buffer
-
Bradford reagent for protein quantification
-
Antibodies for Western blotting (anti-Nrf2, anti-HO-1, anti-β-actin)
-
Reagents for qRT-PCR (optional)
-
Nrf2 reporter gene construct and transfection reagents (optional)
-
Luciferase assay system (for reporter assay)
3. Cell Culture and Treatment:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for reporter assays).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (medium with DMSO or other solvent used for HT).
4. Western Blot Analysis for Nrf2 and HO-1 Expression:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
5. Nrf2 Reporter Gene Assay (Optional):
-
Transfect HepG2 cells with a reporter plasmid containing an Antioxidant Response Element (ARE) sequence driving the expression of a reporter gene (e.g., luciferase).
-
After transfection, treat the cells with this compound as described above.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
An increase in luciferase activity indicates the activation of the Nrf2/ARE pathway.
Protocol 3: Evaluation of NF-κB Inhibition in Macrophage Cells
This protocol describes a method to assess the anti-inflammatory effect of this compound by measuring the inhibition of NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
1. Principle: RAW 264.7 macrophage cells are pre-treated with this compound and then stimulated with LPS to induce an inflammatory response and activate the NF-κB pathway. The inhibitory effect of this compound is determined by measuring the nuclear translocation of the p65 subunit of NF-κB.
2. Materials and Reagents:
-
RAW 264.7 cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Nuclear and cytoplasmic extraction reagents
-
Bradford reagent
-
Antibodies for Western blotting (anti-NF-κB p65, anti-Lamin B1, anti-β-actin)
3. Cell Culture, Pre-treatment, and Stimulation:
-
Culture RAW 264.7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB nuclear translocation. Include a non-stimulated control and an LPS-only control.
4. Nuclear and Cytoplasmic Fractionation:
-
After stimulation, wash the cells with ice-cold PBS.
-
Perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol. This will separate the nuclear proteins from the cytoplasmic proteins.
-
Determine the protein concentration of both fractions.
5. Western Blot Analysis for NF-κB p65:
-
Perform Western blotting on both the nuclear and cytoplasmic fractions as described in Protocol 2.
-
Use an antibody against the p65 subunit of NF-κB to detect its presence in each fraction.
-
Use Lamin B1 as a nuclear marker and β-actin as a cytoplasmic marker to ensure the purity of the fractions.
-
A decrease in the amount of p65 in the nuclear fraction of cells pre-treated with this compound compared to the LPS-only control indicates inhibition of NF-κB activation.
Signaling Pathway and Workflow Diagrams
Caption: Nrf2 Antioxidant Response Pathway Activated by this compound.
Caption: Inhibition of the NF-κB Inflammatory Pathway by this compound.
Caption: Experimental Workflow for this compound-Enriched Functional Foods.
References
- 1. researchgate.net [researchgate.net]
- 2. zeyton.pt [zeyton.pt]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Application of this compound in the Functional Foods Field: From Ingredient to Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Effects of a this compound-Based Pharmaceutical Formulation on Body Composition, Metabolic State, and Gene Expression: A Randomized Double-Blinded, Placebo-Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound Ameliorates Colon Inflammation: Mechanistic Insights into Anti-Inflammatory Effects, Inhibition of the TLR4/NF-κB Signaling Pathway, Gut Microbiota Modulation, and Liver Protection [mdpi.com]
- 8. This compound Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate this compound to Alleviate Intestinal Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. encyclopedia.pub [encyclopedia.pub]
Synthesis of Hydroxytyrosol Derivatives for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (HT), a phenolic compound predominantly found in olives and olive oil, is renowned for its potent antioxidant and various health-promoting properties. However, its clinical and pharmaceutical applications can be limited by factors such as bioavailability and stability. To overcome these limitations, synthetic modifications of this compound to create novel derivatives have emerged as a promising strategy to enhance its bioactivity and tailor its properties for specific therapeutic applications. These derivatives, including esters, ethers, and glycosides, have demonstrated improved antioxidant, anti-inflammatory, and anticancer activities.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Synthesis of this compound Derivatives
Chemical Synthesis of this compound Acetate
This compound acetate is a lipophilic derivative that exhibits enhanced cellular uptake. A common synthetic route involves the selective acetylation of the primary alcohol of this compound.
Protocol:
-
Protection of Phenolic Hydroxyls: Dissolve this compound in a suitable solvent (e.g., dry acetone). Add a protecting group reagent for the phenolic hydroxyls, such as benzyl bromide, in the presence of a weak base like potassium carbonate. Reflux the mixture for 24 hours.[1]
-
Purification of Protected Intermediate: After cooling, filter the suspension and concentrate the filtrate to obtain the crude protected this compound. Purify the intermediate using column chromatography.[1]
-
Acetylation: Dissolve the purified intermediate in a suitable solvent like pyridine. Add acetic anhydride and stir the reaction at room temperature.
-
Deprotection: Following acetylation, remove the protecting groups. For benzyl groups, this can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
-
Final Purification: Purify the final product, this compound acetate, using column chromatography to yield a pure compound.[2]
Synthesis of this compound Alkyl Ethers
The synthesis of hydroxytyrosyl alkyl ethers increases the lipophilicity of the parent compound, which can improve its incorporation into lipid membranes and enhance its bioactivity.
Protocol:
-
Protection of Phenolic Hydroxyls: Protect the phenolic hydroxyl groups of this compound using benzyl bromide and potassium carbonate in acetone, as described for the acetate synthesis.[1]
-
Alkylation: Dissolve the dibenzyl-protected this compound in a suitable solvent like dimethyl sulfoxide (DMSO). Add a base such as potassium hydroxide (KOH) and the desired alkyl iodide (e.g., ethyl iodide, butyl iodide). Stir the mixture at room temperature until the reaction is complete.
-
Hydrogenolytic Deprotection: Add palladium on carbon (Pd/C) to a solution of the alkylated intermediate in a solvent like tetrahydrofuran (THF). Hydrogenate the mixture to remove the benzyl protecting groups.[1]
-
Purification: Purify the final hydroxytyrosyl alkyl ether derivative by column chromatography.[1]
Enzymatic Synthesis of this compound Glycosides
Enzymatic synthesis offers a green and highly selective alternative for the production of this compound glycosides, which often exhibit improved water solubility and modified bioactivity.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of this compound in a suitable buffer (e.g., phosphate buffer). The glycosyl donor can be a simple sugar or an activated sugar derivative.
-
Enzymatic Reaction: Add a suitable glycosidase enzyme (e.g., β-glucosidase, α-glucosidase) to the reaction mixture. The choice of enzyme will determine the stereochemistry of the glycosidic bond.[3]
-
Reaction Monitoring: Incubate the reaction mixture under controlled temperature and pH. Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
Enzyme Deactivation and Product Purification: Once the reaction reaches completion, deactivate the enzyme (e.g., by heat treatment or pH change). Purify the resulting this compound glycoside from the reaction mixture using chromatographic techniques.[4]
Bioactivity Evaluation Protocols
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in methanol.
-
In a microplate well or cuvette, mix the derivative solution at various concentrations with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical cation solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add various concentrations of the this compound derivative to the ABTS radical cation solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance.
-
Calculate the percentage of inhibition and determine the IC50 value.
Anti-inflammatory Activity Assay
This protocol describes the evaluation of the anti-inflammatory effects of this compound derivatives on lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]
-
Gene Expression Analysis: Isolate RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6, IL-1β).
-
Western Blot Analysis: Analyze the protein expression and phosphorylation status of key signaling molecules in inflammatory pathways (e.g., NF-κB, MAPKs, Akt) by Western blotting.[6]
-
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for different time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]
Quantitative Bioactivity Data
The following tables summarize the reported bioactivity of various this compound derivatives.
Table 1: Antioxidant Activity of this compound Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH | ~15-20 | [8] |
| This compound Acetate | DPPH | Weaker than HT | [8] |
| Hydroxytyrosyl Alkyl Ethers (short-medium chain) | DPPH | Higher than HT | [9] |
| This compound | ABTS | - | - |
| This compound Acetate | ABTS | - | - |
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Cell Line | Inflammatory Marker | IC50 (µM) | Reference |
| This compound | RAW 264.7 | NO Production | 11.4 | [10] |
| This compound | RAW 264.7 | PGE2 Production | 19.5 | [10] |
| This compound Acetate | - | - | - | - |
Table 3: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Breast) | MTT (72h) | ~32.5 (12 ppm) | [7] |
| This compound | MCF-7 (Breast) | MTT (72h) | ~37.8 (14 ppm) | [7] |
| This compound | PC-3 (Prostate) | Resazurin (48h) | >300 | [11] |
| This compound Acetate | PC-3 (Prostate) | Resazurin (48h) | 129.5 | [11] |
| Ethyl Hydroxytyrosyl Ether | PC-3 (Prostate) | Resazurin (48h) | 115.3 | [11] |
| This compound | 22Rv1 (Prostate) | Resazurin (48h) | 102.7 | [11] |
| This compound Acetate | 22Rv1 (Prostate) | Resazurin (48h) | 85.2 | [11] |
| Ethyl Hydroxytyrosyl Ether | 22Rv1 (Prostate) | Resazurin (48h) | 79.8 | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The bioactivity of this compound derivatives is often mediated through the modulation of key cellular signaling pathways.
Caption: Anti-inflammatory mechanism of this compound derivatives.
Caption: Anticancer mechanism of this compound derivatives.
Experimental Workflows
Caption: General workflow for synthesis and evaluation.
Conclusion
The synthesis of this compound derivatives presents a valuable strategy for enhancing the therapeutic potential of this natural antioxidant. By modifying its chemical structure, researchers can improve its bioavailability, stability, and bioactivity, leading to the development of novel drug candidates for a range of diseases, including those with inflammatory and cancerous etiologies. The protocols and data presented in this document provide a foundation for further research and development in this exciting field.
References
- 1. Synthesis of Hydroxytyrosyl Alkyl Ethers from Olive Oil Waste Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Anti-Inflammatory and Antioxidant Activity of this compound and 3,4-Dihydroxyphenyglycol Purified from Table Olive Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound isolation, comparison of synthetic routes and potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. This compound is the major anti-inflammatory compound in aqueous olive extracts and impairs cytokine and chemokine production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Cytotoxic Activity of this compound and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determining the Antioxidant Activity of Hydroxytyrosol using the ORAC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol, a phenolic compound found abundantly in olives and olive oil, is renowned for its potent antioxidant properties. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standardized method used to quantify the antioxidant capacity of various substances.[1][2] This document provides detailed application notes and a comprehensive protocol for utilizing the ORAC assay to determine the antioxidant activity of this compound. The assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are common reactive oxygen species (ROS) in the body.[2]
The principle of the ORAC assay is based on the inhibition of the fluorescence decay of a probe, typically fluorescein, which is induced by a free radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[1][3] In the presence of an antioxidant like this compound, the fluorescent probe is protected from oxidative damage, and the fluorescence decay is delayed. The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC) relative to a standard antioxidant, Trolox, a water-soluble analog of vitamin E.[1][3]
Data Presentation: ORAC Values of this compound and Other Antioxidants
The antioxidant capacity of this compound has been reported to be significantly high, though values can vary based on the specific extract and testing conditions. For instance, a branded this compound ingredient, Olea25, was reported to have an ORAC value of 68,756 µmol TE/g. Other sources have reported values around 40,000 to 45,000 µmol TE/g.[4][5]
| Antioxidant | ORAC Value (µmol TE/g) | Notes |
| This compound (Olea25) | 68,756 | A branded this compound ingredient. |
| This compound | ~40,000 - 45,000 | General reported range for this compound.[4][5] |
| Green Tea Polyphenols | Lower than this compound | This compound is reported to be 4 times stronger.[4] |
| Resveratrol | ~20,000 | This compound is reported to be approximately 2 times more powerful.[4] |
| Vitamin C | ~2,100 | This compound is reported to be approximately 20-30 times more potent.[4][5][6] |
| Coenzyme Q10 | Lower than this compound | Olea25 is reported to have an ORAC value more than 3 times higher.[7] |
Experimental Protocols
This section provides a detailed methodology for performing the ORAC assay to determine the antioxidant activity of this compound.
Materials and Reagents
-
This compound standard (>98% purity)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Fluorescein sodium salt
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with temperature control and injectors
-
Distilled or deionized water
Preparation of Solutions
-
Phosphate Buffer (75 mM, pH 7.4): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 7.4.
-
Fluorescein Stock Solution (4 µM): Dissolve fluorescein sodium salt in phosphate buffer. Store protected from light at 4°C.[8]
-
Fluorescein Working Solution: Immediately before use, dilute the stock solution with phosphate buffer. A common final concentration in the well is around 35 nM.[9]
-
AAPH Solution (e.g., 250 mM): Prepare fresh daily by dissolving AAPH in phosphate buffer pre-warmed to 37°C.[10] The concentration may need optimization depending on the specific assay conditions.
-
Trolox Stock Solution (e.g., 1 mM): Dissolve Trolox in phosphate buffer. This stock solution can be used to prepare a series of standard dilutions.
-
This compound Sample Solutions: Prepare a stock solution of this compound in phosphate buffer. From this stock, create a series of dilutions to be tested.
Assay Procedure
-
Plate Preparation: Pipette 25 µL of either phosphate buffer (for the blank), Trolox standards, or this compound sample dilutions into the wells of a 96-well black microplate. Each sample and standard should be assayed in at least triplicate.[11][12]
-
Addition of Fluorescein: Add 150 µL of the fluorescein working solution to each well.[11][12]
-
Incubation: Incubate the microplate at 37°C for a minimum of 15-30 minutes to allow the reagents to reach thermal equilibrium.[9][10][12]
-
Initiation of Reaction: Using the microplate reader's injector, rapidly add 25 µL of the freshly prepared AAPH solution to all wells to initiate the reaction.[11][12][13]
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence. Readings should be taken every 1-5 minutes for a total period of 60-90 minutes.[10][14] The excitation wavelength is typically set at 485 nm and the emission wavelength at 520-538 nm.[9][10][14]
Data Analysis
-
Calculate the Area Under the Curve (AUC): The AUC for each well is calculated from the fluorescence decay curve.
-
Calculate the Net AUC: Subtract the AUC of the blank from the AUC of each standard and sample.
-
Net AUC = AUCsample/standard - AUCblank
-
-
Generate a Standard Curve: Plot the Net AUC of the Trolox standards against their respective concentrations. A linear regression is then applied to obtain the equation of the standard curve.
-
Determine ORAC Value: The ORAC value of the this compound samples is calculated by interpolating their Net AUC values from the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents per gram or mole of this compound (µmol TE/g or µmol TE/mol).
Mandatory Visualizations
ORAC Assay Experimental Workflow
Caption: Workflow of the ORAC assay for determining this compound antioxidant activity.
Simplified Mechanism of Antioxidant Action in ORAC Assay
Caption: Simplified reaction pathways in the ORAC assay with an antioxidant.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. ejmoams.com [ejmoams.com]
- 3. activeconceptsllc.com [activeconceptsllc.com]
- 4. myolivea.com [myolivea.com]
- 5. olivellaline.com [olivellaline.com]
- 6. ca.olivetreepeople.com [ca.olivetreepeople.com]
- 7. nutritionaloutlook.com [nutritionaloutlook.com]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 14. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
Application Notes and Protocols for Nanoencapsulation of Hydroxytyrosol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of nanoencapsulation techniques for the effective delivery of hydroxytyrosol (HT), a potent antioxidant phenol found in olive oil. The following sections detail various nanoformulation strategies, their physicochemical characteristics, and the underlying cellular mechanisms of action of this compound.
Introduction to this compound and the Need for Nanoencapsulation
This compound (3,4-dihydroxyphenylethanol) is a bioactive compound renowned for its strong antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties.[1][2] Its therapeutic potential is often limited by its low bioavailability, bitter taste, and instability in the presence of light and oxidizing agents.[3][4] Nanoencapsulation technologies offer a promising solution to overcome these limitations by protecting HT from degradation, controlling its release, and enhancing its cellular uptake and therapeutic efficacy.[5][6]
Nanoencapsulation Strategies for this compound
Several types of nanocarriers have been investigated for the encapsulation of this compound, each with distinct advantages. This section summarizes the key quantitative data from various studies.
Table 1: Physicochemical Properties of this compound Nanoformulations
| Nanocarrier Type | Polymer/Lipid Matrix | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Chitosan Nanoparticles | Chitosan/Sodium Bisulfate | 119.50 - 365.21 | +17.50 to +18.09 | 56.30 - 77.13 | [7][8] |
| Chitosan Nanoparticles | Chitosan/Tripolyphosphate | Not Specified | Not Specified | 33 - 63 | [3] |
| Poly(ε-caprolactone) (PCL) Nanocapsules | PCL/Span 80/MCT | 267.50 - 279.80 | Changes over 60 days | > 95 | [3][4][9] |
| Proniosomes | Non-ionic surfactants | 188.6 - 248.9 | ~ -30 | 81.20 ± 0.80 | [10] |
| Nanoliposomes | Phospholipids | ~200 | Not Specified | 45 | [11] |
| Mesoporous Silica Nanoparticles (MSNs) | Silica/Polypropylene imine | 300 - 500 | Positive | Not Specified | [12] |
| Nanogels | Polyethylene glycol/Polyethyleneimine | Not Specified | Not Specified | Not Specified | [6][13] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound-loaded nanoparticles.
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol is based on the ionic gelation method, which involves the electrostatic interaction between the positively charged chitosan and a negatively charged crosslinking agent.[7][14]
Materials:
-
Chitosan
-
Lactic acid (1% v/v)
-
Sodium tripolyphosphate (TPP) or Sodium bisulfate
-
This compound (HT)
-
Double distilled water
-
Magnetic stirrer
-
Ultrasonicator
-
0.45 µm pore size membrane filters
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in 1% (v/v) lactic acid to achieve the desired concentration (e.g., 0.1%, 0.5%, or 1% w/w). Stir the solution overnight at room temperature to ensure complete dissolution.[14]
-
Crosslinker and HT Solution Preparation: Dissolve the crosslinking agent (TPP or sodium bisulfate) and this compound in double distilled water to achieve the desired concentrations.
-
Filtration: Filter all solutions using 0.45 µm pore size membrane filters to remove any impurities.[14]
-
Nanoparticle Formation: While stirring the chitosan solution, add the TPP/sodium bisulfate solution dropwise. The formation of opalescent suspension indicates the formation of nanoparticles.
-
HT Encapsulation: Add the this compound solution to the nanoparticle suspension.
-
Ultrasonication: Subject the final suspension to ultrasonication to ensure uniform particle size and distribution.[7]
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated this compound. Wash the pellet with distilled water and re-centrifuge.
-
Lyophilization: Lyophilize the purified nanoparticle pellet for long-term storage.
Protocol 2: Preparation of this compound-Loaded Poly(ε-caprolactone) (PCL) Nanocapsules by Interfacial Deposition
This method involves the precipitation of a pre-formed polymer at the interface of two phases.[9]
Materials:
-
Poly(ε-caprolactone) (PCL)
-
Acetone
-
Span 80
-
This compound (HT)
-
Medium-chain triglycerides (MCT)
-
Milli-Q purified water
-
Mechanical stirrer
Procedure:
-
Organic Phase Preparation: Dissolve PCL (e.g., 0.100 g), Span 80 (e.g., 0.0770 g), this compound (e.g., 0.020 or 0.050 g), and MCT (e.g., 0.300 g) in acetone (e.g., 27 mL) under mechanical stirring at 3,500 rpm and 40°C until complete solubilization.[9]
-
Aqueous Phase Preparation: Prepare an aqueous solution with a surfactant like Tween 80 in Milli-Q water.
-
Nanocapsule Formation: Inject the organic phase into the aqueous phase under continuous stirring. The acetone will diffuse into the aqueous phase, leading to the precipitation of the polymer and the formation of nanocapsules.
-
Solvent Evaporation: Remove the acetone from the suspension using a rotary evaporator.
-
Purification and Storage: The resulting nanocapsule suspension can be stored at 4°C.
Protocol 3: Characterization of this compound Nanoparticles
1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension with an appropriate solvent (e.g., Milli-Q water). Analyze the sample using a DLS instrument to determine the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
2. Encapsulation Efficiency (EE%):
-
Method: Indirect quantification using UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the nanoparticles from the aqueous medium containing unencapsulated HT by centrifugation.
-
Measure the concentration of free HT in the supernatant using a validated analytical method (UV-Vis or HPLC).
-
Calculate the EE% using the following formula: EE% = [(Total amount of HT - Amount of free HT) / Total amount of HT] x 100
-
3. Morphological Analysis:
-
Method: Field Emission Scanning Electron Microscopy (FESEM) or Transmission Electron Microscopy (TEM).
-
Procedure: Prepare a diluted sample of the nanoparticle suspension, place it on a grid, and allow it to dry. Image the nanoparticles to observe their shape and surface morphology.[8]
Cellular Mechanisms and Signaling Pathways of this compound
This compound exerts its beneficial effects by modulating various cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.[1][2][15] Understanding these pathways is crucial for the rational design of HT delivery systems.
Anti-inflammatory Signaling Pathways
This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][16] This is achieved by downregulating key inflammatory signaling pathways like NF-κB and MAPK.[16]
Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.
Antioxidant Signaling Pathways
This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[15] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant genes.[15]
Caption: this compound's antioxidant mechanism via Nrf2 and SIRT1 pathway activation.
Experimental Workflow for Nanoformulation Development and Evaluation
The following diagram illustrates a typical workflow for the development and evaluation of this compound nanoformulations.
References
- 1. This compound: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oliveoiltimes.com [oliveoiltimes.com]
- 3. scielo.br [scielo.br]
- 4. scienceopen.com [scienceopen.com]
- 5. This compound Bioavailability: Unraveling Influencing Factors and Optimization Strategies for Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nanoencapsulation of this compound in chitosan crosslinked with sodium bisulfate tandem ultrasonication: Techno-characterization, release and antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Nanoencapsulation of this compound extract of fermented olive leaf brine using proniosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Oleuropein- and this compound-loaded nanoparticles: a novel strategy against glioblastoma aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nano-encapsulation of this compound into formulated nanogels improves therapeutic effects against hepatic steatosis: An in vitro study [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Effects of this compound in Endothelial Functioning: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Models of Endothelial Dysfunction for Hydroxytyrosol Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by a reduction in the bioavailability of nitric oxide (NO), increased oxidative stress, and a proinflammatory state.[1][2] In vitro models that replicate these conditions are crucial for screening and characterizing therapeutic compounds. Hydroxytyrosol (HT), a potent antioxidant polyphenol found in olives and olive oil, has shown significant promise in mitigating endothelial dysfunction.[3][4] This document provides detailed protocols for establishing in vitro models of endothelial dysfunction and for testing the efficacy of this compound.
In Vitro Models of Endothelial Dysfunction
A common and effective method for inducing endothelial dysfunction in vitro is to treat cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), with inflammatory or oxidative stimuli. Agents like phorbol myristate acetate (PMA), tumor necrosis factor-alpha (TNF-α), or hydrogen peroxide (H₂O₂) can trigger a state that mimics endothelial dysfunction by increasing reactive oxygen species (ROS) production, upregulating adhesion molecules, and promoting an inflammatory response.[5][6][7]
Efficacy of this compound in Mitigating Endothelial Dysfunction
This compound has been demonstrated to counteract endothelial dysfunction through multiple mechanisms, including scavenging ROS, inhibiting inflammatory signaling pathways, and enhancing NO production.[3][8]
Table 1: Effects of this compound on Markers of Inflammation
| Marker | Cell Type | Inducing Agent | This compound Conc. | Observed Effect | Reference |
| VCAM-1 | HUVECs | PMA | 1-30 µmol/L | Reduction in mRNA levels | [8] |
| ICAM-1 | HUVECs | PMA | 1-30 µmol/L | Reduction in mRNA levels | [8] |
| E-selectin | Porcine Aortic ECs | TNF-α | Not specified | Suppression of production | [3] |
| TNF-α | HUVECs | PMA | 1-30 µmol/L | Reduction in mRNA levels | [8] |
| IL-1β | HUVECs | PMA | 1-30 µmol/L | Reduction in mRNA levels | [8] |
| NF-κB | HUVECs | PMA | Not specified | Reduced activation | [5] |
Table 2: Effects of this compound on Oxidative Stress and Nitric Oxide Bioavailability
| Marker | Cell Type | Inducing Agent | This compound Conc. | Observed Effect | Reference |
| Mitochondrial Superoxide | HUVECs | PMA | 30 µM | Reduction in production | [3] |
| Malondialdehyde (MDA) | HUVECs | TNF-α | 100 µM | Suppression of production | [3] |
| Superoxide Dismutase (SOD) | HUVECs | TNF-α | 100 µM | Increased production | [3] |
| Nrf2 | Vascular ECs | H₂O₂ | Not specified | Increased expression and nuclear translocation | [7] |
| Heme Oxygenase-1 (HO-1) | Vascular ECs | H₂O₂ | Not specified | Increased induction | [7] |
| Phosphorylated eNOS | Porcine Artery ECs | None | 50 µM | Upregulation of NO production | [3][4] |
| Nitric Oxide (NO) | HUVECs | None | 50-100 µM | Significant NO generation | [4] |
Key Signaling Pathways
This compound modulates several key signaling pathways involved in endothelial function. Diagrams for these pathways are provided below.
Caption: NF-κB signaling pathway and its inhibition by this compound.
Caption: Nrf2 antioxidant response pathway activation by this compound.
Caption: PI3K/Akt/eNOS pathway for nitric oxide production.
Experimental Workflow
A typical workflow for assessing the effects of this compound on an in vitro model of endothelial dysfunction is outlined below.
Caption: General experimental workflow for testing this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Induction of Endothelial Dysfunction
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium supplemented with growth factors, 2% FBS, and antibiotics. Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed HUVECs into appropriate culture plates (e.g., 96-well for viability assays, 24-well for ROS assays, 6-well for protein/RNA extraction) and allow them to adhere and grow to 80-90% confluency.
-
Pre-treatment: Remove the growth medium and replace it with a basal medium containing desired concentrations of this compound (e.g., 1, 10, 30, 50 µM). Incubate for 1-2 hours.[5]
-
Induction: Add the inflammatory stimulus directly to the wells. For example, use PMA at a final concentration of 10 nmol/L or TNF-α at 10 ng/mL.[5][9] Include appropriate controls (untreated cells, cells with stimulus only, cells with this compound only).
-
Incubation: Incubate the cells for a period appropriate for the endpoint being measured (e.g., 6 hours for gene expression, 16-24 hours for protein expression and supernatant analysis).[5][8]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.[10][11]
-
Cell Treatment: Culture and treat cells in a 96-well black, clear-bottom plate as described in Protocol 1.
-
Probe Loading: After the treatment period, remove the medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Add 100 µL of 10 µM DCFH-DA solution (in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.
-
Measurement: Remove the DCFH-DA solution and wash the cells again with PBS. Add 100 µL of PBS to each well.
-
Measure the fluorescence using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[12]
-
Data Analysis: Express the results as a percentage of the fluorescence in the stimulus-only control group.
Protocol 3: Quantification of Inflammatory Cytokines by ELISA
This protocol describes the measurement of secreted cytokines like TNF-α or IL-6 in the cell culture supernatant using a sandwich ELISA kit.[13]
-
Sample Collection: Following the treatment period (Protocol 1), carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 600 x g to pellet any detached cells and debris.[14] Store the clarified supernatant at -80°C until use.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20). c. Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1 hour.[13] d. Add standards and collected supernatants to the wells and incubate for 2 hours. e. Wash the plate, then add the biotinylated detection antibody and incubate for 1 hour. f. Wash the plate, then add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour. g. Wash the plate thoroughly and add the TMB substrate. Allow the color to develop. h. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[13]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 4: Analysis of Adhesion Molecule Expression by Western Blot
This protocol outlines the detection of VCAM-1 or ICAM-1 protein expression in cell lysates.
-
Cell Lysis: After treatment (Protocol 1), wash the cells in 6-well plates twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VCAM-1 or ICAM-1 (and a loading control like β-actin) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize the expression of the target protein to the loading control.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Effects of this compound in Endothelial Functioning: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound in Endothelial Functioning: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Ameliorates Endothelial Function under Inflammatory Conditions by Preventing Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Treatment of this compound with Carbon Monoxide-Releasing Molecule-2 Prevents TNFα-Induced Vascular Endothelial Cell Dysfunction through NO Production with Subsequent NFκB Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces proliferation and cytoprotection against oxidative injury in vascular endothelial cells: role of Nrf2 activation and HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ROS signaling and redox biology in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 14. Screening Assays to Characterize Novel Endothelial Regulators Involved in the Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis in Cells Treated with Hydroxytyrosol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxytyrosol (HT), a phenolic compound found predominantly in olives and olive oil, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2][3] Its therapeutic potential is being explored in a variety of contexts, including cancer, cardiovascular disease, neurodegenerative disorders, and metabolic syndrome.[4][5] A key aspect of understanding the biological activities of this compound lies in its ability to modulate gene expression, thereby influencing critical cellular processes.
These application notes provide a comprehensive overview of the analysis of gene expression in cells treated with this compound. They are intended to guide researchers in designing and executing experiments to investigate the molecular mechanisms underlying the effects of this promising natural compound.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways involved in cellular homeostasis, stress response, and disease pathogenesis. The primary pathways affected include the Nrf2-mediated antioxidant response, NF-κB-driven inflammation, and apoptosis.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[6] this compound has been demonstrated to activate the Nrf2 pathway, leading to the upregulation of downstream targets such as Heme Oxygenase-1 (HO-1), Glutathione S-transferases (GSTs), and other enzymes involved in cellular protection against oxidative stress.[7][8] However, the effect of this compound on Nrf2 expression can be cell-type specific, with some studies reporting a decrease in Nrf2 expression in certain cancer cell lines.[9][10]
Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.
NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4] this compound has been shown to exert potent anti-inflammatory effects by inhibiting the activation of NF-κB.[1][4] This inhibition leads to the downregulation of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines (e.g., MCP-1), and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3][4][11]
Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
Apoptosis Pathway
This compound has demonstrated the ability to induce apoptosis in various cancer cell lines, suggesting its potential as an anti-cancer agent.[9][10] This is often achieved by modulating the expression of genes involved in the apoptotic cascade, such as increasing the expression of pro-apoptotic genes like BAX and Caspase-3 (CASP3), and altering the BAX:BCL2 ratio.[9][10] In some contexts, this compound can also protect normal cells from apoptosis induced by oxidative stress.
Quantitative Data on Gene Expression Changes
The following tables summarize the observed changes in gene expression in various cell types following treatment with this compound, as reported in the literature.
Table 1: Nrf2 and Antioxidant Gene Expression
| Gene | Cell Line | This compound Concentration | Treatment Time | Fold Change / Effect | Reference |
| Nrf2 | HeLa, HEK293 | 5-10 µg/mL | 24-48 h | Increased nuclear expression | [7] |
| HO-1 | HeLa, HEK293 | 5-10 µg/mL | 24-48 h | Increased protein expression (>4-5 fold) | [7] |
| NFE2L2 (Nrf2) | LS180 (colorectal cancer) | 50 µM | 24 h | Significantly reduced expression | [9][10] |
| Nrf2 | Normal epithelial (MCF10A) | Not specified | Not specified | Increased expression | [9] |
| Nrf2 | Breast cancer (MDA-MB231, MCF7) | Not specified | Not specified | No effect | [9] |
| Nrf2 | Diabetic rat kidneys | Not specified | Not specified | Significantly increased expression | [6] |
| Heme oxygenase-1 | Keratinocytes | 20 µM | 24 h | 15.46-fold upregulation | [12] |
| Glutaredoxin | Keratinocytes | 20 µM | 24 h | 1.65-fold upregulation | [12] |
| Glutathione peroxidase | Keratinocytes | 20 µM | 24 h | 1.53-fold upregulation | [12] |
Table 2: Inflammatory Gene Expression
| Gene | Cell Line | This compound Concentration | Treatment Time | Fold Change / Effect | Reference |
| MCP-1, CXCL-10, M-CSF, IL-1β, VEGF, COX-2, MMP-2 | SGBS adipocytes | 1 µmol/L | 18 h (pre-treatment 1h) | Significantly prevented TNF-α induced upregulation | [1] |
| IL-6, IL-1β | SGBS adipocytes | >10 µmol/L | Not specified | Impaired TNF-α stimulated expression | [1] |
| COX-2, iNOS | OA chondrocytes | Not specified | 30 min pre-treatment | Reduced H₂O₂ induced expression | [4] |
| TNF-α, IL-1β, IL-6 | BV2 microglial cells | 1-50 µM | Not specified | Reduced LPS-induced mRNA levels | [11] |
| COX-2 | Mouse plasma | 40-80 mg/Kg b.w. | Not specified | Prevented LPS-induced expression | [3] |
Table 3: Apoptosis-Related Gene Expression
| Gene | Cell Line | This compound Concentration | Treatment Time | Fold Change / Effect | Reference |
| CASP3 | LS180 (colorectal cancer) | 50, 100, 150 µM | 24 h | Significantly increased expression | [9][10] |
| BAX | LS180 (colorectal cancer) | 50, 100, 150 µM | 24 h | Significantly increased expression | [9][10] |
| BCL2 | LS180 (colorectal cancer) | 50, 100, 150 µM | 24 h | No significant change | [9][10] |
| BAX:BCL2 ratio | LS180 (colorectal cancer) | 50, 100, 150 µM | 24 h | Significantly increased | [9][10] |
| P53 | LS180 (colorectal cancer) | 50, 100, 150 µM | 24 h | No significant effect | [9][10] |
Experimental Protocols
The following protocols provide a general framework for studying the effects of this compound on gene expression. Specific parameters such as cell type, this compound concentration, and treatment duration should be optimized for each experimental system.
General Experimental Workflow
Figure 3: A generalized workflow for gene expression analysis.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
This compound Preparation: Prepare a stock solution of this compound (Sigma-Aldrich) in a suitable solvent (e.g., sterile PBS or DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).
-
Treatment: When cells reach the desired confluency, replace the old medium with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours).
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a lysis reagent (e.g., TRIzol).
-
RNA Isolation: Isolate total RNA from the cell lysates using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column DNase digestion or treat the isolated RNA with DNase I.[13]
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess the integrity of the RNA by agarose gel electrophoresis or using a bioanalyzer.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit with oligo(dT) and/or random primers.[10]
-
Primer Design: Design or obtain validated primers for the target genes and a reference (housekeeping) gene (e.g., GAPDH, β-actin).
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and specific primers.
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR detection system with appropriate cycling conditions.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.[14]
Conclusion
The study of gene expression in response to this compound treatment is crucial for elucidating its mechanisms of action and for the development of novel therapeutic strategies. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the impact of this compound on cellular function at the molecular level. By understanding how this natural compound modulates key signaling pathways, we can better harness its potential for the prevention and treatment of a wide range of diseases.
References
- 1. This compound Modulates Adipocyte Gene and miRNA Expression Under Inflammatory Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis [mdpi.com]
- 3. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nutrigenomic Effect of this compound in Vascular Endothelial Cells: A Transcriptomic Profile Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nwmedj.org [nwmedj.org]
- 7. This compound produced by engineered Escherichia coli strains activates Nrf2/HO-1 pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on Expression of Apoptotic Genes and Activity of Antioxidant Enzymes in LS180 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigation into the biological properties of the olive polyphenol, this compound: mechanistic insights by genome-wide mRNA-Seq analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Recovers SARS-CoV-2-PLpro-Dependent Impairment of Interferon Related Genes in Polarized Human Airway, Intestinal and Liver Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Hydroxytyrosol Stability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxytyrosol (HT) in aqueous solutions. This compound's potent antioxidant properties are of great interest, but its instability in aqueous environments presents a significant challenge. This guide offers insights into the factors affecting its stability and methods to mitigate degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is changing color (e.g., turning brown/red). What is happening?
A1: The discoloration of your this compound solution is a common indicator of degradation, specifically oxidation.[1][2] this compound is highly susceptible to oxidation, especially in the presence of oxygen, light, and certain metal ions.[3][4] The catechol structure of this compound is easily oxidized to form o-quinones, which can then undergo further reactions to produce colored polymeric compounds.[4] In neutral aqueous solutions, particularly in the presence of bicarbonate ions, this compound can be transformed into various oxidation products, some of which are colored. For instance, a red chromophore, 2-(2-hydroxyethyl)-5-hydroxybenzoquinone, has been identified as a product of this compound autoxidation.[2]
Troubleshooting Steps:
-
Minimize Oxygen Exposure: Prepare solutions fresh and consider de-gassing your solvent (e.g., by sparging with nitrogen or argon).
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil.[3]
-
Control Temperature: Store stock solutions and experimental samples at low temperatures, ideally at -20°C, where degradation is significantly reduced.[1]
-
Use High-Purity Water: The presence of metal ions can catalyze oxidation. Use Milli-Q or similarly purified water for your solutions.[1][5]
Q2: I'm observing a rapid loss of this compound in my aqueous solution, even when stored in the dark. What could be the cause?
A2: Several factors beyond light exposure can accelerate the degradation of this compound. The most critical are the ionic content of the water, the pH of the solution, and the storage temperature.
-
Ionic Content: The presence of metal ions, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can significantly accelerate this compound degradation.[1][5] These ions can act as catalysts for oxidation.[6] For instance, tap water with high levels of calcium and magnesium can lead to up to 64% degradation within 48 hours, whereas low-mineralization water may only show 19% degradation under the same conditions.[1][5]
-
pH: Alkaline pH levels negatively impact the stability of phenolic compounds like this compound. This is attributed to the deprotonation of the phenolic hydroxyl groups, which makes the molecule more susceptible to oxidation.[6]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the oxidation of this compound.[1]
Troubleshooting Steps:
-
Use Low-Mineralization Water: Whenever possible, use water with a low ionic content for preparing your solutions.[4]
-
Buffer Your Solution: If your experimental conditions allow, use a slightly acidic buffer to maintain a lower pH, which can improve stability.
-
Refrigerate or Freeze: For short-term storage, refrigeration at 4°C is recommended. For longer-term storage (over a week), freezing at -20°C is best to prevent significant degradation.[1]
Q3: How can I improve the stability of this compound in my aqueous formulation for longer-term experiments?
A3: Several strategies can be employed to enhance the stability of this compound in aqueous solutions, primarily through encapsulation or complexation techniques. These methods protect the sensitive hydroxyl groups from external factors.[4]
-
Microencapsulation: This technique involves trapping this compound within a protective matrix.
-
Liposomes: Encapsulating this compound in nanoliposomes has been shown to increase its stability in aqueous media from 7 to 30 days at 25°C.[7][8]
-
Polymeric Microcapsules: Using materials like ethyl cellulose can create stable microcapsules with good encapsulation efficiency.[7][8]
-
Emulsions: Water-in-oil-in-water (W/O/W) emulsions can also be used to encapsulate and protect this compound.[7]
-
-
Complexation with Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides that can form inclusion complexes with guest molecules like this compound. This complexation shields the this compound from pro-oxidant factors.[3] Both β-cyclodextrin and γ-cyclodextrin have been shown to be effective.[9] The formation of these complexes can protect against thermal oxidation and photodegradation.[3][10]
Experimental Workflow for Improving this compound Stability
Caption: Workflow for selecting and evaluating a suitable stabilization strategy for this compound.
Quantitative Data on this compound Stability
The stability of this compound is significantly influenced by the composition of the aqueous medium and the use of protective formulations. The tables below summarize quantitative data from various studies.
Table 1: Effect of Ionic Content on this compound Degradation
| Water Type | Key Ion Content (mg/L) | Degradation after 48 hours | Degradation after 5 days | Reference(s) |
| Milli-Q Water | Ca <0.01, Mg <0.01 | - | ~8% | [1] |
| Low Mineralization Water | Ca: 4, Mg: 2 | ~19% | ~17% | [1][5] |
| High Mineralization Water | Ca: 27.2, Mg: 8.8 | - | ~55% | [1] |
| Tap Water | Ca: 52, Mg: 21 | ~64% | ~90% | [1][5] |
Table 2: Improvement of this compound Stability with Encapsulation Techniques
| Encapsulation Method | Encapsulating Agent | Stability Improvement | Reference(s) |
| Nanoliposomes | Phospholipids | Increased from 7 to 30 days at 25°C | [7][8] |
| Microencapsulation | Ethyl Cellulose | Stable over a wide temperature range | [7][8] |
| Complexation | β-Cyclodextrin (β-CD) | Protects against thermal oxidation | [3] |
| Complexation | γ-Cyclodextrin (γ-CD) | Protects against thermal oxidation | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Aqueous Solutions using UPLC-MS
This protocol is based on the methodology described by Zafra-Gómez et al. (2011).[1]
1. Instrumentation:
- Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Mass Spectrometer (MS).
2. Chromatographic Conditions:
- Column: Reverse-phase C18 column.
- Mobile Phase:
- Solvent A: 0.1% (v/v) acetic acid in water.
- Solvent B: Acetonitrile.
- Elution: Isocratic with 95% Solvent A and 5% Solvent B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Run Time: 6 minutes.
3. Mass Spectrometry Detection:
- Ionization Mode: Electrospray Ionization (ESI) is commonly used.
- Detection: Monitor for the specific m/z of this compound.
4. Sample Preparation:
- Dilute the aqueous sample to fall within the calibration curve range.
- Add an internal standard (e.g., tyrosol) to each sample just before injection to correct for variations.
5. Quantification:
- Prepare a calibration curve using standard solutions of this compound of known concentrations.
- Calculate the concentration of this compound in the samples based on the peak area ratio to the internal standard.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes
This protocol is a general guide based on descriptions of complexation methods.[3][9]
1. Materials:
- This compound (HT).
- β-Cyclodextrin (β-CD) or γ-Cyclodextrin (γ-CD).
- High-purity water.
2. Procedure:
- Molar Ratio: Prepare aqueous solutions of this compound and the chosen cyclodextrin, typically in a 1:1 molar ratio.[3]
- Mixing: Mix the two solutions and stir for a sufficient time to allow complex formation. The exact time may need to be optimized for your specific conditions.
- Lyophilization (Freeze-Drying): Freeze the resulting solution (e.g., at -80°C) and then lyophilize it to obtain a solid powder of the this compound-cyclodextrin complex.
- Characterization (Optional): The formation of the complex can be confirmed using techniques such as Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations of Key Concepts
Factors Leading to this compound Degradation
Caption: Key environmental factors that contribute to the degradation of this compound in aqueous solutions.
Strategies to Improve this compound Stability
Caption: Overview of encapsulation and complexation strategies to enhance this compound stability.
Antioxidant Mechanism of this compound
Caption: Simplified diagram of this compound's antioxidant action through the neutralization of reactive oxygen species.
References
- 1. Stability of this compound in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 2. Frontiers | The olive biophenol this compound in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 3. icef14.com [icef14.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Strategies to Broaden the Applications of Olive Biophenols Oleuropein and this compound in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olive Biophenols Oleuropein and this compound | Encyclopedia MDPI [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Bioavailability of Oral Hydroxytyrosol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of hydroxytyrosol (HT).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound is primarily attributed to several factors:
-
Rapid Metabolism and Excretion: this compound undergoes extensive first-pass metabolism in the intestine and liver, where it is rapidly converted into metabolites such as homovanillic acid (HVA), 3,4-dihydroxyphenylacetic acid (DOPAC), and various sulfate and glucuronide conjugates.[1][2] These metabolites are then quickly excreted, limiting the systemic exposure to free this compound.
-
Poor Stability: The catechol structure of this compound makes it susceptible to oxidation and degradation in the gastrointestinal tract, reducing the amount available for absorption.[3]
-
High Hydrophilicity: While beneficial for its antioxidant activity, the water-soluble nature of this compound can limit its passive diffusion across the lipid-rich intestinal cell membranes.[4]
-
Interactions with Gut Microbiota: The gut microbiota can metabolize this compound, further altering its structure and affecting its absorption.[5]
Q2: What are the main strategies to improve the oral bioavailability of this compound?
A2: Several strategies are being explored to overcome the low bioavailability of this compound:
-
Nanoencapsulation: Encapsulating this compound in nanocarriers like liposomes, nanogels, and proniosomes can protect it from degradation in the GI tract, enhance its stability, and facilitate its transport across the intestinal epithelium.[6][7][8]
-
Chemical Modification: Modifying the structure of this compound, for instance, through acetylation to form this compound acetate, can increase its lipophilicity and improve its absorption.[8][9]
-
Co-administration with other compounds: The food matrix can significantly influence this compound's bioavailability. For example, administration with olive oil has been shown to be more effective than an aqueous solution.[5][10]
-
Use of Pharmaceutical Formulations: Enteric-coated capsules can protect this compound from the acidic environment of the stomach and ensure its release in the intestine, where absorption is more efficient.[5]
Troubleshooting Guides
Nanoencapsulation of this compound
Issue 1: Low Encapsulation Efficiency (EE) in Liposomes
-
Possible Cause:
-
Suboptimal lipid composition: The ratio of phospholipid to cholesterol can affect the rigidity and stability of the liposomal membrane, influencing drug loading.[1]
-
Inadequate hydration temperature: The temperature during the hydration of the lipid film is crucial for the formation of stable vesicles.[1]
-
Incorrect pH of the hydration buffer: The pH can influence the charge of both the liposomes and the drug, affecting encapsulation.
-
Drug-to-lipid ratio is too high: Exceeding the loading capacity of the liposomes will result in a lower percentage of encapsulation.
-
-
Troubleshooting Steps:
-
Optimize Phospholipid:Cholesterol Ratio: Systematically vary the molar ratio of phospholipid to cholesterol (e.g., 4:1, 4.5:1) to find the optimal composition for this compound encapsulation.[1]
-
Adjust Hydration Temperature: Ensure the hydration temperature is above the phase transition temperature (Tc) of the chosen phospholipid to ensure proper vesicle formation.
-
Buffer pH Optimization: Experiment with different pH values for the hydration buffer to maximize the electrostatic interactions or partitioning of this compound into the liposomes.
-
Vary Drug-to-Lipid Ratio: Perform a loading study with different initial concentrations of this compound to determine the saturation point for encapsulation.
-
Method of Preparation: Consider alternative preparation methods. While the thin-film hydration method is common, other techniques like reverse-phase evaporation or ethanol injection might yield higher EE for hydrophilic compounds.
-
Issue 2: Nanoparticle Aggregation During Preparation or Storage
-
Possible Cause:
-
Inappropriate pH or high ionic strength of the medium: This can disrupt the electrostatic stabilization of the nanoparticles.[9]
-
Suboptimal storage temperature: Freezing or high temperatures can lead to irreversible aggregation.[11]
-
Lack of steric stabilization: For charge-stabilized nanoparticles, the absence of a protective polymer coating can lead to aggregation in biological media.
-
-
Troubleshooting Steps:
-
Control pH and Ionic Strength: Maintain the pH of the nanoparticle suspension within a stable range and avoid high salt concentrations.[9]
-
Optimize Storage Conditions: Store nanoparticles at the recommended temperature, typically 4°C, and avoid freezing.[11]
-
Incorporate Steric Stabilizers: For applications in complex media, consider coating the nanoparticles with polymers like polyethylene glycol (PEG) to provide steric hindrance and prevent aggregation.[6]
-
Use Cryoprotectants for Lyophilization: If freeze-drying for long-term storage, add cryoprotectants such as trehalose or sucrose to prevent aggregation during the freezing and drying process.[12]
-
Gentle Resuspension: If aggregation is observed after storage, gentle sonication can sometimes help to resuspend the nanoparticles.[11]
-
In Vitro Permeability Assays (Caco-2 Cells)
Issue 3: High Variability in Apparent Permeability (Papp) Values
-
Possible Cause:
-
Inconsistent Caco-2 cell monolayer integrity: Variations in cell seeding density, culture time, and passage number can lead to differences in monolayer tightness.
-
Presence of efflux transporters: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can actively pump compounds back into the apical side, leading to underestimation of permeability.[13]
-
Low compound recovery: The compound may be binding to the plate material or metabolizing within the Caco-2 cells.[13]
-
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Maintain a consistent protocol for Caco-2 cell culture, including seeding density, differentiation time (typically 21 days), and passage number.
-
Monitor Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment to ensure their integrity. A TEER value above a certain threshold (e.g., 250 Ω·cm²) is generally required.[14]
-
Use Transporter Inhibitors: To assess the role of efflux transporters, perform the permeability assay in the presence of specific inhibitors (e.g., verapamil for P-gp). A significant increase in the apical-to-basolateral Papp value in the presence of the inhibitor suggests that the compound is a substrate for that transporter.[13]
-
Calculate Recovery: Analyze the concentration of the compound in both the apical and basolateral chambers as well as the cell lysate at the end of the experiment to determine the percentage of recovery. Low recovery may indicate binding or metabolism.[13]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites after Oral Administration of Different Formulations in Humans.
| Formulation | Dose of HT (mg) | Analyte | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Reference |
| Extra Virgin Olive Oil | ~1.38 | Free HT | 4.4 | ~15 | N/A | [10] |
| Enteric-coated capsule in EVOO | 7.5 | Free HT | 5.5 | 123 | N/A | [2][5] |
| Aqueous Supplement (IP-1) | 30.58 | HVA | 175.7 ± 34.1 | 30 | 338.2 ± 60.1 | [3] |
| Aqueous Supplement (IP-1) | 30.58 | HT-3-S | 33.9 ± 9.3 | 30 | 58.6 ± 14.5 | [3] |
| Aqueous Supplement (IP-1) | 30.58 | DOPAC | 10.9 ± 2.6 | 30 | 20.9 ± 5.1 | [3] |
| Aqueous Supplement (IP-2) | 61.48 | HVA | 260.1 ± 31.9 | 30 | 545.9 ± 70.3 | [3] |
| Aqueous Supplement (IP-2) | 61.48 | HT-3-S | 68.2 ± 13.9 | 30 | 123.6 ± 28.5 | [3] |
| Aqueous Supplement (IP-2) | 61.48 | DOPAC | 19.3 ± 4.2 | 30 | 40.1 ± 10.2 | [3] |
HT: this compound, HVA: Homovanillic Acid, HT-3-S: this compound-3-O-sulfate, DOPAC: 3,4-Dihydroxyphenylacetic Acid, Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the curve. N/A: Not Available.
Table 2: Encapsulation Efficiency of this compound in Different Nanocarrier Systems.
| Nanocarrier System | Method | Key Parameters | Encapsulation Efficiency (%) | Reference |
| Liposomes | Film Dispersion | Temp: 63°C, PL:CH ratio: 4.5:1, HT mass: 5mg | 45.08 | [15][16] |
| Proniosomes | Slurry Method | Rotational speed: 50 rpm, Temp: 35°C | 81.20 ± 0.80 | [17] |
| Poly(ε-caprolactone) Nanocapsules | Interfacial Deposition | HT concentration: 2 mg/mL and 5 mg/mL | >95 | [18] |
PL: Phospholipid, CH: Cholesterol, HT: this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by the Film Dispersion Method
-
Materials:
-
Phospholipid (e.g., soy phosphatidylcholine)
-
Cholesterol
-
This compound
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Phosphate buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Dissolve the phospholipid and cholesterol in the organic solvent in a round-bottom flask. The mass ratio of phospholipid to cholesterol should be optimized (e.g., 4.5:1).[15]
-
Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 63°C) to form a thin lipid film on the wall of the flask.[15]
-
Hydrate the lipid film with a PBS solution containing a known concentration of this compound by rotating the flask at the same temperature for a specified time (e.g., 1 hour).
-
To reduce the size of the multilamellar vesicles and improve homogeneity, the liposome suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.
-
Separate the unencapsulated this compound from the liposomes by dialysis or size exclusion chromatography.
-
Determine the encapsulation efficiency by quantifying the amount of this compound in the liposomes and comparing it to the initial amount used.
-
Protocol 2: In Vitro Caco-2 Cell Permeability Assay
-
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
Test compound (this compound formulation) and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
-
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.
-
Before the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Measure the TEER of each monolayer to ensure its integrity.
-
Add the test compound solution in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber for apical-to-basolateral transport studies. For basolateral-to-apical transport, add the compound to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
Quantify the concentration of the test compound in the samples using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Impact of various factors on pharmacokinetics of bioactive polyphenols: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Broaden the Applications of Olive Biophenols Oleuropein and this compound in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. This compound Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanohybrids.net [nanohybrids.net]
- 10. quora.com [quora.com]
- 11. Gold Nanoparticle Handling and Storage Tips - CD Bioparticles [cd-bioparticles.com]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Acid Hydrolysis for Hydroxytyrosol Extraction from Oleuropein
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the optimization of acid hydrolysis of oleuropein to yield hydroxytyrosol.
Troubleshooting Guide
This guide addresses common issues encountered during the acid hydrolysis of oleuropein for this compound production.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Incomplete Hydrolysis: Reaction time may be too short, temperature too low, or acid concentration insufficient. | Systematically optimize reaction conditions. Increase reaction time, temperature, or acid concentration incrementally. Refer to the experimental protocols for recommended ranges. For example, quantitative hydrolysis can be achieved at a pH of 1 to 3 and a temperature of 70 to 90°C within 1 to 10 hours[1]. |
| Degradation of this compound: Prolonged exposure to harsh acidic conditions or high temperatures can lead to the degradation of the target compound.[2] | Monitor the reaction progress using HPLC analysis to determine the optimal time for quenching the reaction. Avoid excessive heating or prolonged reaction times once the maximum yield is reached. | |
| Sub-optimal pH: The pH of the reaction mixture is critical for efficient hydrolysis. | Adjust the pH of the reaction mixture to the optimal range of 1-3 using a suitable acid like HCl[1]. | |
| Poor Quality of Starting Material: The purity of the oleuropein extract can significantly impact the final yield of this compound. | Use a purified oleuropein extract. The purity of oleuropein in the extract has been shown to be beneficial for the biotransformation into this compound[3]. | |
| Presence of Impurities in the Final Product | Incomplete Reaction: Residual unreacted oleuropein or intermediate products may be present. | Optimize reaction conditions (time, temperature, acid concentration) to ensure complete conversion of oleuropein. |
| Side Reactions: Undesirable side reactions can occur under harsh hydrolysis conditions, leading to the formation of byproducts. | Employ milder reaction conditions. Consider using organic acids like lactic or citric acid, which have been shown to facilitate oleuropein hydrolysis[4]. | |
| Co-extraction of other compounds: The initial extraction of oleuropein from olive leaves may also extract other phenolic compounds and sugars. | Optimize the initial solid-liquid extraction of oleuropein. A 70:30 (v/v) ethanol-water mixture is often effective for oleuropein recovery[2]. Subsequent purification steps may be necessary. | |
| Reaction is Too Slow | Sub-optimal Temperature: The reaction temperature is a significant factor in the hydrolysis rate. | Increase the reaction temperature within the optimal range. The temperature has a high effect on the hydrolysis of oleuropein[4]. |
| Inappropriate Acid Catalyst: The type of acid used can influence the reaction kinetics. | While strong mineral acids like HCl are effective, some studies suggest that certain organic acids can also achieve a faster hydrolysis rate at the same pH[4]. | |
| Difficulty in Product Isolation and Purification | Complex Reaction Mixture: The presence of various byproducts and unreacted materials can complicate the purification process. | After hydrolysis, adjust the pH to be slightly basic (pH 8-9) which can aid in the high-yield extraction of this compound and minimize impurities in the final extract[2]. Subsequent purification using techniques like liquid-liquid extraction or chromatography may be required. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for the acid hydrolysis of oleuropein?
The optimal pH for acid hydrolysis of oleuropein to this compound is generally in the acidic range of 1 to 3[1].
2. What type of acid should I use for the hydrolysis?
Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used for efficient hydrolysis[1][5]. However, organic acids such as lactic and citric acid have also been shown to be effective and may offer milder reaction conditions[4].
3. What is the recommended temperature range for the reaction?
The reaction temperature typically ranges from 70°C to 90°C for efficient hydrolysis[1]. It is important to note that temperature significantly affects the rate of hydrolysis[4].
4. How long should the hydrolysis reaction be carried out?
The reaction time can vary from 1 to 10 hours, depending on the other reaction parameters such as temperature and acid concentration[1]. It is crucial to monitor the reaction to avoid degradation of this compound due to extended reaction times[2].
5. Can I use an unpurified olive leaf extract for hydrolysis?
While it is possible, using a purified oleuropein extract is recommended as the purity of the starting material can positively influence the yield of this compound[3].
6. What are the main byproducts of the acid hydrolysis of oleuropein?
The primary products of oleuropein hydrolysis are this compound and elenolic acid[6]. Under certain conditions, further degradation products may form.
7. How can I monitor the progress of the reaction?
High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the disappearance of oleuropein and the formation of this compound over time[7].
8. Is it possible to achieve 100% conversion of oleuropein to this compound?
Quantitative hydrolysis of oleuropein is achievable under optimal conditions[1]. However, in practice, yields may be lower due to competing degradation reactions.
Experimental Protocols
Protocol 1: Acid Hydrolysis of Purified Oleuropein Extract
This protocol is adapted from a method describing the quantitative hydrolysis of oleuropein[1].
Materials:
-
Purified olive extract (e.g., 44.7% oleuropein)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
Magnetic stirrer with heating
-
Reaction vessel (e.g., 100 mL flask)
-
pH meter
-
HPLC system for analysis
Procedure:
-
Dissolve a known amount of the purified olive extract in deionized water. For example, mix 2.5 g of extract with 50 mL of deionized water.
-
Adjust the pH of the mixture to 1.5 by slowly adding 0.1 M HCl while stirring.
-
Heat the reaction mixture to 90°C in a heated oil bath with continuous stirring (e.g., 200 rpm).
-
Maintain the reaction at this temperature for 4 to 5 hours.
-
Take samples periodically for HPLC analysis to monitor the conversion of oleuropein to this compound.
-
Once the reaction is complete (as determined by the absence of the oleuropein peak in the HPLC chromatogram), cool the mixture to room temperature.
-
Proceed with the extraction and purification of this compound.
Protocol 2: Direct Acid Hydrolysis of Olive Leaves
This protocol is based on a method for the direct production of a this compound-enriched extract from olive leaves[8].
Materials:
-
Dried and powdered olive leaves
-
Aqueous solution of a strong acid (e.g., HCl)
-
Reflux apparatus
-
Filtration system
-
Rotary evaporator
Procedure:
-
Combine the dried olive leaf powder with the acidic solution in a reaction flask.
-
Set up the reflux apparatus and heat the mixture. Hydrolysis of oleuropein can occur rapidly under reflux even with low concentrations of HCl (e.g., 0.1 M)[2].
-
The hydrolysis is carried out in a single step with the extraction.
-
After the desired reaction time (which should be optimized to avoid degradation, for instance, extended times of 1 hour can degrade phenolics[2]), cool the mixture.
-
Filter the mixture to separate the solid residue from the liquid extract.
-
The resulting aqueous extract is rich in this compound.
-
The solvent can be removed using a rotary evaporator to concentrate the extract.
Data Presentation
Table 1: Influence of Acid Type and Temperature on Oleuropein Hydrolysis.
| Acid Type | pH | Temperature (°C) | Observation | Reference |
| Lactic Acid | 3.8 - 4.0 | 10 - 30 | Faster hydrolysis than acetic acid. | [4] |
| Citric Acid | 3.8 - 4.0 | 10 - 30 | Faster hydrolysis than acetic acid. | [4] |
| Acetic Acid | 3.8 - 4.0 | 10 - 30 | Slower hydrolysis compared to lactic and citric acids. | [4] |
Table 2: Optimal Conditions for this compound Production via Acid Hydrolysis.
| Parameter | Optimal Value/Range | Reference |
| pH | 1 - 3 | [1] |
| Temperature | 70 - 90 °C | [1] |
| Reaction Time | 1 - 10 hours (optimization required) | [1] |
| Starting Material | Purified Oleuropein Extract | [3] |
Visualizations
Caption: Experimental workflow for acid hydrolysis of oleuropein to this compound.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. EP1582512A1 - Process for obtaining this compound from olive leaves extracts - Google Patents [patents.google.com]
- 2. High-Yield Production of a Rich-in-Hydroxytyrosol Extract from Olive (Olea europaea) Leaves [mdpi.com]
- 3. Enzymatic Hydrolysis of Oleuropein from Olea europea (Olive) Leaf Extract and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical hydrolysis of oleuropein affected by the type of organic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uest.ntua.gr [uest.ntua.gr]
- 6. Enzymatic hydrolysis of oleuropein from Olea europea (olive) leaf extract and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Hydroxytyrosol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of hydroxytyrosol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1]
Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could matrix effects be the cause?
A2: Yes, inconsistent and inaccurate results are classic symptoms of uncompensated matrix effects. Because the composition of co-eluting interferences can vary between samples, the degree of ion suppression or enhancement can also differ, leading to poor reproducibility.[1] This variability can negatively impact method validation parameters like linearity, selectivity, and accuracy.
Q3: What are the most common sample matrices where I can expect to see significant matrix effects for this compound?
A3: this compound is analyzed in a variety of complex matrices. You can anticipate significant matrix effects in samples such as:
-
Biological Fluids: Plasma, serum, and urine are rich in phospholipids, salts, and proteins that are known to cause matrix effects.[3]
-
Food and Beverages: Olive oil, wine, and other food products contain a complex mixture of lipids, sugars, pigments, and other phenolic compounds that can interfere with this compound ionization.[4][5]
-
Plant Extracts: Olive leaf extracts and other botanical preparations are also complex mixtures where matrix effects are a concern.
Q4: How can I qualitatively and quantitatively assess matrix effects in my specific sample type?
A4: There are two primary methods for evaluating matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify regions in your chromatogram where ion suppression or enhancement occurs.[6][7] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. Dips or rises in the constant this compound signal indicate retention times where matrix components are causing interference.[7]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects. The response of this compound in a standard solution is compared to the response of this compound spiked into an extracted blank matrix sample at the same concentration. The matrix effect can be calculated as a percentage. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Troubleshooting Guides
Issue 1: Inconsistent Peak Areas and Poor Reproducibility for this compound
This is often a primary indicator of variable matrix effects between samples. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent this compound peak areas.
Issue 2: Significant Ion Suppression or Enhancement Observed
Once you have confirmed the presence of matrix effects, you can employ several strategies to minimize or compensate for them.
Caption: Key strategies to mitigate matrix effects in LC-MS analysis.
Quantitative Data Summary
The effectiveness of a mitigation strategy can be quantitatively assessed. The following table summarizes the matrix effect observed for this compound in different matrices after a specific sample preparation method.
| Sample Matrix | Sample Preparation Method | Matrix Effect (%) | Reference |
| Wine | Dispersive solid phase extraction with zirconia. | 96.6 - 99.4 | Wang et al., 2020[8] |
| Olive Oil | Dispersive solid phase extraction with zirconia. | 96.6 - 99.4 | Wang et al., 2020[8] |
| Plasma | Protein precipitation followed by dispersive solid phase extraction with zirconia. | 96.6 - 99.4 | Wang et al., 2020[8] |
Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value close to 100% indicates minimal matrix effect.
Experimental Protocols
Here are detailed methodologies for key experiments to assess and mitigate matrix effects.
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific sample matrix.
Materials:
-
This compound analytical standard
-
Blank matrix (a sample of the same type you are analyzing, confirmed to not contain this compound)
-
Solvent for standard preparation (e.g., methanol or mobile phase)
-
Your established sample extraction procedure and LC-MS/MS system
Procedure:
-
Prepare Standard Solution (Set A): Prepare a standard solution of this compound in the solvent at a known concentration (e.g., 50 ng/mL).
-
Extract Blank Matrix: Process a blank matrix sample using your validated extraction protocol.
-
Prepare Post-Extraction Spiked Sample (Set B): Take the extracted blank matrix from step 2 and spike it with the this compound standard to achieve the same final concentration as in Set A.
-
Analysis: Inject both Set A and Set B into the LC-MS/MS system and record the peak area for this compound.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 85% suggests significant ion suppression.
-
A value > 115% suggests significant ion enhancement.
-
Protocol 2: Mitigation using Matrix-Matched Calibration
Objective: To compensate for matrix effects by preparing calibration standards in an extracted blank matrix.
Materials:
-
This compound analytical standard
-
Blank matrix
-
Your established sample extraction procedure and LC-MS/MS system
Procedure:
-
Extract a Pool of Blank Matrix: Extract a sufficient volume of the blank matrix to prepare all your calibration standards.
-
Prepare Calibration Curve: Create a series of calibration standards by spiking the extracted blank matrix with varying known concentrations of this compound.
-
Analyze Samples and Calibrants: Analyze your unknown samples and the matrix-matched calibration standards under the same LC-MS/MS conditions.
-
Quantification: Construct the calibration curve using the response from the matrix-matched standards and determine the concentration of this compound in your samples from this curve.
Protocol 3: Mitigation using the Standard Addition Method
Objective: To accurately quantify this compound in a sample by creating a calibration curve within the sample itself. This method is particularly useful when a blank matrix is unavailable.[9]
Materials:
-
This compound analytical standard
-
Your sample with an unknown concentration of this compound
-
Your established sample extraction procedure and LC-MS/MS system
Procedure:
-
Divide the Sample: Aliquot your sample into at least four equal volumes.
-
Spike the Aliquots:
-
Leave one aliquot unspiked.
-
Spike the remaining aliquots with increasing, known amounts of this compound standard. A good starting point is to add amounts that are approximately 0.5x, 1x, and 1.5x the estimated concentration of this compound in your sample.[9]
-
-
Process and Analyze: Process all aliquots using your standard sample preparation method and analyze them with the LC-MS/MS system.
-
Plot and Calculate:
-
Plot the peak area (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the endogenous concentration of this compound in your sample.[10]
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. zefsci.com [zefsci.com]
- 3. selectscience.net [selectscience.net]
- 4. Occurrence of this compound, Tyrosol and Their Metabolites in Italian Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. juntadeandalucia.es [juntadeandalucia.es]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Hydroxytyrosol Yield from Olive Leaf Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the extraction and purification of hydroxytyrosol from olive leaf extracts.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and hydrolysis processes, offering potential causes and solutions to enhance this compound yield.
| Problem | Potential Cause | Suggested Solution |
| Low Initial Oleuropein Extraction | Inefficient solid-liquid extraction due to incorrect solvent, temperature, or particle size. | - Solvent Optimization: Use a mixture of ethanol and water, with ethanol concentrations between 60-80% to significantly increase the extraction of phenolics compared to pure water.[1][2][3] - Temperature Control: Maintain an extraction temperature of around 40°C for optimal oleuropein recovery. Higher temperatures may not proportionally increase yield and could lead to degradation.[1] - Particle Size Reduction: Ensure olive leaves are dried and finely milled to increase the surface area for solvent interaction.[1][2] |
| Incomplete Oleuropein Hydrolysis | Suboptimal hydrolysis conditions (pH, temperature, time, catalyst concentration) or inefficient enzyme activity. | - Acid Hydrolysis: Use hydrochloric acid (HCl) at a concentration of 1 M to 3 M for complete hydrolysis. A reaction time of at least 15 minutes is recommended.[1] Alternatively, hydrolysis at pH 1-3 and 70-90°C can be effective within 4-5 hours.[4] - Enzymatic Hydrolysis: Select an effective enzyme such as hemicellulase.[5][6][7] Optimize conditions for pH (around 5.0), temperature (around 55°C), and enzyme quantity.[5][7] Ensure the enzyme is not inhibited by reaction byproducts like glucose.[8] |
| Low this compound Recovery after Hydrolysis | Inefficient liquid-liquid extraction due to incorrect pH or solvent choice. | - pH Adjustment: Before liquid-liquid extraction with ethyl acetate, adjust the pH of the aqueous hydrolysate. Slightly alkaline conditions (pH 8-9) have been shown to improve the purity and recovery of this compound.[3] - Solvent Selection: Use ethyl acetate for effective partitioning of this compound from the aqueous phase.[1] |
| Co-extraction of Impurities | The extraction process is not selective, leading to the presence of other compounds like sugars and other phenolics. | - Washing Step: After liquid-liquid extraction, wash the organic phase with a saturated sodium chloride (brine) solution to remove water-soluble impurities.[9] - Purification Techniques: Employ further purification steps such as membrane filtration (ultrafiltration followed by nanofiltration) or adsorption chromatography using macroporous resins to increase the purity of this compound.[9][10] |
| Enzyme Inactivation during Hydrolysis | Temperature or pH is outside the optimal range for the selected enzyme. | - Monitor and Control Parameters: Strictly maintain the optimal temperature and pH for the specific enzyme being used. For example, hemicellulase activity can decline sharply at temperatures above 60°C.[5] |
| Difficulty in Separating Phases during Liquid-Liquid Extraction | Formation of an emulsion between the aqueous and organic layers. | - Centrifugation: Gently centrifuge the mixture to break the emulsion and facilitate phase separation. - Brine Wash: Adding a saturated NaCl solution can help to break emulsions by increasing the ionic strength of the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing this compound yield?
A1: The hydrolysis of oleuropein is the most critical step. Incomplete conversion of oleuropein directly results in a lower yield of this compound. Both acid and enzymatic hydrolysis can be effective, but conditions for each must be carefully optimized.[1][8]
Q2: Which is better for hydrolysis: acid or enzymatic treatment?
A2: Both methods have their advantages. Acid hydrolysis, often using HCl, is robust and can achieve high conversion rates.[1] Enzymatic hydrolysis, using enzymes like hemicellulase or β-glucosidase, operates under milder conditions, which can prevent the degradation of other valuable compounds and is considered a "greener" approach.[5][6][7] The choice depends on the desired purity, cost considerations, and available equipment.
Q3: What role does ultrasound play in the extraction process?
A3: Ultrasound-assisted extraction (UAE) is a highly efficient technique that uses ultrasonic waves to disrupt plant cell walls, enhancing the release of intracellular compounds like oleuropein.[11] This leads to increased extraction yields in shorter times and often at lower temperatures, which helps preserve the bioactivity of the extracted compounds.[11][12]
Q4: How can I improve the purity of my final this compound extract?
A4: To improve purity, you can implement post-extraction purification steps. Adjusting the pH before liquid-liquid extraction can selectively partition this compound into the organic solvent.[3] For higher purity, techniques like membrane filtration (ultrafiltration and nanofiltration) or adsorption using macroporous resins can be employed to separate this compound from sugars and other polyphenols.[9][10]
Q5: What is a typical yield of this compound from olive leaves?
A5: The yield can vary significantly based on the olive leaf cultivar, pretreatment, extraction method, and hydrolysis efficiency. However, optimized processes can yield approximately 10-15 grams of this compound per kilogram of dry olive leaves.[1][3]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide a comparative overview of different methodologies.
Table 1: Comparison of Extraction Methods for Total Phenolic Content (TPC)
| Extraction Method | Solvent | Temperature (°C) | TPC (g/kg of dry leaves) | Reference |
| Solid-Liquid | Water | Room Temp | ~25 | [1][2] |
| Solid-Liquid | 60-80% Ethanol | Room Temp | ~45 | [1][2][3] |
| Ultrasound-Assisted | 80% Ethanol | Not Specified | High Yield | [11] |
| Ultrasound-Assisted Aqueous | Water | 60 | 57.31 (mg RE/g) | [13] |
Table 2: Hydrolysis Conditions and this compound Yield
| Hydrolysis Method | Catalyst | Key Parameters | This compound Yield/Content | Reference |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 1-3 M | ~60% w/w of dry extract | [1][2] |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 1.60 mol/L, 120 min ultrasound | 14.11 mg/g | [10] |
| Enzymatic Hydrolysis | Hemicellulase | pH 5, 55°C, 55 mg enzyme | 11.31% | [5][7] |
| Enzymatic Hydrolysis | β-glucosidase & MsAcT | Two-step cascade | >99% conversion, 96% isolated yield | [14] |
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) and Acid Hydrolysis
This protocol is based on methods that have demonstrated high yields of this compound.
1. Preparation of Olive Leaves:
-
Collect fresh olive leaves and wash them to remove debris.
-
Dry the leaves in a ventilated oven at a low temperature (e.g., 40°C) until brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
2. Ultrasound-Assisted Extraction of Oleuropein:
-
Suspend the olive leaf powder in a 70% (v/v) ethanol-water solution at a solid-to-liquid ratio of 100 g/L.[1]
-
Place the mixture in an ultrasonic bath or use a probe-type sonicator.
-
Perform the extraction at 40°C for 20 minutes.[1]
-
After extraction, separate the solid residue by centrifugation or filtration. The supernatant is the crude oleuropein extract.
3. Acid Hydrolysis:
-
To the crude extract, add a solution of hydrochloric acid (HCl) to achieve a final concentration of 1 M.[1]
-
Heat the mixture at 80-90°C for 4-5 hours or until oleuropein is completely hydrolyzed (monitor via HPLC if possible).[4]
-
Cool the reaction mixture to room temperature.
4. Liquid-Liquid Extraction of this compound:
-
Neutralize the acidic hydrolysate and then adjust the pH to approximately 8-9 using a base such as sodium hydroxide (NaOH).[3]
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously and allow the phases to separate.
-
Collect the upper organic (ethyl acetate) phase. Repeat the extraction two more times with fresh ethyl acetate.
-
Combine the organic phases and wash with a saturated NaCl (brine) solution to remove water-soluble impurities.[9]
5. Recovery of this compound:
-
Evaporate the ethyl acetate from the washed organic phase using a rotary evaporator under reduced pressure to obtain the this compound-rich extract.
Protocol 2: Enzymatic Hydrolysis for this compound Production
This protocol outlines a method using enzymatic conversion, which is a milder alternative to acid hydrolysis.
1. Oleuropein Extraction:
-
Follow steps 1 and 2 from Protocol 1 to obtain the crude oleuropein extract.
-
Before enzymatic hydrolysis, the ethanol from the extract should be removed, typically by evaporation, and the extract redissolved in a suitable buffer.
2. Enzymatic Hydrolysis:
-
Prepare a solution of the oleuropein extract in a buffer with a pH of 5.0.
-
Add the hemicellulase enzyme (e.g., at a concentration of 55 mg for a specific volume, as optimized in studies).[5][7]
-
Incubate the mixture at 55°C for the optimized reaction time (e.g., several hours, requires monitoring).[5][7]
3. Purification:
-
After the enzymatic reaction is complete, proceed with liquid-liquid extraction as described in steps 4 and 5 of Protocol 1 to purify the this compound.
Visualizations
Caption: Workflow for enhancing this compound yield from olive leaves.
Caption: Key factors influencing the final yield of this compound.
References
- 1. High-Yield Production of a Rich-in-Hydroxytyrosol Extract from Olive (Olea europaea) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-Yield Production of a Rich-in-Hydroxytyrosol Extract from Olive (Olea europaea) Leaves [mdpi.com]
- 4. EP1582512A1 - Process for obtaining this compound from olive leaves extracts - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic hydrolysis of oleuropein from Olea europea (olive) leaf extract and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic synthesis of this compound from Oleuropein for valorization of an agricultural waste - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Enrichment of Olive Leaf Extracts via Membrane Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. hielscher.com [hielscher.com]
- 12. Ultrasound-assisted aqueous extraction of total flavonoids and this compound from olive leaves optimized by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Efficient 2-step enzymatic cascade for the bioconversion of oleuropein into this compound [air.unimi.it]
Technical Support Center: Refinement of Liquid-Liquid Extraction Protocols for Hydroxytyrosol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the liquid-liquid extraction of hydroxytyrosol.
Troubleshooting Guide
This guide addresses common issues encountered during the liquid-liquid extraction of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is my this compound yield consistently low?
Answer: Low this compound yield can stem from several factors throughout the extraction process. Here are some common causes and troubleshooting steps:
-
Incomplete Hydrolysis of Oleuropein: this compound is often obtained through the hydrolysis of oleuropein, its precursor abundant in olive leaves.[1][2] Ensure complete hydrolysis by optimizing the reaction conditions.
-
Acid Concentration: An inadequate concentration of acid (e.g., HCl) can lead to partial hydrolysis. Titrate your acid to confirm its molarity.
-
Reaction Time and Temperature: Ensure sufficient reaction time and an optimal temperature for hydrolysis. However, be aware that excessively high temperatures can potentially degrade phenolic compounds.[1]
-
-
Suboptimal pH during Extraction: The pH of the aqueous phase is critical for efficient partitioning of this compound into the organic solvent.[1][3] this compound is a phenolic compound and its charge state is pH-dependent. At a pH below its pKa, it will be in its neutral form, which is more soluble in the organic phase.
-
Inadequate Solvent-to-Sample Ratio: A low volume of extraction solvent may not be sufficient to fully extract the this compound from the aqueous phase. Consider increasing the solvent volume or performing multiple extractions with smaller volumes of fresh solvent.
-
Poor Phase Separation: If the aqueous and organic phases do not separate well, a significant amount of this compound may remain in the aqueous phase or at the interface. See the troubleshooting section on "emulsion formation" for solutions.
Question: I am observing a stable emulsion during liquid-liquid extraction. How can I break it?
Answer: Emulsion formation is a common problem in liquid-liquid extraction, particularly when dealing with complex plant extracts that contain surfactants or particulate matter. Here are several methods to break emulsions:
-
Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break emulsions.[4][5] The high ionic strength of the brine increases the polarity of the aqueous phase, which can force the separation of the two phases.
-
Centrifugation: Applying a centrifugal force can effectively separate the two phases. This is a common and often highly effective method in a laboratory setting.
-
Filtration: Passing the emulsion through a bed of glass wool or a filter aid can sometimes help to coalesce the dispersed droplets and break the emulsion.
-
Changing the Solvent: In some cases, switching to a different extraction solvent with different properties may prevent emulsion formation.
-
Temperature Modification: Gently warming or cooling the mixture can sometimes destabilize the emulsion. However, be cautious with temperature changes as they can affect the stability of your target compound.
Question: My final this compound extract has a low purity. What are the likely contaminants and how can I remove them?
Answer: Low purity in the final extract is often due to the co-extraction of other compounds from the initial plant material. Common contaminants and strategies for their removal include:
-
Sugars and Other Polar Compounds: These are often co-extracted from olive leaves.[1] To minimize their presence in the final extract:
-
pH Optimization: As mentioned, carefully controlling the pH during extraction can improve the selectivity for this compound.
-
Backwashing: After the initial extraction, washing the organic phase with a small amount of acidified water can help to remove highly polar impurities.
-
Silica Gel Chromatography: For higher purity, column chromatography using silica gel can be an effective purification step.
-
-
Chlorophyll: This pigment can be co-extracted, especially when using less polar solvents or fresh plant material.[1]
-
Solvent Choice: Using a more polar solvent system during the initial solid-liquid extraction can reduce chlorophyll extraction. For example, a 70-80% ethanol-water mixture is often effective for extracting oleuropein while minimizing chlorophyll.[1][4]
-
Adsorbent Treatment: Passing the extract through activated carbon can help to remove chlorophyll and other pigments.[6]
-
-
Other Phenolic Compounds: Olive leaves contain a variety of phenolic compounds that may be co-extracted with this compound.
Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the refinement of liquid-liquid extraction protocols for this compound.
What is the optimal pH for extracting this compound from an aqueous solution into an organic solvent?
The optimal pH for extracting this compound is slightly below its pKa value.[1][3] By keeping the pH below the pKa, this compound remains in its protonated, neutral form, which is more soluble in organic solvents like ethyl acetate. Acidic conditions (pH 1-2) have been shown to be effective.[1]
Which organic solvent is most commonly recommended for the liquid-liquid extraction of this compound?
Ethyl acetate is the most widely used and recommended solvent for the liquid-liquid extraction of this compound from aqueous solutions.[3][4][7] It offers a good balance of polarity for extracting this compound while minimizing the co-extraction of highly polar impurities. Other solvents like n-butyl acetate and ionic liquids have also been investigated.[8]
How can I improve the efficiency of the initial solid-liquid extraction of oleuropein from olive leaves?
To maximize the oleuropein yield from the solid-liquid extraction, which will subsequently be hydrolyzed to this compound, consider the following:
-
Solvent Composition: A mixture of ethanol and water, typically in the range of 60-80% ethanol, has been shown to be more effective than pure water or pure ethanol for extracting phenolic compounds from olive leaves.[1][2]
-
Particle Size: Grinding the olive leaves to a fine powder increases the surface area available for extraction, leading to a higher yield of phenolics.[1]
-
Temperature: Performing the extraction at a moderately elevated temperature, for example, 40°C, can improve the extraction efficiency.[1] However, excessively high temperatures should be avoided as they can lead to the degradation of oleuropein.[1]
Is it necessary to perform multiple extractions?
Yes, performing multiple extractions with smaller volumes of fresh organic solvent is generally more efficient than a single extraction with a large volume. Typically, three successive extractions are recommended to ensure a high recovery of this compound from the aqueous phase.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the liquid-liquid extraction of this compound.
Table 1: Effect of Solvent Composition on the Extraction of Phenolic Compounds from Olive Leaves
| Solvent Composition (Ethanol:Water) | Total Phenolic Content (g/kg of dry leaves) | Reference |
| 0:100 (Pure Water) | ~25 | [1][2] |
| 60:40 | ~45 | [1][2] |
| 80:20 | ~45 | [1][2] |
| 100:0 (Pure Ethanol) | Lower than 60-80% ethanol | [1] |
Table 2: Influence of pH on this compound Recovery and Purity in Liquid-Liquid Extraction with Ethyl Acetate
| pH of Aqueous Phase | This compound as % of Total Extract | Reference |
| 1-2 | ~5% | [1] |
| >2 | Increasing concentration with increasing pH | [1] |
Table 3: Reported Yields and Purity of this compound
| Source Material | Extraction/Purification Method | This compound Yield | Final Purity | Reference |
| Olive Leaves | Solid-Liquid Extraction, Acid Hydrolysis, Liquid-Liquid Extraction | 10-15 g/kg of dry leaves | ~60% w/w of dry extract | [1][2] |
| Olive Leaves | Same as above + Membrane Filtration | Not specified | 68% w/w | [3] |
| Exhausted Olive Pomace | Liquid-Liquid Extraction with Ethyl Acetate | 88.8% recovery | Not specified | [7] |
Experimental Protocols
1. Solid-Liquid Extraction of Oleuropein from Olive Leaves
-
Materials: Dried and finely ground olive leaves, 70% (v/v) ethanol in water.
-
Procedure:
-
Mix the powdered olive leaves with the 70% ethanol-water solvent at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the mixture at 40°C for 60 minutes.
-
Separate the liquid extract from the solid residue by vacuum filtration.
-
Collect the liquid extract for the subsequent hydrolysis step.
-
2. Acid Hydrolysis of Oleuropein to this compound
-
Materials: Oleuropein-rich extract, Hydrochloric acid (HCl).
-
Procedure:
-
To the oleuropein extract, add a sufficient amount of concentrated HCl to achieve a final concentration of 1-2 M.
-
Heat the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 2 hours) to facilitate hydrolysis.
-
Monitor the reaction progress by HPLC to ensure complete conversion of oleuropein to this compound.
-
Cool the reaction mixture to room temperature.
-
3. Liquid-Liquid Extraction of this compound
-
Materials: Hydrolyzed extract, Ethyl acetate, Saturated NaCl solution (brine).
-
Procedure:
-
Adjust the pH of the hydrolyzed extract to approximately 2.0 using a suitable base (e.g., NaOH).
-
Transfer the pH-adjusted aqueous solution to a separatory funnel.
-
Add a volume of ethyl acetate equal to the volume of the aqueous phase and shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate. The upper layer will be the organic phase (ethyl acetate) containing the this compound.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the aqueous layer two more times with fresh portions of ethyl acetate.
-
Combine the three organic extracts.
-
Wash the combined organic phase with a small volume of brine to remove any residual water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude this compound extract.
-
Visualizations
Caption: Experimental workflow for this compound extraction from olive leaves.
References
- 1. High-Yield Production of a Rich-in-Hydroxytyrosol Extract from Olive (Olea europaea) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Enrichment of Olive Leaf Extracts via Membrane Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimizing the Extraction Conditions of this compound from Olive Leaves Using a Modified Spherical Activated Carbon: A New Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repositorio.lneg.pt [repositorio.lneg.pt]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Hydroxytyrosol in Cell Culture Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxytyrosol in cell culture media. Our aim is to help you overcome common solubility challenges and ensure the success of your experiments.
Troubleshooting Guide
Issue: Precipitate Formation Upon Addition of this compound to Cell Culture Media
Q1: I observed a precipitate in my cell culture medium after adding my this compound solution. What could be the cause and how can I fix it?
A1: Precipitate formation is a common issue when working with hydrophobic or poorly soluble compounds like this compound in aqueous-based cell culture media. The primary causes include:
-
High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.
-
Solvent Shock: Rapidly adding a concentrated stock solution (e.g., in DMSO or ethanol) to the aqueous medium can cause the compound to crash out of solution.
-
Low Temperature: Media stored at refrigerated temperatures (4°C) can decrease the solubility of dissolved compounds.
-
Media Composition: Components in the media, such as salts and proteins in serum, can interact with this compound and reduce its solubility.[1] High ionic content, particularly calcium and magnesium, can contribute to degradation and precipitation.[2][3]
Troubleshooting Steps:
-
Optimize Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO or ethanol.[4][5][6] Ensure the this compound is fully dissolved before use. Ultrasonic treatment may be necessary to fully dissolve the compound.[6]
-
Serial Dilution: Instead of adding the concentrated stock directly to your full volume of media, perform a serial dilution. First, dilute the stock solution in a small volume of pre-warmed (37°C) serum-free media, vortexing gently between additions. Then, add this intermediate dilution to the final volume of complete media.
-
Pre-warm Media: Always pre-warm your cell culture media to 37°C before adding the this compound solution. This can help prevent precipitation caused by temperature shock.
-
Control Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium is non-toxic to your cells, typically below 0.5% and often as low as 0.01% for sensitive cell lines.[4]
-
Consider a Different Solvent: If problems persist, you might consider alternative solvents or solubilizing agents, but their compatibility with your specific cell line must be validated.
Frequently Asked Questions (FAQs)
Q2: What is the recommended solvent for preparing a this compound stock solution for cell culture experiments?
A2: The most commonly recommended solvents for preparing this compound stock solutions for in vitro studies are Dimethyl Sulfoxide (DMSO) and ethanol.[4][5][6] Both are effective at dissolving this compound at high concentrations and are compatible with most cell culture applications at low final concentrations.
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound in various common laboratory solvents is summarized in the table below. Please note that solubility can be affected by temperature and the purity of the compound.
| Solvent | Solubility | Reference |
| DMSO | 125 mg/mL (810.85 mM) | [6] |
| Water | 100 mg/mL (648.68 mM) | [6] |
| Ethanol | 50 mg/mL (324.34 mM) | [6] |
Q4: Can I store my this compound stock solution? If so, under what conditions?
A4: Yes, you can store this compound stock solutions. For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation. Store the aliquots at -20°C or -80°C.[6] A stock solution in 50% ethanol can be stored at -70°C for years.[4]
Q5: My this compound solution has precipitated upon thawing. Can I still use it?
A5: If you observe precipitation after thawing your stock solution, it is recommended to warm the solution gently (e.g., in a 37°C water bath) and vortex to try and redissolve the precipitate. If the precipitate does not go back into solution, it is advisable to centrifuge the tube at high speed (e.g., 12,000 rpm) and use only the clear supernatant for your experiments to avoid adding insoluble particles to your cells.[4] Be aware that the concentration of the supernatant may be lower than the original stock concentration.
Q6: What are the known signaling pathways affected by this compound that I should be aware of in my experiments?
A6: this compound is known to modulate several key cellular signaling pathways, which may be relevant to your research. These include:
-
Nrf2/HO-1 Pathway: Involved in the antioxidant response.[7][8]
-
PI3K/Akt and ERK1/2 Pathways: Play roles in cell survival, proliferation, and differentiation.[7]
-
NF-κB Pathway: A key regulator of inflammation.[9]
-
MAPK Pathway: Involved in cellular responses to a variety of stimuli.[9]
Understanding these pathways can help in designing experiments and interpreting results.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in Ethanol
This protocol is adapted from a discussion on preparing oleuropein and this compound extracts for in vitro studies.[4]
-
Initial Dissolution: Weigh out your desired amount of this compound powder and dissolve it in 100% ethanol to the highest possible concentration (e.g., 400-500 mg/mL). Ensure it is completely dissolved.
-
Dilution with Water: Dilute the ethanol stock solution 1:1 with sterile, double-distilled water (ddH2O). This will result in a final stock solution in 50% ethanol.
-
Centrifugation: Some components may precipitate out at this stage. Centrifuge the solution at 12,000 rpm in a microcentrifuge tube.
-
Collect Supernatant: Carefully collect the clear supernatant into a new sterile tube, discarding the pellet. This supernatant is your final stock solution.
-
Storage: Aliquot the stock solution into single-use volumes and store at -70°C for long-term use.
Protocol 2: Preparing Working Concentrations and Dosing Cells
-
Thawing: Thaw a single-use aliquot of your this compound stock solution. If any precipitate has formed during freezing and thawing, repeat the centrifugation step (Protocol 1, step 3) and use the clear supernatant.
-
Intermediate Dilution: Prepare an intermediate dilution of your stock solution in pre-warmed (37°C) serum-free cell culture medium. For example, create a 10X final concentration stock.
-
Final Dosing: Add the appropriate volume of the intermediate dilution to your cell culture plates containing pre-warmed complete medium to achieve the desired final concentration. Gently swirl the plate to ensure even distribution. For example, add 100 µL of a 10X intermediate stock to 900 µL of media in a well.
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: A logical workflow for troubleshooting precipitation issues.
Caption: Signaling pathways influenced by this compound.
References
- 1. Stability of this compound in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The olive biophenol this compound in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Effects of this compound in Endothelial Functioning: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound produced by engineered Escherichia coli strains activates Nrf2/HO-1 pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Interference with Inflammaging via Modulation of Inflammation and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing oxidation of hydroxytyrosol during sample preparation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the oxidation of hydroxytyrosol (HT) during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so susceptible to oxidation?
This compound (HT) is a potent natural antioxidant and a phenolic compound found abundantly in olives and olive oil[1][2]. Its high antioxidant capacity is due to its catechol group, which can readily donate hydrogen atoms to scavenge free radicals[3]. However, this same chemical structure makes it highly prone to oxidation, especially under common laboratory conditions. The oxidation process can lead to the formation of o-quinones and other derivatives, compromising the accuracy of experimental results[4].
Q2: What are the primary factors that cause this compound to oxidize during sample preparation?
Several factors can accelerate the non-enzymatic autoxidation of this compound:
-
pH: Alkaline or even neutral pH levels significantly increase the rate of oxidation by promoting the deprotonation of the phenolic hydroxyl groups[5]. Acidic conditions are generally preferred for stability.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation[4][5][6]. Thermal treatments on samples can cause a significant decrease in HT concentrations[5].
-
Presence of Metal Ions: Metal ions, particularly transition metals like iron (Fe) and copper (Cu), but also alkaline earth metals like calcium (Ca), can catalyze the oxidation of this compound[4][5]. Samples prepared in tap water, which has a high ionic content, show significantly faster degradation than those in high-purity water[4][7].
-
Oxygen and Light: Exposure to atmospheric oxygen and certain wavelengths of light (e.g., UV) can promote oxidative reactions[5][8].
Q3: Are there visible signs of this compound oxidation in my samples?
Yes. The oxidation of this compound in aqueous solutions can lead to a distinct color change. Solutions may turn red (with a maximum absorbance around 490 nm) or blue, depending on the specific conditions and the presence of metal ions[7][9]. This color is due to the formation of oxidation products like benzoquinones[7][9]. If your clear HT solution has developed a color, it is a strong indicator of degradation.
Q4: What are the best practices for storing pure this compound and samples containing it?
For optimal stability, samples should be stored at -20°C [4]. Studies have shown that at this temperature, no significant degradation is observed for at least one week, whereas at 4°C or room temperature, a notable decrease in concentration occurs[4]. Additionally, use amber vials to protect from light, and if possible, purge the headspace with an inert gas like nitrogen or argon to minimize exposure to oxygen. For stock solutions, use high-purity, deionized water (e.g., Milli-Q) to avoid metal ion contamination[4].
Troubleshooting Guides
Problem: My this compound standard solution loses concentration quickly, even when stored in the refrigerator.
Possible Causes & Solutions:
-
Cause 1: Improper Storage Temperature. Storage at 4°C is not sufficient to halt degradation. A study demonstrated that a 25 mg/L solution of HT degraded by 10% at 4°C within a week, while the same solution was stable at -20°C[4].
-
Solution: Always store stock and working standard solutions at -20°C. For long-term storage, consider -80°C.
-
-
Cause 2: High Ionic Content in Solvent. The solvent used to prepare the standard is critical. Tap water or buffered solutions with high salt concentrations, especially those containing metal ions like calcium, magnesium, iron, or copper, will rapidly accelerate HT oxidation[4][5].
-
Solution: Prepare all standards using high-purity, metal-free water (e.g., Milli-Q). If a buffer is necessary, use a chelating agent like EDTA to sequester metal ions, and prepare it fresh with purified water.
-
-
Cause 3: Incorrect pH. Neutral or alkaline pH significantly promotes oxidation.
-
Solution: Prepare aqueous solutions with a slightly acidic pH. Many analytical methods use a mobile phase containing a small amount of acid (e.g., 0.1% acetic or formic acid), and preparing standards in a similar matrix can improve stability[4].
-
Problem: I am experiencing low and inconsistent recovery of this compound from my samples (e.g., olive oil, plasma).
Possible Causes & Solutions:
-
Cause 1 (General): Oxidation during Extraction. The extraction process itself can introduce oxygen and heat, and if the sample matrix has a high pH or metal content, degradation can occur rapidly.
-
Solution: Keep samples on ice throughout the extraction process. Minimize exposure to air by working quickly and keeping tubes capped. Use solvents that have been purged with nitrogen. Use amber-colored labware to protect against light.
-
-
Cause 2 (Olive Oil): Inefficient Extraction. this compound is a polar compound within a lipid matrix. The extraction may not be efficient enough to recover the entire amount.
-
Cause 3 (Plasma): High Instability and Low Concentration. Plasma is a particularly challenging matrix due to its near-neutral pH, enzymatic activity, and the presence of metal ions. Free HT is often found at very low or undetectable concentrations due to rapid metabolism and instability[12][13].
-
Solution: Immediate sample stabilization is critical. Acidify the plasma upon collection. For quantitative analysis, a specific protocol involving protein precipitation, derivatization with benzylamine (to create a more stable compound), and solid-phase extraction (SPE) for purification is highly recommended to achieve the necessary sensitivity and stability[12][13].
-
Problem: My chromatogram shows multiple unexpected peaks when analyzing this compound.
Possible Causes & Solutions:
-
Cause 1: Oxidation Products. The additional peaks may be degradation products of HT, such as o-quinones or dimers, which form during sample storage or preparation[4][9].
-
Solution: Re-prepare the sample using the stabilization techniques mentioned above (e.g., lower temperature, protection from light, acidic conditions) and re-analyze immediately. Compare the chromatogram to a freshly prepared standard to confirm.
-
-
Cause 2: Hydrolysis of HT Derivatives. In matrices like olive oil, this compound exists in free form and as part of more complex molecules (secoiridoids like oleuropein)[14][15]. During storage or sample processing (especially with heat or acid/base treatment), these larger molecules can hydrolyze, releasing free this compound and other related compounds[1][11][15].
-
Solution: If you are only interested in the free HT content, avoid harsh extraction conditions (e.g., high heat or strong acids). If you need to quantify the total potential HT, a deliberate acid hydrolysis step is required to convert all derivatives to free HT before analysis[16][17][18]. This controlled hydrolysis is a common step for verifying the health claims on olive oil as per EFSA guidelines[2][19].
-
Quantitative Data on this compound Stability
The following tables summarize the degradation of this compound under various conditions, based on data from published studies.
Table 1: Effect of Temperature on this compound (25 mg/L) Stability in Aqueous Solution Over One Week [4]
| Storage Temperature | Degradation (%) |
| -20°C | ~0% |
| 4°C | ~10% |
| Room Temperature | ~25% |
Table 2: Effect of Water Type (Ionic Content) on this compound Stability Over Five Days at Room Temperature [4]
| Water Type | Key Ionic Content | Degradation (%) |
| Milli-Q Water | Very Low | ~8% |
| Low Mineralization Water | Ca: 4 mg/L, Mg: 2 mg/L | ~17% |
| High Mineralization Water | Ca: 52 mg/L, Mg: 21 mg/L | ~55% |
| Tap Water | High Ionic Content | ~90% |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Standard Solution
-
Solvent Preparation: Use high-purity, deionized water (e.g., Milli-Q) and HPLC-grade methanol. To enhance stability, consider acidifying the water slightly with 0.1% (v/v) acetic acid[4].
-
Stock Solution (e.g., 1000 mg/L): Accurately weigh pure this compound standard and dissolve it in methanol in a Class A volumetric flask.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the acidified water or your initial mobile phase composition.
-
Storage: Dispense aliquots of the stock and working solutions into amber glass vials, purge with nitrogen if possible, and store at -20°C[4]. Prepare fresh working solutions daily or weekly as needed[16].
Protocol 2: Extraction of Free this compound from Olive Oil
This protocol is adapted from official and validated methods[10][11][17].
-
Sample Preparation: Accurately weigh approximately 2.0 g of olive oil into a 10 mL screw-cap test tube[10].
-
Internal Standard: Add a known volume of an internal standard solution (e.g., syringic acid in methanol/water)[10].
-
Extraction:
-
Separation: Centrifuge the sample at 5000 rpm for 25 minutes to separate the lipid and polar phases[10].
-
Collection and Analysis: Carefully collect an aliquot of the supernatant (the polar phase containing this compound). Filter it through a 0.45 µm syringe filter into an amber HPLC vial for immediate analysis[10].
Protocol 3: Stabilization and Analysis of Free this compound in Human Plasma
This protocol is based on advanced methodologies required for the accurate quantification of free HT in a complex biological matrix[12][13].
-
Plasma Stabilization: Immediately after collection, stabilize the plasma by adding an acid (e.g., perchloric acid) to precipitate proteins and lower the pH. Keep the sample on ice.
-
Protein Precipitation & Centrifugation: Vortex the acidified plasma and then centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated proteins.
-
Derivatization:
-
Transfer the supernatant to a new tube.
-
Add a derivatizing agent such as benzylamine. This reaction targets the catechol group of HT, forming a more stable derivative that is easier to detect with mass spectrometry[12][13].
-
Allow the reaction to proceed under controlled conditions (e.g., specific time and temperature).
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) as per the manufacturer's instructions.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with appropriate solvents (e.g., water followed by a low-percentage methanol wash) to remove interferences[20].
-
Elute the derivatized HT with methanol[20].
-
-
Final Preparation and Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase and analyze using a sensitive method like LC-MS/MS[12].
Visualizations
Caption: Workflow for preparing samples containing this compound.
Caption: Key factors that accelerate the oxidation of this compound.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Stability of this compound in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 5. The olive biophenol this compound in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Decomposition Behavior of this compound (HT) in Nitrogen Atmosphere Based on TG-FTIR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The olive biophenol this compound in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The olive biophenol this compound in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 10. internationaloliveoil.org [internationaloliveoil.org]
- 11. mdpi.com [mdpi.com]
- 12. Analysis of free this compound in human plasma following the administration of olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [repositori.upf.edu]
- 14. Stability of target polyphenols of leaf-added virgin olive oil under different storage conditions over time - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00068D [pubs.rsc.org]
- 15. Oleuropein Degradation Kinetics in Olive Leaf and Its Aqueous Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. In House Validated UHPLC Protocol for the Determination of the Total this compound and Tyrosol Content in Virgin Olive Oil Fit for the Purpose of the Health Claim Introduced by the EC Regulation 432/2012 for “Olive Oil Polyphenols” - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In House Validated UHPLC Protocol for the Determination of the Total this compound and Tyrosol Content in Virgin Olive Oil Fit for the Purpose of the Health Claim Introduced by the EC Regulation 432/2012 for "Olive Oil Polyphenols" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Hydroxytyrosol Separation in HPLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the HPLC analysis of hydroxytyrosol.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for this compound separation?
A1: The most frequently used stationary phase for this compound analysis is a reversed-phase C18 column.[1][2][3] This type of column is effective for separating polar compounds like this compound when used with a polar mobile phase.[1]
Q2: Which solvents are typically used in the mobile phase for this compound HPLC?
A2: The mobile phase for reversed-phase HPLC of this compound typically consists of an aqueous component and an organic modifier. Common choices include:
-
Aqueous Phase: Water, often acidified with acetic acid, formic acid, or phosphoric acid to control the pH and improve peak shape.[1][2][4]
-
Organic Modifier: Methanol or acetonitrile are the most common organic solvents used.[1][4] Ethanol has also been reported as a greener alternative.[5]
Q3: Should I use an isocratic or gradient elution method?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample matrix.[6][7]
-
Isocratic Elution: A constant mobile phase composition is simpler, requires less sophisticated equipment, and is suitable for routine analysis of simple mixtures or when separating a few compounds with similar properties.[6][8][9]
-
Gradient Elution: A changing mobile phase composition is preferred for complex samples containing compounds with a wide range of polarities.[10] It generally provides better resolution, sharper peaks for late-eluting compounds, and can shorten the total run time.[2][6][7]
Q4: What is the optimal detection wavelength for this compound?
A4: The optimal UV detection wavelength for this compound is typically 280 nm.[2][5][11]
Troubleshooting Guide
Q5: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A5: Peak tailing can be caused by several factors. A common issue is the interaction of the analyte with active sites on the silica backbone of the stationary phase. Acidifying the mobile phase can help to suppress this interaction. Try adding a small percentage of an acid like acetic acid (e.g., 0.1-0.2%) or formic acid to your aqueous solvent to improve peak symmetry.[2][4]
Q6: I am observing poor resolution between this compound and other components in my sample. How can I improve the separation?
A6: To improve resolution, you can modify the mobile phase composition or switch to a gradient elution program.
-
Adjust Solvent Strength: Changing the ratio of the organic solvent (methanol or acetonitrile) to the aqueous phase will alter the retention times of your analytes. A lower percentage of organic solvent generally increases retention and can improve the separation of early-eluting peaks.
-
Switch to Gradient Elution: If your sample is complex, a gradient elution program that gradually increases the organic solvent concentration can significantly enhance separation efficiency and resolution for a wide range of compounds.[2][10]
Q7: My retention times are not reproducible between runs. What should I check?
A7: Irreproducible retention times are often linked to issues with the mobile phase or the HPLC system itself.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is properly degassed to prevent bubble formation in the pump.
-
Column Equilibration: If you are using a gradient method, make sure the column is adequately re-equilibrated to the initial mobile phase conditions between injections. Insufficient equilibration is a common cause of shifting retention times.[7]
-
System Stability: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
Experimental Protocols & Data
Protocol 1: Gradient RP-HPLC Method
This protocol is adapted from a validated method for quantifying this compound in pharmaceutical formulations.[2][3]
-
Column: Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Flow Rate: 1.5 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Detection: 280 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Gradient Program:
-
0-10 min: 95% A, 5% B -> 75% A, 35% B
-
10-13 min: 75% A, 35% B -> 95% A, 5% B
-
13-15 min: Hold at 95% A, 5% B (re-equilibration).[2]
-
Protocol 2: Isocratic RP-HPLC Method
This protocol is suitable for the simultaneous determination of this compound and tyrosol in cosmetic products.[5]
-
Column: Reversed-phase C18.[5]
-
Mobile Phase: Ethanol: 1% Acetic Acid solution (pH 5) (5:95, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Detection: 280 nm.[5]
-
Run Time: 10 minutes.[5]
Data Summary: Mobile Phase Comparison
| Method Type | Aqueous Phase (Solvent A) | Organic Phase (Solvent B) | Composition / Program | Flow Rate (mL/min) | Reference |
| Gradient RP-HPLC | 0.2% Acetic Acid in Water | Methanol | 15 min gradient from 5% to 35% B | 1.5 | [2] |
| Isocratic RP-HPLC | 1% Acetic Acid (pH 5) | Ethanol | 95% A, 5% B | 1.0 | [5] |
| Isocratic NP-HPLC | 1% Acetic Acid in Water | Acetonitrile | 50% A, 50% B | 0.5 | [8] |
| Gradient RP-HPLC | Acidified Water | Methanol/Acetonitrile (50:50) | Gradient Elution | Not Specified | [12] |
| Isocratic UPLC | 0.1% Acetic Acid in Water | Acetonitrile | 95% A, 5% B | 0.4 | [4] |
Visualizations
Caption: General workflow for HPLC analysis of this compound.
Caption: Troubleshooting common HPLC issues for this compound analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of this compound in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 5. Determination of this compound and tyrosol by liquid chromatography for the quality control of cosmetic products based on olive extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. mastelf.com [mastelf.com]
- 8. researchgate.net [researchgate.net]
- 9. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Hydroxytyrosol Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on scaling up the production of hydroxytyrosol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound production experiments.
| Problem | Potential Cause | Suggested Solution |
| Low this compound Yield from Olive Byproducts (Leaves, OMWW) | Incomplete hydrolysis of oleuropein and other precursors. | Optimize hydrolysis conditions (acid concentration, enzyme load, temperature, time). Consider a two-step enzymatic and/or acid hydrolysis.[1][2] |
| Inefficient extraction from the raw material. | Optimize solvent composition (e.g., ethanol/water ratio), solid-to-liquid ratio, extraction time, and temperature.[1][3] Employ ultrasound-assisted extraction to improve efficiency.[2] | |
| Degradation of this compound during extraction. | Work at lower temperatures, protect solutions from light, and consider using antioxidants or an inert atmosphere (e.g., nitrogen).[4][5] | |
| Low Purity of Final this compound Product | Co-extraction of interfering compounds (other phenols, sugars, lipids). | Pre-treat the extract to remove interfering substances. For example, use a non-polar solvent wash to remove lipids. |
| Inefficient purification method. | Optimize the purification strategy. This may involve a combination of techniques such as liquid-liquid extraction, solid-phase extraction with appropriate resins (e.g., macroporous resins), and chromatography.[3][6][7] | |
| Membrane fouling during filtration steps. | Pre-filter the extract to remove larger particles. Optimize transmembrane pressure and consider a multi-stage membrane filtration approach (e.g., ultrafiltration followed by nanofiltration).[6][8] | |
| Product Discoloration (Turning Pink/Red/Brown) | Oxidation of this compound. | This is often caused by exposure to air (oxygen), light, high pH, or metal ions.[9][10] All steps should be performed under light protection and an inert atmosphere. Ensure all solvents are deoxygenated.[7] |
| Presence of transition metal ions. | Use chelating agents (e.g., EDTA) to sequester metal ions that can catalyze oxidation.[11] | |
| Inconsistent Results in Analytical Quantification (HPLC/UPLC) | Incomplete extraction from the sample matrix for analysis. | Optimize the sample preparation method, ensuring complete extraction of this compound from the matrix before injection.[12] |
| Degradation of this compound in the sample or standard solutions. | Prepare fresh standard solutions regularly and store them protected from light and at a low temperature. Ensure the pH of the sample is controlled to prevent degradation.[11][13] | |
| Matrix effects in LC-MS analysis. | Perform a matrix effect study and use an appropriate internal standard for quantification.[12] | |
| Low Conversion Rate in Biotransformation/Enzymatic Synthesis | Sub-optimal reaction conditions (pH, temperature, substrate concentration). | Systematically optimize each reaction parameter. Perform a Design of Experiments (DoE) to identify the optimal conditions. |
| Enzyme inhibition by substrates or products. | Consider in-situ product removal (e.g., using an adsorbent resin) to alleviate product inhibition. Investigate substrate inhibition by testing a range of substrate concentrations. | |
| Insufficient cofactor regeneration in microbial systems. | Engineer the microbial host to improve cofactor (e.g., NADH) regeneration pathways.[14] |
Frequently Asked Questions (FAQs)
1. What is the most significant challenge in scaling up this compound production?
The primary challenge is achieving high purity and yield in a cost-effective and scalable manner. This is due to the complex nature of the starting materials (like olive mill wastewater), the instability of this compound itself, and the difficulties associated with downstream purification.[5][15][16][17]
2. Which raw material is better for large-scale production: olive leaves or olive mill wastewater (OMWW)?
Both have advantages and disadvantages. Olive leaves are a more stable and consistent raw material but require a specific hydrolysis step to release this compound from oleuropein.[1] OMWW has a higher initial concentration of free this compound but is a highly complex and polluting substrate, making purification more challenging.[18][19] The choice often depends on logistical considerations, available processing technology, and the desired purity of the final product.
3. What are the critical parameters to control to prevent this compound degradation?
The most critical parameters are pH, temperature, exposure to light, and the presence of oxygen and metal ions.[5][10][11] this compound is most stable under slightly acidic conditions and is susceptible to oxidation, which is accelerated by high pH, elevated temperatures, UV light, and transition metals.[9][11]
4. What are the most promising methods for purifying this compound at an industrial scale?
A multi-step approach is typically required. This often involves an initial liquid-liquid or solid-phase extraction to capture and concentrate the phenolic fraction, followed by chromatographic methods for final polishing.[1][3] For industrial scale, techniques like membrane filtration and crystallization are being explored to reduce reliance on expensive and solvent-intensive chromatography.[7][8]
5. Can this compound be produced synthetically at a large scale?
While numerous chemical synthesis routes exist, they often face challenges such as high costs, the use of hazardous reagents, and complex purification steps, making them less economically viable for many applications compared to extraction from natural sources.[5][20] However, biotechnological production using engineered microorganisms is a rapidly advancing and promising alternative.[21]
Quantitative Data Summary
Table 1: Comparison of this compound Yield from Different Sources and Methods
| Source Material | Production Method | Key Parameters | This compound Yield | Reference |
| Olive Leaves | Solid-Liquid Extraction & Acid Hydrolysis | 60-80% ethanol, HCl hydrolysis | 10-15 g/kg of dry leaves | [1] |
| Olive Leaves | Ultrasound-Assisted Acid Hydrolysis | 1.60 M HCl, 120 min ultrasound | 14.11 mg/g | [2] |
| Olive Mill Wastewater (Alperujo) | Hydrothermal Treatment & Chromatography | Inexpensive chromatographic system | 3 kg (90-95% purity) from 1000 kg of alperujo | [21] |
| Tyrosol | Bioconversion (Serratia marcescens) | 2 g/L tyrosol | 80% conversion | [21] |
| L-Tyrosine | Engineered E. coli | Two-strain microbial consortium | 435.32 mg/L | [21] |
| 2-Phenylethanol | Engineered E. coli (Toluene Monooxygenase) | Whole-cell biotransformation | Not specified | [22] |
Table 2: Analytical Method Performance for this compound Quantification
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-DAD | General | 0.09 mg/L | 0.3 mg/L | [12] |
| HPLC-Fluorescence | Wine | 0.023 mg/L | 0.076 mg/L | [12] |
| LC-MS/MS | General | 0.5 µg/L | 1 µg/L | [12] |
| UHPLC | Virgin Olive Oil | 0.15 µg/mL | 0.45 µg/mL | [23] |
| HPLC | Olive Leaf Extract | 0.8 µg/mL | 8 µg/mL | [24] |
Experimental Protocols
Protocol 1: Extraction and Hydrolysis of this compound from Olive Leaves
This protocol is based on the methodology for achieving high-yield production of a this compound-rich extract.[1][25]
-
Pretreatment:
-
Dry fresh olive leaves to allow for pulverization.
-
Grind the dried leaves to a fine powder (particle size <1 mm).
-
-
Solid-Liquid Extraction:
-
Prepare a solvent mixture of 70:30 (v/v) ethanol-water.[1]
-
Mix the powdered olive leaves with the solvent at a solid-to-liquid ratio of 100 g/L.
-
Stir the mixture at room temperature for at least 20 minutes.
-
Separate the solid material by filtration or centrifugation to obtain the crude extract.
-
-
Solvent Removal:
-
Remove the majority of the ethanol from the extract using a rotary evaporator. Reduce the volume to approximately 1/4 of the original.
-
-
Acid Hydrolysis:
-
Adjust the pH of the ethanol-free extract to 1.0 using hydrochloric acid (HCl).
-
Heat the solution to boiling under reflux for 15-30 minutes to hydrolyze oleuropein to this compound.
-
-
Liquid-Liquid Extraction:
-
Cool the hydrolyzed solution to room temperature.
-
Carefully adjust the pH of the aqueous solution. The optimal pH will be close to the pKa of this compound to maximize partitioning into the organic phase.
-
Perform a liquid-liquid extraction using ethyl acetate. Repeat the extraction three times with a total organic phase volume equal to the aqueous phase volume.
-
-
Final Processing:
-
Combine the organic phases.
-
Evaporate the ethyl acetate under vacuum to obtain a dry extract rich in this compound.
-
Protocol 2: Purification of this compound using Macroporous Resin
This protocol is adapted from methods for enriching this compound from crude extracts.[2]
-
Resin Preparation:
-
Select a suitable macroporous resin (e.g., NKA-II).
-
Pre-treat the resin by washing sequentially with ethanol and then water to remove any impurities.
-
-
Adsorption:
-
Dissolve the crude this compound extract in water.
-
Load the solution onto the prepared resin column at a controlled flow rate (e.g., 1.5 mL/min).
-
-
Washing:
-
After loading, wash the column with deionized water to remove unbound impurities such as sugars and salts.
-
-
Elution:
-
Elute the bound this compound from the resin using an appropriate solvent, such as 75% ethanol.
-
Collect the eluate fractions.
-
-
Analysis and Concentration:
-
Analyze the collected fractions for this compound content using HPLC.
-
Pool the fractions with high this compound concentration.
-
Remove the solvent under vacuum to obtain the purified and enriched this compound extract.
-
Visualizations
References
- 1. High-Yield Production of a Rich-in-Hydroxytyrosol Extract from Olive (Olea europaea) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimizing the Extraction Conditions of this compound from Olive Leaves Using a Modified Spherical Activated Carbon: A New Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Broaden the Applications of Olive Biophenols Oleuropein and this compound in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Three-Step, Gram-Scale Synthesis of this compound, this compound Acetate, and 3,4-Dihydroxyphenylglycol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification technology of this compound [hzfoodic.com]
- 8. This compound Enrichment of Olive Leaf Extracts via Membrane Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The olive biophenol this compound in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 10. Frontiers | The olive biophenol this compound in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 11. Stability of this compound in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The antioxidant this compound: biotechnological production challenges and opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.technion.ac.il [cris.technion.ac.il]
- 17. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 18. Recent Advances in Microbial Bioconversion as an Approach to Boost this compound Recovery from Olive Mill Wastewater [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Production of biologically active this compound rich extract via catalytic conversion of tyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. In House Validated UHPLC Protocol for the Determination of the Total this compound and Tyrosol Content in Virgin Olive Oil Fit for the Purpose of the Health Claim Introduced by the EC Regulation 432/2012 for “Olive Oil Polyphenols” - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Improving the precision of hydroxytyrosol quantification in complex matrices
Welcome to the technical support center for the accurate quantification of hydroxytyrosol in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the quantification of this compound and offers practical solutions.
Q1: I am experiencing low sensitivity and poor recovery of this compound from my samples. What are the potential causes and solutions?
A: Low sensitivity and recovery are common issues, often stemming from the sample extraction and preparation steps. Several factors could be at play:
-
Inefficient Extraction: The choice of extraction method is critical and matrix-dependent. For oily matrices like olive oil, a liquid-liquid extraction (LLE) with a polar solvent like methanol/water is a common first step.[1][2] For biological fluids like plasma or urine, protein precipitation followed by solid-phase extraction (SPE) is often necessary to remove interfering substances.[3][4] A novel approach using zirconia as a dispersive solid-phase extraction (dSPE) medium has shown high efficiency in extracting this compound from wine, oil, and plasma due to its specific interaction with the cis-diol structure of this compound.[5][6]
-
Analyte Degradation: this compound is susceptible to oxidation, especially at neutral or alkaline pH and at room temperature.[7][8][9] It is crucial to work at low temperatures (4°C or on ice) and to acidify samples and solvents.[4] The addition of antioxidants like sodium metabisulfite to plasma samples immediately after collection can help prevent degradation.[5] Storing samples at -80°C is recommended for long-term stability.[5][10]
-
Suboptimal Solvent Evaporation: After extraction, evaporating the solvent to concentrate the sample is a critical step. However, prolonged exposure to heat can lead to degradation. Using a gentle stream of nitrogen for evaporation is a common practice.[4] One advantage of the zirconia-based dSPE method is that the elution solvent (5% formic acid) is directly compatible with LC-MS/MS analysis, eliminating the need for an evaporation step.[5]
Troubleshooting Workflow: Low Recovery
Caption: A troubleshooting workflow for addressing low this compound recovery.
Q2: My results are inconsistent and show high variability between replicates. How can I improve the precision of my measurements?
A: High variability is often a sign of inconsistent sample handling or the presence of matrix effects.
-
Use of an Internal Standard: The most effective way to improve precision is to use a suitable internal standard (IS). A stable isotope-labeled internal standard, such as this compound-d4 (HT-d4), is ideal as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement in LC-MS/MS analysis.[5] The IS should be added to the sample at the very beginning of the extraction procedure to account for losses during all subsequent steps.
-
Matrix Effects: Complex matrices can interfere with the ionization of this compound in the mass spectrometer, leading to either suppression or enhancement of the signal. To assess matrix effects, you can compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a pure standard solution at the same concentration.[5] If significant matrix effects are observed, further sample cleanup using SPE or dSPE is recommended.
-
Proper Method Validation: A thorough method validation according to regulatory guidelines (e.g., FDA) is essential to ensure the reliability of your results. This includes assessing linearity, precision (intra- and inter-day), accuracy, and robustness.[11]
Q3: I am struggling with the analysis of free this compound in plasma due to its low concentration and instability. Are there any specific recommendations?
A: Quantifying free this compound in plasma is challenging due to its low physiological concentrations and rapid metabolism.
-
High-Sensitivity Instrumentation: An LC-MS/MS system is generally required to achieve the necessary sensitivity for detecting free this compound in plasma.[3][5][6]
-
Derivatization: Derivatizing this compound can significantly improve its stability and chromatographic properties, leading to better sensitivity. Derivatization with benzylamine has been successfully used to quantify free this compound in human plasma.[3]
-
Sample Stabilization: As mentioned earlier, immediate stabilization of plasma samples after collection is critical. This involves adding an antioxidant like sodium metabisulfite and storing the samples at -80°C until analysis.[5]
Quantitative Data Summary
The following tables summarize key validation parameters from published methods for this compound quantification in different matrices.
Table 1: LC-MS/MS Method Validation Parameters for this compound Quantification
| Matrix | LLOQ | Linearity Range | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) | Reference |
| Wine | 0.01 µg/mL | 0.01–50 µg/mL | < 15% | < 15% | 85–115% | [5] |
| Olive Oil | 0.01 mg/kg | 0.01–50 mg/kg | < 15% | < 15% | 85–115% | [5] |
| Plasma | 0.5 ng/mL | 0.5–20 ng/mL | < 15% | < 15% | 85–115% | [5] |
| Urine | 50 ng/mL | 50–5,000 ng/mL | ≤ 15% | Not Reported | -11.4 to 11.7% | [12] |
Table 2: Recovery and Matrix Effect Data
| Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Wine | dSPE with Zirconia | 85–115% | 85–115% | [5] |
| Olive Oil | dSPE with Zirconia | 85–115% | 85–115% | [5] |
| Plasma | dSPE with Zirconia | 85–115% | 85–115% | [5] |
| Urine | µSPE | 48.6–105.4% | 45.4–104.1% | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound from different matrices.
Protocol 1: Extraction of this compound from Plasma using dSPE with Zirconia[5]
-
Sample Preparation: Mix 100 µL of plasma with 50 µL of this compound-d4 internal standard solution (2 ng/mL).
-
Protein Precipitation: Add 2000 µL of cold acetonitrile (4°C), vortex for 30 seconds, and centrifuge at 15,000 rpm for 2 minutes at 4°C.
-
Dispersive Solid-Phase Extraction: Transfer the supernatant to a new tube and add 50 µL of a prepared zirconia aqueous dispersion. Vortex for 1 minute to allow for the extraction of this compound.
-
Washing: Centrifuge and discard the supernatant. Wash the zirconia pellet with 1 mL of water.
-
Elution: Add 50 µL of 5% (v/v) formic acid in water to the zirconia pellet. Vortex for 1 minute and centrifuge at 15,000 rpm for 2 minutes at 4°C.
-
Analysis: Inject 20 µL of the supernatant for LC-MS/MS analysis.
Experimental Workflow: Plasma Sample Preparation
Caption: Workflow for this compound extraction from plasma using dSPE.
Protocol 2: Extraction of this compound from Olive Oil[1]
-
Sample Preparation: Mix 100 mg of olive oil with 100 µL of the internal standard solution (d2-hydroxytyrosol in methanol/water 70/30).
-
Extraction: Dilute the mixture to 1 mL with a 70:30 solution of methanol/water. Vortex thoroughly for 30 seconds to ensure homogeneous distribution.
-
Dilution and Filtration: Dilute the resulting solution (1/10), filter through a 0.22 µm filter, and inject into the LC-MS/MS system.
Protocol 3: HPLC Method for this compound in Plasma[4]
-
Extraction: Acidified plasma is subjected to solid-phase extraction using an Oasis HLB copolymer. The sample is rinsed with water and 5% methanol in water. This compound is then eluted with methanol.
-
Evaporation: The methanol eluate is evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The residue is reconstituted in the mobile phase.
-
HPLC Analysis:
-
Column: C18 column.
-
Mobile Phase: Gradient elution with acidified water and a mixture of methanol/acetonitrile (50:50, v/v).
-
Detection: Diode array-UV detection.
-
References
- 1. Effects of Conventional Heating on the Stability of Major Olive Oil Phenolic Compounds by Tandem Mass Spectrometry and Isotope Dilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toward a Harmonized and Standardized Protocol for the Determination of Total this compound and Tyrosol Content in Virgin Olive Oil (VOO). The Pros of a Fit for the Purpose Ultra High Performance Liquid Chromatography (UHPLC) Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of free this compound in human plasma following the administration of olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. juntadeandalucia.es [juntadeandalucia.es]
- 6. Efficient extraction and sensitive LC-MS quantification of this compound in wine, oil and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of this compound in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 8. Frontiers | The olive biophenol this compound in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 9. Frontiers | The olive biophenol this compound in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 10. experts.umn.edu [experts.umn.edu]
- 11. Analytical determination of this compound in olive extract samples by micellar liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Effect of pH and ionic content on hydroxytyrosol stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroxytyrosol. The focus is on the effects of pH and ionic content on its stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is changing color. What is causing this?
A: Color development in this compound (HT) solutions, often appearing as a red or blue hue, is typically a sign of oxidation and degradation.[1][2] This can be triggered by several factors:
-
Alkaline pH: pH levels above neutral (pH > 7.0) can accelerate the degradation of this compound, leading to color changes.[1][2][3]
-
Presence of Metal Ions: Metal cations, particularly ferric ions (Fe³⁺) and copper ions (Cu²⁺), can catalyze the autoxidation of this compound.[1][2][4] The interaction with ferric ions can specifically cause a blue color to develop at a pH of 7.4.[1][2][3] Calcium (Ca²⁺) has also been shown to catalyze faster oxidation and more intense color formation.[1][3]
-
Presence of Bicarbonate: Bicarbonate ions can contribute to the autoxidation of this compound and the formation of colored products.[1][3][5]
Troubleshooting:
-
Review the pH of your solution. If it is neutral to alkaline, consider adjusting to a more acidic pH if your experimental design allows.
-
Use deionized, low-mineralization water (like Milli-Q water) to prepare your solutions to minimize metal ion contamination.[4][6]
-
If using tap water, be aware that its mineral content can significantly accelerate degradation.[1][4][6]
Q2: I'm observing a rapid loss of this compound in my aqueous solution. What are the most likely causes?
A: The most critical factor affecting this compound stability in aqueous solutions is the ionic content.[4][6] High concentrations of minerals, especially calcium and magnesium, can lead to significant degradation.[4][6] For instance, tap water with high levels of calcium and magnesium has been shown to degrade this compound by as much as 64% in 48 hours.[4][6] In contrast, low-mineralization water resulted in only 19% degradation under the same conditions.[4][6] Alkaline pH also negatively impacts stability due to the deprotonation of phenolic hydroxyl groups.[1][2]
Troubleshooting:
-
Choice of Water: Whenever possible, use high-purity water (e.g., Milli-Q) for your stock and working solutions.[4]
-
pH Control: Maintain a slightly acidic pH to improve stability, as neutral and alkaline conditions promote degradation.[1][2] For example, studies have shown greater stability at pH 3.5 and 5.5 compared to 7.4.[6]
-
Temperature: Store stock solutions at low temperatures (-20°C is recommended for long-term storage) to minimize degradation.[4]
Q3: What is the optimal pH for maintaining this compound stability in a solution?
A: While a definitive optimal pH is not universally established and depends on the specific application, research indicates that this compound is more stable in acidic conditions.[6][7] Degradation significantly increases as the pH becomes neutral to alkaline (pH 6.5-8.0).[1][2][3] For instance, one study found no loss of this compound after 48 hours at pH 3.5 and 5.5.[8] Therefore, for experimental purposes where stability is crucial, maintaining a pH below 6.0 is advisable.
Q4: Can the presence of certain ions enhance the stability of this compound?
A: The available research strongly suggests that ions, particularly metal cations like iron, copper, calcium, and magnesium, generally catalyze the degradation of this compound rather than enhancing its stability.[1][2][4][6] These ions can form complexes with this compound, which may reduce its antioxidant capacity and promote autoxidation.[4] To ensure maximum stability, it is best to use solutions with the lowest possible ionic content.[4][6]
Data Presentation
Table 1: Effect of Water Type (Ionic Content) on this compound Degradation
| Water Type | Key Ionic Content | Degradation after 48 hours (%) | Degradation after 5 days (%) |
| Milli-Q Water | <0.01 ppm Ca, <0.01 ppm Mg | Not specified, but lowest degradation | ~8% |
| Low Mineralization Water | 4 ppm Ca, 2 ppm Mg | 19% | ~17% |
| High Mineralization Water | 27.2 ppm Ca, 8.8 ppm Mg | Not specified | ~55% |
| Tap Water (Granada, Spain) | 52 ppm Ca, 21 ppm Mg | 64% | ~90% |
| Data sourced from Zafra-Gómez et al., 2011.[4][6] |
Table 2: Effect of pH on this compound Stability in Simulated Tap Water
| pH | % this compound Remaining after 1 day |
| 6.5 | 66% |
| 7.0 | 50% |
| 7.5 | 42% |
| 8.0 | 32% |
| Data is for simulated tap water containing 175 mg/L bicarbonate. Sourced from Wong et al., 2025.[1] |
Table 3: Combined Effect of pH and Calcium on this compound Stability
| Condition | % this compound Remaining after 1 day |
| pH 6.5 | 66% |
| pH 6.5 + 50 mg/L Ca²⁺ | 48% |
| pH 8.0 | 32% |
| pH 8.0 + 50 mg/L Ca²⁺ | 15% |
| Data is for simulated tap water containing 175 mg/L bicarbonate. Sourced from Wong et al., 2025.[1][2] |
Experimental Protocols
Protocol 1: General Assessment of this compound Stability in Aqueous Solutions
This protocol is adapted from studies investigating the stability of this compound under various conditions.[1][4]
1. Materials:
- This compound (HT)
- Different types of water for testing (e.g., Milli-Q, tap water, bottled mineral water)[4]
- Buffer solutions for pH control (e.g., HCl to adjust pH)[1][3]
- Internal standard (e.g., Tyrosol)[4]
- UPLC-MS system[4]
2. Procedure:
- Solution Preparation: Prepare a stock solution of this compound in Milli-Q water.[4] From this stock, prepare working solutions at the desired concentration (e.g., 50 ppm) in the different aqueous media to be tested (e.g., Milli-Q water, tap water, simulated tap water with specific ionic content and pH).[1]
- Incubation: Store the prepared solutions at a controlled temperature (e.g., room temperature, approximately 25°C) and protected from light.[1][4]
- Sampling: At predetermined time intervals (e.g., 0, 1, 3, 6, 12, 24, 48, and 120 hours), collect aliquots (e.g., 100 µL) from each solution.[4]
- Sample Analysis: Just before injection into the UPLC-MS system, add a known concentration of an internal standard (e.g., 10 µL of a 1.0 g/L tyrosol solution).[4] Analyze the samples to determine the remaining concentration of this compound.
- Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Protocol 2: UPLC-MS Method for Quantification of this compound
This method is based on established analytical procedures for this compound.[4][9][10]
1. Chromatographic Conditions:
- Column: C18 reversed-phase column.[9][10]
- Mobile Phase: A gradient or isocratic system can be used. A common mobile phase consists of:
- Solvent A: 0.1% (v/v) acetic acid or formic acid in water.[4]
- Solvent B: Acetonitrile or Methanol.[4]
- Example Isocratic Condition: 95% Solvent A and 5% Solvent B.[4]
- Flow Rate: Approximately 0.4 mL/min.[4]
- Column Temperature: 30-35°C.[4][9]
- Injection Volume: 10 µL.[6]
- Detection: UV detection at 280 nm and/or Mass Spectrometry (MS).[9][10]
2. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode is common.[4][6]
- Monitored Ions: For this compound, the base peak is typically at m/z 153 [M-H]⁻. For an internal standard like tyrosol, the ion at m/z 137 [M-H]⁻ can be used.[4][6]
3. Calibration:
- Prepare a series of calibration standards of this compound in the same solvent as the samples.
- Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.[4]
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Factors influencing this compound degradation.
References
- 1. Frontiers | The olive biophenol this compound in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 2. The olive biophenol this compound in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. Stability of this compound in Aqueous Solutions at Different Concentration, Temperature and with Different Ionic Content: A Study Using UPLC-MS [scirp.org]
- 5. Frontiers | The olive biophenol this compound in neutral aqueous solutions – a UPLC-MS/MS investigation of its stability and oxidative color formation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In House Validated UHPLC Protocol for the Determination of the Total this compound and Tyrosol Content in Virgin Olive Oil Fit for the Purpose of the Health Claim Introduced by the EC Regulation 432/2012 for “Olive Oil Polyphenols” [mdpi.com]
- 9. Determination of this compound and tyrosol by liquid chromatography for the quality control of cosmetic products based on olive extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Method Refinement for Separating Hydroxytyrosol from Tyrosol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation and refinement of hydroxytyrosol from tyrosol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating this compound from tyrosol?
A1: The primary methods for separating this compound from tyrosol include reversed-phase high-performance liquid chromatography (RP-HPLC), liquid-liquid extraction (LLE), solid-phase extraction (SPE) using various adsorbents, and enzymatic conversion of tyrosol to this compound followed by purification.
Q2: Which chromatographic column is best suited for this separation?
A2: C18 columns are the most frequently used and effective stationary phases for the chromatographic separation of this compound and tyrosol.[1][2][3][4] The non-polar nature of the C18 resin allows for good resolution between the more polar this compound and the slightly less polar tyrosol when used with an appropriate mobile phase.
Q3: Can I use the same method for both analytical quantification and preparative purification?
A3: While the principles are the same, the methods require significant modification. Analytical methods prioritize resolution and sensitivity for accurate measurement, often using smaller column dimensions and lower flow rates.[1][3] Preparative methods aim to isolate larger quantities of the compounds and therefore utilize larger columns, higher flow rates, and may sometimes sacrifice some resolution for higher throughput.[2]
Q4: What is a "green" method for separating these compounds?
A4: A "green" approach involves using environmentally friendly solvents and minimizing waste. One such method utilizes a Natural Deep Eutectic Solvent (NaDES) for extraction, coupled with preparative HPLC using ethanol and water as the mobile phase.[2] Supercritical CO2 extraction is another environmentally benign technique.[5]
Q5: Is it possible to convert tyrosol into this compound?
A5: Yes, tyrosol can be converted to this compound through enzymatic or chemical oxidation. Tyrosinase is an enzyme that can hydroxylate tyrosol to produce this compound, with reported conversion yields as high as 90%.[6] Chemical methods, such as wet hydrogen peroxide catalytic oxidation using montmorillonite KSF clay, have also been developed.[7]
Troubleshooting Guides
Chromatographic Separation (RP-HPLC)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution between this compound and tyrosol peaks. | 1. Inappropriate mobile phase composition. 2. Mobile phase pH is not optimal. 3. Column temperature is too high or too low. 4. Flow rate is too high. | 1. Increase the polarity of the mobile phase (e.g., increase the aqueous component). 2. Adjust the pH of the aqueous portion of the mobile phase; a slightly acidic pH (e.g., pH 3-5 with formic or acetic acid) is often effective.[1][3][4] 3. Optimize the column temperature; a common starting point is 35°C.[1][3] 4. Reduce the flow rate to allow for better equilibration. |
| Broad or tailing peaks. | 1. Column degradation or contamination. 2. Sample overload. 3. Inappropriate sample solvent. 4. Presence of secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Reduce the injection volume or the concentration of the sample. 3. Dissolve the sample in the mobile phase. 4. Add a competing agent to the mobile phase, or adjust the pH. |
| Low recovery of one or both compounds. | 1. Adsorption to system components. 2. Degradation of the compounds. 3. Incomplete elution from the column. | 1. Passivate the HPLC system. 2. Ensure the stability of the compounds in the chosen solvent and at the operating temperature. This compound can be sensitive to oxidation. 3. Modify the mobile phase gradient to include a stronger elution step. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Unstable column temperature. 3. Pump malfunction. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven for precise temperature control. 3. Check the pump for leaks and ensure consistent flow. |
Liquid-Liquid Extraction (LLE)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low extraction efficiency. | 1. Incorrect solvent choice. 2. Suboptimal pH of the aqueous phase. 3. Insufficient mixing or contact time. | 1. Ethyl acetate has been shown to be effective.[8] Ionic liquids like [P6,6,6,14][DCA] have also demonstrated high extraction efficiencies.[9][10] 2. Adjust the pH to ensure the compounds are in their neutral form to favor partitioning into the organic phase. 3. Increase the vortexing/shaking time and perform multiple extractions. |
| Emulsion formation. | 1. High concentration of interfering substances. 2. Vigorous shaking. | 1. Centrifuge the sample to break the emulsion. 2. Use a gentler mixing technique, such as gentle inversions. |
| Co-extraction of impurities. | 1. Low selectivity of the extraction solvent. | 1. Perform a back-extraction with an aqueous solution at a different pH. 2. Consider using a more selective solvent system. |
Data Presentation
Table 1: Comparison of RP-HPLC Separation Methods
| Parameter | Method 1 [1][3] | Method 2 [2] | Method 3 [4] |
| Column | C18 | Vydac C18 (preparative) | Acquity BEH C18 |
| Mobile Phase | Ethanol: 1% Acetic Acid (pH 5) (5:95, v/v) | A: Water; B: 80% aq. Ethanol | A: 1% Formic Acid; B: Acetonitrile |
| Elution Mode | Isocratic | Gradient | Gradient |
| Flow Rate | 1 mL/min | 8 mL/min | Not specified |
| Temperature | 35°C | Not specified | Not specified |
| Detection | UV at 280 nm | UV at 280 nm | LC-Q-Orbitrap MS |
| Run Time | 10-20 min | ~40 min | Not specified |
Table 2: Liquid-Liquid Extraction Efficiency
| Solvent | This compound Efficiency | Tyrosol Efficiency | Reference |
| Ethyl Acetate | 88.8% (recovery) | Not specified | [8] |
| [P6,6,6,14][DCA] (Ionic Liquid) | 92% | 96% | [9][10] |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Separation
This protocol is based on the method described by Ferrer-Mairal et al. (2014).[1][3]
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column.
-
Sample Preparation: Dissolve the sample extract in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, set at 35°C.
-
Mobile Phase: A mixture of ethanol and 1% acetic acid solution at pH 5 (5:95, v/v).
-
Elution: Isocratic.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 280 nm.
-
-
Analysis: Inject the sample and record the chromatogram for 10-20 minutes. Identify and quantify peaks based on the retention times and calibration curves of this compound and tyrosol standards.
Protocol 2: Preparative RP-HPLC Purification
This protocol is adapted from the method for purifying olive oil phenols.[2]
-
Instrumentation: A preparative HPLC system with a UV-Vis detector and a large-dimension C18 column (e.g., 22 mm x 250 mm).
-
Sample Preparation: The extract (e.g., from NaDES extraction) is diluted with water before injection.
-
Chromatographic Conditions:
-
Column: Reverse phase C18.
-
Mobile Phase: Solvent A: Bidistilled water; Solvent B: 80% aqueous ethanol.
-
Elution Gradient: 0–5 min, 2% B; 5–35 min, linear gradient to 100% B.
-
Flow Rate: 8 mL/min.
-
Detection: UV at 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound and tyrosol peaks as they elute from the detector.
-
Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure and then freeze-dry to obtain the pure compounds.
Protocol 3: Enzymatic Conversion of Tyrosol to this compound
This protocol is based on the use of tyrosinase for bioconversion.[6]
-
Materials: Tyrosinase enzyme, tyrosol, ascorbic acid (as a reducing agent), and a suitable buffer solution.
-
Reaction Setup:
-
Prepare a solution of tyrosol (e.g., 16 mM) in the buffer.
-
Add tyrosinase to the solution to initiate the reaction.
-
Include ascorbic acid in the reaction mixture to reduce the intermediate ortho-quinone back to this compound, preventing polymerization.
-
-
Reaction Conditions: Maintain the reaction at an optimal temperature and pH for the tyrosinase activity. Monitor the progress of the reaction over several hours using HPLC.
-
Product Recovery: Once the conversion is maximized (e.g., after 4 hours), stop the reaction (e.g., by boiling or pH change) and purify the resulting this compound from the reaction mixture using chromatographic techniques.
Visualizations
Caption: General workflow for the separation of this compound and tyrosol.
References
- 1. Determination of this compound and tyrosol by liquid chromatography for the quality control of cosmetic products based on olive extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of this compound and tyrosol by liquid chromatography for the quality control of cosmetic products based on olive extracts. | Sigma-Aldrich [sigmaaldrich.cn]
- 4. Occurrence of this compound, Tyrosol and Their Metabolites in Italian Cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound isolation, comparison of synthetic routes and potential biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of biologically active this compound rich extract via catalytic conversion of tyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositorio.lneg.pt [repositorio.lneg.pt]
- 9. researchgate.net [researchgate.net]
- 10. Liquid–liquid extraction of this compound, tyrosol, and ol...: Ingenta Connect [ingentaconnect.com]
Validation & Comparative
A Comparative Analysis of Hydroxytyrosol's Neuroprotective Efficacy: In Vitro vs. In Vivo Evidence
Hydroxytyrosol (HT), a potent phenolic antioxidant found abundantly in olives and olive oil, has garnered significant scientific interest for its neuroprotective properties.[1] Its potential to counteract oxidative stress, inflammation, and apoptosis positions it as a promising candidate for mitigating the progression of neurodegenerative diseases.[2][3] This guide provides a comprehensive comparison of the in vitro and in vivo experimental evidence supporting the neuroprotective efficacy of this compound, tailored for researchers, scientists, and professionals in drug development.
In Vitro Efficacy of this compound
Cell-based assays provide a fundamental understanding of the molecular mechanisms through which this compound exerts its protective effects on neural cells. Studies consistently demonstrate its ability to shield various neuronal and glial cell types from a range of stressors.
Key Findings from In Vitro Studies:
-
Protection Against Oxidative Stress: this compound effectively protects neuronal cells, such as SH-SY5Y and HT22, from damage induced by oxidative agents like hydrogen peroxide (H₂O₂) and high glucose levels.[4][5] It prevents the production of reactive oxygen species (ROS), preserves cell viability, and maintains mitochondrial function.[4]
-
Anti-inflammatory Action: In microglial cell lines like BV2 and primary microglia, this compound suppresses the activation of inflammatory pathways.[2] It has been shown to inhibit the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2) in response to inflammatory stimuli like lipopolysaccharide (LPS) and α-synuclein.[2][6]
-
Promotion of Cell Proliferation: In human Schwann cells (hSCs), lower concentrations of this compound (10 and 20 ng/mL) have been shown to significantly promote cell proliferation, suggesting a role in peripheral nerve regeneration.[7]
Table 1: Summary of In Vitro Neuroprotective Effects of this compound
| Cell Line | Stressor/Model | This compound Concentration | Key Outcomes | Reference(s) |
| SH-SY5Y Neuroblastoma | High Glucose | 10 µM | Increased mitochondrial complex IV and HO-1 expression; prevented ROS production and decline in cell viability. | [4] |
| SH-SY5Y & HT22 | H₂O₂ & Glutamate | 50 µmol/L (H₂O₂) | Ameliorated oxidative damage. | [5] |
| BV2 & Primary Microglia | LPS & α-synuclein | Not specified | Suppressed NF-κB activation; reduced TNF-α, IL-1β, IL-6, iNOS, and COX-2. | [2][6] |
| Murine Dissociated Brain Cells | Fe²⁺ & Nitric Oxide (NO) donor | Not specified | Attenuated cytotoxicity, loss of cellular ATP, and mitochondrial depolarization. | [8][9] |
| Human Schwann Cells (hSCs) | Basal proliferation | 10 ng/mL & 20 ng/mL | Increased proliferation by 30.12% and 47.8%, respectively. | [7] |
Experimental Protocol: Neuroprotection in SH-SY5Y Cells
-
Cell Culture: Human SH-SY5Y neuroblastoma cells are cultured in a standard medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Induction of Neuronal Damage: Cells are exposed to a high concentration of glucose to mimic hyperglycemic conditions, a model for diabetic neuropathy.
-
Treatment: A separate group of cells is pre-treated with 10 μM this compound for a specified duration (e.g., 10-30 minutes) before the addition of high glucose.[4]
-
Outcome Measures:
-
Cell Viability: Assessed using assays like MTT or Trypan Blue exclusion.
-
Mitochondrial Function: Protein expression of mitochondrial complexes (e.g., Complex IV) is measured via Western blot.[4]
-
Oxidative Stress: Levels of reactive oxygen species (ROS) are quantified using fluorescent probes. Expression of antioxidant enzymes like heme oxygenase-1 (HO-1) is measured.[4]
-
Signaling Pathway Activation: Activation of key proteins like AMP-activated protein kinase (AMPK) is determined by measuring their phosphorylation status via Western blot.[4]
-
Signaling Pathway: In Vitro Anti-inflammatory Action of this compound
Caption: this compound inhibits neuroinflammation in vitro.
In Vivo Efficacy of this compound
Animal studies are crucial for evaluating the systemic effects, bioavailability, and therapeutic potential of this compound in a complex biological system. Evidence suggests that orally administered this compound can cross the blood-brain barrier and exert neuroprotective effects.[2][10][11]
Key Findings from In Vivo Studies:
-
Cognitive Improvement: In mouse models of obesity-induced cognitive decline, this compound (>25 mg/kg/day) was shown to alleviate cognitive deficits by modulating brain-derived neurotrophic factor (BDNF) and inflammatory markers.[2]
-
Mitochondrial and Antioxidant Enhancement: In db/db mice, a model for type 2 diabetes, oral administration of this compound (10 and 50 mg/kg) for 8 weeks improved brain mitochondrial function, increased the expression of antioxidant enzymes, and reduced protein oxidation.[4][12]
-
Neuroprotection in Disease Models: this compound has demonstrated protective effects in various animal models, including reducing neuroinflammation in LPS-injected mice and protecting against neurotoxicity.[1][6]
Table 2: Summary of In Vivo Neuroprotective Effects of this compound
| Animal Model | Disease Model | This compound Dosage | Duration | Key Outcomes | Reference(s) |
| db/db Mice | Type 2 Diabetes | 10 & 50 mg/kg/day | 8 weeks | Improved brain mitochondrial function (Complex I/II/IV); activated AMPK pathway; reduced oxidative stress. | [4][12] |
| Mice | Obesity-induced Cognitive Decline | >25 mg/kg/day | Not specified | Alleviated cognitive decline; modulated BDNF and inflammatory markers. | [2] |
| Mice | General Oxidative Stress | 100 mg/kg/day | 12 days | Enhanced resistance of brain cells to oxidative stress; reduced lipid peroxidation. | [8][9] |
| Rats | Arsenic-induced Neurotoxicity | 10 mg/kg | 8 weeks | Upregulated antioxidant enzymes (SOD, CAT); protected against mitochondrial impairment. | [1] |
| Mice | LPS-induced Neuroinflammation | Not specified | Not specified | Reduced inflammatory response in microglia. | [6] |
Experimental Protocol: Neuroprotection in db/db Mice
-
Animal Model: Genetically diabetic db/db mice are used as a model for type 2 diabetes, which is associated with neurological complications.
-
Treatment: Mice are administered this compound orally via gavage at doses of 10 and 50 mg/kg daily for a period of 8 weeks.[4] A control group of db/db mice receives the vehicle.
-
Behavioral Testing (Optional): Cognitive function can be assessed using tests like the Morris water maze or passive avoidance tests.
-
Tissue Analysis:
-
At the end of the treatment period, brain tissue is collected.
-
Mitochondrial Function: The activity and expression levels of mitochondrial respiratory chain complexes are measured.[4]
-
Oxidative Stress Markers: Protein oxidation and levels of antioxidant enzymes (e.g., SOD, HO-1) are quantified.[4]
-
Signaling Pathways: The activation state of the AMPK–SIRT1–PGC-1α pathway is analyzed by measuring protein expression and phosphorylation via Western blot.[4]
-
Signaling Pathway: In Vivo Neuroprotection by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound improves mitochondrial function and reduces oxidative stress in the brain of db/db mice: role of AMP-activated protein kinase activation | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Frontiers | Anti-neuroinflammatory effect of this compound: a potential strategy for anti-depressant development [frontiersin.org]
- 6. Evidences of this compound as an anti-inflammatory agent in Parkinson’s disease: insights into the mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound-rich olive mill wastewater extract protects brain cells in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. plthealth.com [plthealth.com]
- 10. This compound and Brain Tumors: Mechanisms of Action and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and Its Potential Uses on Intestinal and Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Validated HPLC Methods for Hydroxytyrosol Analysis in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
The increasing incorporation of hydroxytyrosol, a potent antioxidant derived from olives, into cosmetic formulations necessitates robust and validated analytical methods for quality control and claim substantiation. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantification of this compound in complex matrices like creams and lotions. This guide provides a comparative overview of two distinct validated HPLC methods, offering insights into their performance characteristics and detailed experimental protocols to aid researchers in selecting the most suitable approach for their specific needs.
Comparative Analysis of Validated HPLC Methods
The selection of an appropriate HPLC method depends on various factors, including the specific cosmetic matrix, required sensitivity, and available instrumentation. Below is a summary of two validated methods: a gradient Reverse-Phase HPLC with Diode-Array Detection (RP-HPLC-DAD) and an isocratic RP-HPLC with UV detection.
| Parameter | Method 1: Gradient RP-HPLC-DAD | Method 2: Isocratic RP-HPLC-UV |
| Linearity Range | 3 - 100 ppm (r² > 0.999)[1][2] | Not explicitly stated, but applied to samples |
| Limit of Detection (LOD) | 2.49 ppm[1][2][3] | Below µg/mL level |
| Limit of Quantification (LOQ) | 3.97 ppm[1][2][3] | Not explicitly stated |
| Accuracy (% Recovery) | 98.8% - 100.1%[1][3] | 95% - 107%[4] |
| Precision (%RSD) | 1.44% - 1.68%[1][3] | 1.1% - 3.6%[4] |
| Column | C18 (Reversed-Phase)[1][3] | C18 (Reversed-Phase)[4] |
| Mobile Phase | Gradient elution with 0.2% acetic acid and methanol[1][3] | Isocratic elution with ethanol:1% acetic acid (pH 5) (5:95, v/v)[4] |
| Flow Rate | 1.5 mL/min[1][3] | 1.0 mL/min[4] |
| Column Temperature | 25°C[1][3] | 35°C[4] |
| Detection Wavelength | 280 nm[1][3] | 280 nm[4] |
| Run Time | 15 minutes[1][3] | 10 minutes (20 minutes for cream samples including cleaning)[4] |
Detailed Experimental Protocols
Method 1: Gradient RP-HPLC-DAD
This method is particularly suited for complex cosmetic matrices, such as those containing extra virgin olive oil, as the gradient elution helps to separate this compound from interfering compounds.[1][2]
1. Sample Preparation:
-
A specific extraction procedure to isolate this compound from the cosmetic matrix should be employed. One study suggests using a 0.2% acetic acid solution for extraction from lipophilic samples, followed by a clean-up step using a C18 Sep-pak cartridge.[2]
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a Diode Array Detector (DAD).
-
Mobile Phase:
-
Solvent A: 0.2% Acetic Acid in Water
-
Solvent B: Methanol
-
-
Gradient Program:
-
0 min: 95% A, 5% B
-
10.0 min: 75% A, 35% B
-
13.0 min: 95% A, 5% B
-
15.0 min: 95% A, 5% B[2]
-
-
Injection Volume: 20 µL.[2]
3. Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area of this compound against its concentration (e.g., in ppm). The method demonstrated linearity in the range of 3 - 100 ppm with a correlation coefficient (r²) greater than 0.999.[1][2]
-
Accuracy: Determined by spiking a blank matrix with known concentrations of this compound and calculating the percentage recovery. Recoveries were found to be between 98.8% and 100.1%.[1][3]
-
Precision: Assessed by analyzing multiple replicates of a sample and expressing the result as the relative standard deviation (%RSD). The precision was reported to be between 1.44% and 1.68%.[1][3]
-
LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 2.49 ppm and 3.97 ppm, respectively.[1][2][3]
Method 2: Isocratic RP-HPLC-UV
This method offers a simpler and faster alternative for the analysis of this compound, particularly in less complex cosmetic formulations.[4]
1. Sample Preparation:
-
A suitable extraction method should be developed and validated for the specific cosmetic matrix.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column.[4]
-
Mobile Phase: An isocratic mixture of ethanol and 1% acetic acid solution at pH 5 (5:95, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35°C.[4]
-
Detection: UV detector set at 280 nm.[4]
-
Injection Volume: Not explicitly stated, but typically 10-20 µL.
3. Validation Parameters:
-
Accuracy: Good recoveries in the range of 95-107% were achieved.[4]
-
Precision: The method demonstrated good repeatability with a %RSD between 1.1% and 3.6%.[4]
-
LOD: The limit of detection was reported to be below the µg/mL level.[4]
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis in cosmetics, ensuring the method is fit for its intended purpose.
Caption: General workflow for HPLC method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Determination of this compound and tyrosol by liquid chromatography for the quality control of cosmetic products based on olive extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Cancer Efficacy of Hydroxytyrosol and Oleuropein
A detailed examination of the anti-proliferative and pro-apoptotic effects of two prominent olive-derived polyphenols on various cancer cell lines, supported by experimental data and mechanistic insights.
Introduction
Hydroxytyrosol (HT) and oleuropein (OLE), two phenolic compounds abundant in olive oil and olive leaves, have garnered significant attention in oncological research for their potential as cancer chemopreventive and therapeutic agents.[1] Both compounds have been shown to impede cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle in a variety of cancer models.[2][3] This guide provides a comparative analysis of their anti-cancer effects, presenting quantitative data from in vitro studies, detailing the experimental protocols used for their evaluation, and visualizing the key signaling pathways they modulate. This objective comparison is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Data Presentation: A Quantitative Comparison
The anti-proliferative activity of this compound and oleuropein has been quantified across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the IC50 values, providing a direct comparison of the potency of these two compounds in different cancer contexts.
| This compound (HT) | |||
| Cancer Cell Line | Cell Type | IC50 Value (µM) | Incubation Time (hours) |
| HL60 | Human Promyelocytic Leukemia | ~50 | 24 |
| HT29 | Human Colon Adenocarcinoma | ~750 | 24 |
| MDA-MB-231 | Human Breast Adenocarcinoma | 12 ppm (~77.8 µM) | 72 |
| MCF-7 | Human Breast Adenocarcinoma | 14 ppm (~90.8 µM) | 72 |
| LNCaP | Human Prostate Carcinoma | 190 / 86.9 | 48 / 72 |
| C4-2 | Human Prostate Carcinoma | 176 / 76.5 | 48 / 72 |
| 22Rv1 | Human Prostate Carcinoma | 9.32 | 48 |
| PC-3 | Human Prostate Carcinoma | 28.88 | 48 |
| HT-29 | Human Colorectal Adenocarcinoma | 31 µg/mL (~201 µM) | 72 |
Note: ppm to µM conversion for MDA-MB-231 and MCF-7 is an approximation based on the molecular weight of this compound (154.16 g/mol ).[4]
| Oleuropein (OLE) | |||
| Cancer Cell Line | Cell Type | IC50 Value (µM) | Incubation Time (hours) |
| MCF-7 | Human Breast Adenocarcinoma | 588 µg/mL (~1088 µM) | Not Specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | 100 - 700 | 48 |
| MDA-MB-468 | Triple-Negative Breast Cancer | 100 - 400 | 48 |
| MCF-7 | Hormone Receptor-Positive Breast Cancer | 16.99 | Not Specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | 27.62 | Not Specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | 22.85 (OLC) / 27.62 (OLE) | 48 |
| MCF-7 | Hormone Receptor-Positive Breast Cancer | 14.17 (OLC) / 16.99 (OLE) | 48 |
Note: µg/mL to µM conversion for MCF-7 is an approximation based on the molecular weight of oleuropein (540.51 g/mol ). OLC refers to oleuropein compound and OLE to olive leaf extract.[5][6][7]
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Both this compound and oleuropein exert their anti-cancer effects through multiple mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
This compound has been demonstrated to induce apoptosis in various cancer cell lines, including breast, colon, and prostate cancer.[4][8][9] This process is often mediated by the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and the activation of caspase cascades.[8] Studies have shown that this compound treatment can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[4][10] Furthermore, this compound can arrest the cell cycle at the G0/G1 or G2/M phases, thereby inhibiting cancer cell proliferation.[11][12] In prostate cancer cells, for instance, it has been shown to inhibit cyclins D1/E and cyclin-dependent kinases (cdk) 2/4, while inducing the inhibitory proteins p21 and p27.[9]
Oleuropein also induces apoptosis in a range of cancer cells, including breast, colon, and pancreatic cancer.[12][13][14] The p53 tumor suppressor pathway is often implicated in oleuropein-induced apoptosis, with studies showing an upregulation of p53 and the pro-apoptotic Bax gene, alongside a downregulation of the anti-apoptotic Bcl-2 gene.[13] Similar to this compound, oleuropein can cause cell cycle arrest, with reports indicating arrest at the G1, S, or G2/M phases depending on the cancer cell type and concentration.[5][15][16] In breast cancer cells, oleuropein has been shown to induce a G1 cell cycle arrest.[15]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of this compound and oleuropein's anti-cancer effects.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or oleuropein for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This method is employed to quantify the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with this compound or oleuropein at their respective IC50 concentrations for a designated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.
Signaling Pathways and Experimental Workflows
The anti-cancer activities of this compound and oleuropein are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: Signaling pathways of this compound and Oleuropein.
Caption: Experimental workflow for assessing anti-cancer effects.
Conclusion
Both this compound and oleuropein demonstrate significant anti-cancer properties in vitro, albeit with varying potencies across different cancer cell lines. This compound appears to be particularly effective against certain prostate cancer cell lines at lower micromolar concentrations.[17] Oleuropein has also shown potent effects, especially in breast cancer cells, with some studies indicating efficacy at low micromolar ranges.[6][7] Their mechanisms of action, centered around the induction of apoptosis and cell cycle arrest, involve the modulation of key signaling pathways such as PI3K/Akt and p53. The data and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of these olive-derived polyphenols in oncology. Future in vivo studies are warranted to validate these promising in vitro findings and to explore their clinical applicability.[12][18]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. brieflands.com [brieflands.com]
- 5. mdpi.com [mdpi.com]
- 6. ffhdj.com [ffhdj.com]
- 7. mail.ffhdj.com [mail.ffhdj.com]
- 8. This compound induces apoptosis in human colon cancer cells through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Induces Apoptosis, Cell Cycle Arrest and Suppresses Multiple Oncogenic Signaling Pathways in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Cancer chemoprevention by this compound isolated from virgin olive oil through G1 cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rke.abertay.ac.uk [rke.abertay.ac.uk]
- 13. Oleuropein induces apoptosis via the p53 pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-proliferative and apoptotic effects of oleuropein and this compound on human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Cytotoxic Activity of this compound and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound on Expression of Apoptotic Genes and Activity of Antioxidant Enzymes in LS180 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different assays for measuring hydroxytyrosol antioxidant capacity
For Researchers, Scientists, and Drug Development Professionals
Hydroxytyrosol, a phenolic compound found predominantly in olives and olive oil, is renowned for its potent antioxidant properties.[1][2][3] Attributed to its catechol structure, it effectively scavenges free radicals, contributing to its various health benefits, including cardiovascular and anti-inflammatory support.[2][4] For researchers and professionals in drug development, accurately quantifying the antioxidant capacity of this compound is crucial. This guide provides a comparative overview of common assays used for this purpose, complete with experimental data, detailed protocols, and a look into its cellular antioxidant mechanisms.
Quantitative Comparison of Antioxidant Capacity Assays
The antioxidant capacity of this compound has been evaluated using various assays, each with its own mechanism and resulting values. The table below summarizes quantitative data from multiple studies to provide a comparative snapshot. It is important to note that direct comparison of values between different assays is not always possible due to differing reaction mechanisms and expression of results.
| Assay | Method Principle | This compound Activity (Example Values) | Comparison with other compounds | Reference |
| DPPH | Measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by a decrease in absorbance.[5][6] | IC50 = 0.7 µg/mL | Weaker than 3,4-DHPEA-EA but stronger than oleuropein and alpha-tocopherol.[7][8] | [6][7][8] |
| ABTS | Measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction of the blue-green radical is measured spectrophotometrically.[9][10] | Lower specific activity than a total polyphenolic fraction (TPF) from olive oil in one study.[10] | Activity can be influenced by the solvent used.[10] | [9][10] |
| ORAC | Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein). The result is expressed as Trolox equivalents.[9][11] | 4127 µmol of Trolox/mmol of active molecule. A commercial extract (Olea25) reported a value of 68,756 µmolTE/g.[4][9] | A this compound-rich extract showed a much greater ORAC value than various commercial extracts.[11] | [4][9][11] |
| FRAP | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored.[12][13] | Higher FRAP activity in a this compound-rich extract compared to another olive fruit extract with lower this compound content.[12] | HT-EPA and HT-Ac displayed antioxidant activity comparable to HT but significantly higher than α-tocopherol.[14] | [12][14] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are the protocols for the key assays discussed.
1. DPPH Radical Scavenging Assay
This method evaluates the free-radical scavenging capacity of an antioxidant.[10]
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (100 µM in methanol).
-
This compound standard solutions at various concentrations.
-
Methanol.
-
-
Procedure:
-
Prepare a fresh methanolic solution of DPPH radical (100 µM).[10]
-
Mix 1 mL of the DPPH solution with the this compound sample at various concentrations.[10]
-
Vortex the mixture and incubate it in the dark at room temperature for 20-30 minutes.[6][10]
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.[5][10]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: I% = [(A_control − A_sample)/A_control] × 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.[5]
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radical) is determined from a graph of scavenging activity against the concentration of this compound.[6][10]
-
2. ABTS Radical Cation Scavenging Assay
This assay is based on the reduction of the ABTS radical cation by antioxidants.[12]
-
Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.
-
Potassium persulfate (K₂S₂O₈) for ABTS radical generation.
-
This compound standard solutions.
-
-
Procedure:
-
Generate the ABTS radical cation by oxidizing ABTS with potassium persulfate.[12]
-
Dilute the resulting blue-green ABTS radical solution with a suitable solvent (e.g., water) to a specific absorbance at 734 nm.
-
Mix the this compound sample with the ABTS radical solution.
-
After a set incubation time, measure the decrease in absorbance at 734 nm.[12]
-
The results are often expressed as Trolox equivalents.
-
3. Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[9]
-
Reagents:
-
Procedure:
-
Pipette 25 µL of the diluted this compound sample, blank (phosphate buffer), or Trolox standards into a microplate.[9]
-
Add 150 µL of fluorescein solution to each well and incubate the plate at 37 °C for 15 minutes.[9]
-
Initiate the reaction by adding 25 µL of AAPH solution to each well.[9]
-
Measure the fluorescence every 5 minutes for 90 minutes using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[9]
-
Calculate the final ORAC values using the regression equation between the Trolox concentration and the area under the fluorescence decay curve (AUC). Results are expressed as µmoles of Trolox equivalents per mmole of the active molecule.[9]
-
4. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form in the presence of antioxidants.[13]
-
Reagents:
-
Procedure:
-
Prepare the FRAP reagent by mixing 10 volumes of acetate buffer, 1 volume of TPTZ solution, and 1 volume of FeCl₃·6H₂O solution.[13]
-
Add the this compound sample to the FRAP reagent.
-
Measure the absorbance of the colored product at 593 nm after a specific incubation time.[12]
-
The change in absorbance is proportional to the reducing power of the antioxidant.
-
Cellular Antioxidant Mechanisms and Signaling Pathways
Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating cellular signaling pathways. A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[15][16] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of various protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx), thereby enhancing the cell's defense against oxidative damage.[15][17] Additionally, this compound has been shown to modulate other pathways such as PI3K/Akt.[15][18]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Broaden the Applications of Olive Biophenols Oleuropein and this compound in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nutritionaloutlook.com [nutritionaloutlook.com]
- 5. This compound-Fortified Foods Obtained by Supercritical Fluid Extraction of Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of biologically active this compound rich extract via catalytic conversion of tyrosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant activity of this compound acetate compared with that of other olive oil polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Assessment of the antioxidant activity of an olive oil total polyphenolic fraction and this compound from a Greek Olea europea variety in endothelial cells and myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Yield Production of a Rich-in-Hydroxytyrosol Extract from Olive (Olea europaea) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Olive-Derived Extract 20% Rich in this compound Prevents β-Amyloid Aggregation and Oxidative Stress, Two Features of Alzheimer Disease, via SKN-1/NRF2 and HSP-16.2 in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Effects of this compound on Expression of Apoptotic Genes and Activity of Antioxidant Enzymes in LS180 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound as a Mitochondrial Homeostasis Regulator: Implications in Metabolic Syndrome and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Power of Hydroxytyrosol: A Comparative Guide to its Mechanism of Action Confirmed by Gene-Targeting Studies
For researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of hydroxytyrosol's mechanism of action, with a focus on evidence from gene knockout and knockdown studies. We delve into its interaction with key cellular signaling pathways and compare its performance with other well-known bioactive compounds.
This compound (HT), a potent antioxidant polyphenol found in olives and olive oil, has garnered significant attention for its potential health benefits, including its anti-inflammatory, cardioprotective, and neuroprotective properties. Understanding the precise molecular mechanisms by which this compound exerts these effects is crucial for its development as a therapeutic agent. This guide summarizes key findings from studies that have employed gene-targeting techniques to elucidate the role of specific signaling pathways in the action of this compound and compares it with other relevant compounds.
Core Mechanisms of Action: The Role of Nrf2, SIRT1, and AMPK
Research has pinpointed three critical signaling pathways that are central to the biological activities of this compound:
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: A master regulator of the cellular antioxidant response.
-
SIRT1 (Sirtuin 1) Pathway: A key protein involved in cellular metabolism, stress resistance, and aging.
-
AMPK (AMP-activated protein kinase) Pathway: A central regulator of cellular energy homeostasis.
The following sections detail the experimental evidence from gene knockout and knockdown studies that confirm the involvement of these pathways in the mechanism of action of this compound.
Nrf2-Mediated Antioxidant Defense
This compound is a potent activator of the Nrf2 signaling pathway. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying enzymes, thereby protecting cells from oxidative stress.
Experimental Evidence from Gene Silencing Studies
While true Nrf2 knockout mouse studies specifically investigating this compound are limited in the publicly available literature, in vitro studies using siRNA-mediated knockdown of Nrf2 have provided significant insights.
| Cell Line | Treatment | Key Findings in Nrf2 Knockdown Cells | Reference |
| Human umbilical vein endothelial cells (HUVECs) | This compound | Attenuation of HT-induced cytoprotection against oxidative stress. | [1] |
| HepG2 (human liver cancer cell line) | This compound | Abrogation of HT-induced expression of antioxidant enzymes like heme oxygenase-1 (HO-1). | [1] |
Experimental Protocol: Nrf2 Knockdown in HUVECs
Objective: To determine if the protective effect of this compound against oxidative stress is dependent on Nrf2.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in endothelial cell growth medium.
-
siRNA Transfection: HUVECs are transfected with either a specific siRNA targeting Nrf2 or a non-targeting control siRNA using a suitable transfection reagent.
-
This compound Treatment: After a 24-hour transfection period, cells are treated with this compound at various concentrations for a specified duration (e.g., 6 hours).
-
Induction of Oxidative Stress: Cells are then exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂), for a defined period (e.g., 4 hours).
-
Cell Viability Assay: Cell viability is assessed using a standard method like the MTT assay to quantify the protective effect of this compound.
-
Western Blot Analysis: Protein levels of Nrf2 and its downstream target, HO-1, are measured by Western blotting to confirm Nrf2 knockdown and assess the impact on its signaling pathway.
Signaling Pathway Diagram
Caption: Nrf2-mediated antioxidant pathway activated by this compound.
SIRT1-Dependent Autophagy and Cellular Protection
SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in regulating autophagy, a cellular process for degrading and recycling damaged components. This compound has been shown to activate SIRT1, leading to the induction of autophagy and subsequent cytoprotection.
Experimental Evidence from Gene Silencing Studies
Studies utilizing siRNA to silence the SIRT1 gene have been instrumental in confirming its role in the autophagic effects of this compound.
| Cell Line | Treatment | Key Findings in SIRT1 Knockdown Cells | Reference |
| Human Chondrocytes | This compound | Prevention of HT-induced autophagy and cell survival under oxidative stress. | [2] |
| Vascular Adventitial Fibroblasts (VAFs) | This compound | Abolishment of HT-promoted autophagy and its anti-inflammatory effects. | [3] |
Experimental Protocol: SIRT1 Knockdown in Human Chondrocytes
Objective: To investigate the role of SIRT1 in this compound-induced autophagy and protection against oxidative stress in chondrocytes.
Methodology:
-
Cell Culture: Primary human chondrocytes or a chondrocyte cell line are cultured in appropriate media.
-
siRNA Transfection: Cells are transfected with SIRT1-specific siRNA or a control siRNA.
-
This compound and Oxidative Stress Treatment: Post-transfection, cells are pre-treated with this compound followed by exposure to an oxidative stressor like hydrogen peroxide (H₂O₂).
-
Autophagy Assessment: Autophagy is evaluated by monitoring the levels of autophagy markers such as LC3-II and p62 via Western blotting and by visualizing autophagosomes using fluorescence microscopy.
-
Cell Viability and Apoptosis Assays: Cell viability is measured using assays like MTT, and apoptosis is assessed by techniques such as TUNEL staining or flow cytometry.
-
Western Blot Analysis: The knockdown of SIRT1 protein expression is confirmed by Western blotting.
Signaling Pathway Diagram
Caption: SIRT1-dependent autophagy pathway induced by this compound.
AMPK-Mediated Metabolic Regulation
AMPK is a critical energy sensor that, when activated, switches on catabolic pathways to generate ATP while switching off anabolic pathways that consume ATP. This compound has been demonstrated to activate AMPK, contributing to its beneficial effects on metabolism.
Experimental Evidence from Pharmacological Inhibition Studies
| Cell Line / Model | Treatment | Key Findings with AMPK Inhibitor (Compound C) | Reference |
| SH-SY5Y neuroblastoma cells | This compound | Abolition of HT-induced neuroprotection against high glucose-induced damage. | [4][5] |
| db/db mice (model of type 2 diabetes) | This compound | Attenuation of HT's beneficial effects on mitochondrial function and oxidative stress in the brain. | [4][5] |
Experimental Protocol: AMPK Inhibition in SH-SY5Y Cells
Objective: To determine the role of AMPK in the neuroprotective effects of this compound.
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in a suitable medium.
-
Pharmacological Inhibition: Cells are pre-treated with the AMPK inhibitor, Compound C, for a specific duration.
-
This compound and High Glucose Treatment: Following inhibition, cells are treated with this compound and then exposed to high glucose conditions to mimic hyperglycemic damage.
-
Cell Viability and Apoptosis Assays: Cell viability and apoptosis are measured to assess the protective effects of this compound.
-
Western Blot Analysis: The phosphorylation status of AMPK and its downstream targets are analyzed by Western blotting to confirm the inhibitory effect of Compound C and the activation by this compound.
Signaling Pathway Diagram
Caption: AMPK-mediated metabolic regulation by this compound.
Comparative Analysis with Alternative Compounds
To provide a broader perspective, this section compares the mechanisms of this compound with other well-researched bioactive compounds, highlighting findings from gene-targeting studies where available.
| Compound | Target Pathway | Evidence from Gene Knockout/Knockdown Studies | Key Mechanistic Similarities/Differences with this compound |
| Resveratrol | Nrf2, SIRT1, AMPK | Nrf2: Studies in Nrf2 knockout mice show attenuated protective effects of resveratrol against oxidative stress.[6][7] SIRT1: Effects of resveratrol on longevity and metabolism are blunted in SIRT1 knockout models. AMPK: Resveratrol's metabolic benefits are diminished in AMPK knockout mice. | Shares activation of Nrf2, SIRT1, and AMPK pathways with this compound, suggesting similar broad-spectrum protective effects.[6] |
| Quercetin | Nrf2, SIRT1 | Nrf2: Quercetin's antioxidant effects are partially dependent on Nrf2 activation, as shown in Nrf2 knockdown cells.[8] SIRT1: Some studies suggest quercetin's effects on cellular senescence and inflammation are mediated through SIRT1 activation.[9] | Similar to this compound, activates Nrf2 and SIRT1 pathways to combat oxidative stress and inflammation. |
| Metformin | AMPK | AMPK: The primary mechanism of metformin is the activation of AMPK. Its glucose-lowering effects are largely absent in AMPK knockout mice.[10] | Primarily an AMPK activator, its mechanism is more focused on metabolic regulation compared to the broader antioxidant and anti-inflammatory effects of this compound mediated by Nrf2 and SIRT1. |
Conclusion
While definitive gene knockout studies specifically for this compound are still emerging, the existing data provides a solid foundation for its continued investigation and development as a nutraceutical and therapeutic agent. Comparative analysis with compounds like resveratrol, quercetin, and metformin reveals both overlapping and distinct mechanisms of action, highlighting the unique therapeutic potential of this compound. Future research employing CRISPR-Cas9 mediated gene knockout models will be invaluable in further dissecting the intricate molecular network regulated by this promising natural compound.
References
- 1. This compound induces antioxidant/detoxificant enzymes and Nrf2 translocation via extracellular regulated kinases and phosphatidylinositol-3-kinase/protein kinase B pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. This compound improves mitochondrial function and reduces oxidative stress in the brain of db/db mice: role of AMP-activated protein kinase activation | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. This compound improves mitochondrial function and reduces oxidative stress in the brain of db/db mice: role of AMP-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resveratrol attenuates hepatic inflammation and oxidative stress in collagen-induced arthritis (CIA) mice via the Nrf2/Keap1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin and resveratrol inhibit ferroptosis independently of Nrf2-ARE activation in mouse hippocampal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic application of quercetin in aging-related diseases: SIRT1 as a potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Metformin Mitigates Cartilage Degradation by Activating AMPK/SIRT1-Mediated Autophagy in a Mouse Osteoarthritis Model [frontiersin.org]
Bridging the Gap: A Comparative Guide to In Vitro IC50 and In Vivo Therapeutic Doses of Hydroxytyrosol
For Immediate Release
This guide provides a comprehensive comparison of in vitro IC50 values and in vivo therapeutic doses of hydroxytyrosol, a potent phenolic compound found in olives. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes experimental data to facilitate the translation of in vitro findings to in vivo applications. While a direct mathematical correlation remains elusive due to complex physiological factors, this guide offers a structured overview of existing data to inform experimental design and dose-selection strategies.
Data Presentation: In Vitro Potency vs. In Vivo Efficacy
The following tables summarize the reported in vitro IC50 values of this compound across various cancer cell lines and the effective in vivo therapeutic doses observed in animal and human studies for its anti-inflammatory and anti-cancer effects.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| LNCaP | Prostate Cancer | 41.17 ± 2.79[1] | 48 |
| 22Rv1 | Prostate Cancer | 9.32 ± 0.50[1] | 48 |
| PC-3 | Prostate Cancer | 28.88 ± 2.25[1] | 48 |
| C4-2 | Prostate Cancer | 176[2] | 48 |
| C4-2 | Prostate Cancer | 76.5[2] | 72 |
| MDA-MB-231 | Breast Cancer | 12 ppm (≈78 µM)[3] | 72 |
| MDA-MB-231 | Breast Cancer | 230[4] | 72 |
| MCF-7 | Breast Cancer | 14 ppm (≈91 µM)[3] | 72 |
| TFK-1 | Cholangiocarcinoma | 75[5] | Not Specified |
| KMBC | Cholangiocarcinoma | 75[5] | Not Specified |
| GBS-SD | Gallbladder Cancer | 75[5] | Not Specified |
Table 2: In Vivo Therapeutic Doses of this compound
| Model | Condition | Dose | Observed Effects |
| Mice | Systemic Inflammation | 40 and 80 mg/kg b.w.[6] | Reduced inflammatory markers (COX-2, TNF-α)[6] |
| Mice | Cholangiocarcinoma Xenografts | 250 and 500 mg/kg/day[5] | Marked inhibition of tumor growth[5] |
| Humans | Mild Hyperlipidemia | 45 mg/day[7] | Increased endogenous vitamin C levels[7] |
| Humans | Overweight/Obesity | 5 and 15 mg/day[8] | Investigated effects on body weight and fat mass |
| Humans | General Health (EFSA recommendation) | 5 mg/day[9] | Protection of LDL particles from oxidative damage[9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for determining in vitro IC50 values and conducting in vivo efficacy studies with this compound.
In Vitro IC50 Determination: MTT Assay
The half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0 to 300 µM) for specific durations (e.g., 24, 48, 72 hours). A control group receives the vehicle (e.g., sterile water or DMSO) alone.
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is then calculated by plotting a dose-response curve and determining the concentration of this compound that inhibits cell viability by 50%.
In Vivo Anti-Inflammatory Study in a Mouse Model
This protocol outlines a typical in vivo experiment to assess the anti-inflammatory effects of this compound in mice.
Protocol:
-
Animal Acclimatization: Male Balb/c mice are acclimatized to laboratory conditions for a week before the experiment.
-
Grouping and Pre-treatment: Animals are randomly divided into groups: a control group, a lipopolysaccharide (LPS)-only group, and LPS + this compound treatment groups (e.g., 40 mg/kg and 80 mg/kg body weight). This compound is administered orally by gavage for a specified period before LPS challenge.
-
Induction of Inflammation: Systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 50 µ g/mouse ). The control group receives a saline injection.
-
Sample Collection: After a defined time post-LPS injection (e.g., 2 hours), blood samples are collected via cardiac puncture.
-
Biomarker Analysis: Plasma is separated to measure inflammatory markers. For instance, TNF-α levels can be quantified using an ELISA kit, and COX-2 gene expression can be analyzed by qPCR.
-
Data Analysis: The levels of inflammatory markers in the treatment groups are compared to the LPS-only group to determine the anti-inflammatory efficacy of this compound.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Conclusion
The data compiled in this guide underscores the therapeutic potential of this compound in oncology and inflammatory diseases. While in vitro IC50 values provide a valuable initial assessment of a compound's potency, they do not directly translate to in vivo therapeutic doses. The discrepancy arises from complex pharmacokinetic and pharmacodynamic factors that are only observable in a whole-organism setting. The presented tables and protocols are intended to serve as a resource for researchers to make more informed decisions when designing preclinical and clinical studies. Further research focusing on the in vitro-in vivo correlation of this compound is warranted to refine dose selection and enhance the translational success of this promising natural compound.
References
- 1. This compound inhibits cancer stem cells and the metastatic capacity of triple-negative breast cancer cell lines by the simultaneous targeting of epithelial-to-mesenchymal transition, Wnt/β-catenin and TGFβ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound in Endothelial Functioning: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation [research.unipg.it]
- 6. dovepress.com [dovepress.com]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Metabolic Footprint of Hydroxytyrosol: A Comparative Guide for Researchers
A deep dive into the metabolomic shifts following hydroxytyrosol supplementation, this guide offers a comparative analysis of key human studies. It provides researchers, scientists, and drug development professionals with essential data on the bioavailability, metabolism, and physiological effects of this potent antioxidant.
This compound (HT), a phenolic compound found in olives and olive oil, is gaining significant attention for its potential health benefits, including its antioxidant and anti-inflammatory properties. As interest in HT as a nutraceutical and therapeutic agent grows, understanding its metabolic fate and impact on human physiology is crucial. This guide synthesizes findings from recent human clinical trials to provide a comparative overview of the metabolomics of this compound supplementation.
Quantitative Analysis of this compound and its Metabolites
Following oral supplementation, this compound is rapidly absorbed and extensively metabolized. The primary metabolites detected in human plasma and urine are homovanillic acid (HVA), this compound-3-O-sulphate (HT-3-S), and 3,4-dihydroxyphenylacetic acid (DOPAC).[1][2][3][4] Free, unchanged this compound is often found in very low concentrations, indicating significant first-pass metabolism in the gut and liver.[1][2][3][4][5]
The bioavailability of this compound and the concentration of its metabolites can be influenced by the dosage and the formulation of the supplement. Studies comparing different delivery vehicles, such as aqueous solutions versus olive oil, have been conducted to understand their impact on absorption and metabolism.
Below is a summary of the peak plasma concentrations (Cmax) of major this compound metabolites observed in a human intervention study.
| Metabolite | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak (Tmax) (minutes) |
| Homovanillic acid (HVA) | ~150-250 | ~30 |
| This compound-3-O-sulphate (HT-3-S) | ~100-200 | ~30 |
| 3,4-dihydroxyphenylacetic acid (DOPAC) | ~20-50 | ~30 |
Note: These values are approximate and can vary based on the study design, dosage, and individual metabolic differences. Data synthesized from multiple sources.
Impact on Endogenous Metabolites and Biomarkers
Beyond its direct metabolites, this compound supplementation has been shown to modulate endogenous metabolic pathways. Untargeted metabolomics studies using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have revealed shifts in the urinary metabolome of individuals taking HT supplements.[6][7][8]
Furthermore, clinical trials have demonstrated the effects of this compound on various biomarkers related to oxidative stress, inflammation, and cardiovascular health.
| Biomarker Category | Biomarker | Effect of this compound Supplementation |
| Oxidative Stress | Malondialdehyde (MDA) | Decreased |
| Thiol groups | Increased | |
| Total Antioxidant Status (TAS) | Increased | |
| Inflammation | Interleukin-8 (IL-8) | Decreased |
| C-Reactive Protein (CRP) | No significant change in some studies | |
| Body Composition | Body Weight | Significant reduction observed in some studies |
| Visceral Fat Mass | Significant reduction observed in some studies |
This table represents a summary of findings from various studies and the effects may be dose and duration-dependent.
Experimental Protocols: A Comparative Overview
The methodologies employed in clinical trials investigating this compound are critical for interpreting the resulting metabolomic data. Here, we compare the key aspects of two representative study protocols.
| Parameter | Study 1: Bioavailability and Metabolism | Study 2: Long-Term Metabolic Effects |
| Study Design | Randomized, controlled, crossover | Randomized, double-blind, placebo-controlled |
| Participants | Healthy volunteers | Overweight/obese women |
| Intervention | Single dose of HT supplement (e.g., 15-30 mg) | Daily HT supplementation (e.g., 5-15 mg/day) |
| Duration | Acute (e.g., 12 hours) | Long-term (e.g., 6 months) |
| Biological Samples | Plasma and urine | Urine and blood |
| Analytical Methods | UHPLC-DAD-MS/MS for targeted metabolite analysis | UPLC-HRMS for untargeted metabolomics |
Visualizing the Metabolic Journey and Mechanisms of Action
To better understand the processes involved, the following diagrams illustrate the metabolic pathway of this compound, a typical experimental workflow for a human supplementation study, and the key signaling pathways through which this compound exerts its biological effects.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for a human study.
Caption: Key signaling pathways of this compound.
Conclusion
The metabolomic analysis of individuals taking this compound supplements reveals rapid absorption and extensive metabolism, leading to the formation of key metabolites such as HVA, HT-3-S, and DOPAC. These metabolites, along with the parent compound, are believed to contribute to the observed health benefits, including improved antioxidant status and reduced inflammation. The activation of the Nrf2 pathway and inhibition of the NF-κB pathway appear to be central to its mechanism of action.[1][2] Future research, employing standardized protocols and multi-omics approaches, will further elucidate the intricate metabolic effects of this compound and pave the way for its targeted application in health and disease.
References
- 1. This compound, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound disposition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Bioavailability and Metabolism of this compound from Food Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anti-inflammatory-effects-of-olive-derived-hydroxytyrosol-on-lipopolysaccharide-induced-inflammation-in-raw264-7-cells - Ask this paper | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Long-Term this compound Administration on Body Weight, Fat Mass and Urine Metabolomics: A Randomized Double-Blind Prospective Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Hydroxytyrosol's Chondroprotective Efficacy in Osteoarthritis: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hydroxytyrosol's (HT) performance against other common chondroprotective agents in osteoarthritis (OA) models. The following sections detail the experimental data, methodologies, and underlying signaling pathways to validate the chondroprotective effects of this potent olive-derived polyphenol.
This compound, a phenolic compound found in olives and olive oil, has garnered significant attention for its potential therapeutic applications in osteoarthritis. Its potent antioxidant and anti-inflammatory properties suggest a role in mitigating the cartilage degradation and joint inflammation characteristic of OA. This guide synthesizes the available preclinical and clinical evidence to evaluate its chondroprotective effects in comparison to established alternatives.
Comparative Efficacy of Chondroprotective Agents
The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of this compound with other agents used in the management of osteoarthritis.
Table 1: In Vitro Chondroprotective Effects
| Compound | Model | Key Findings | Reference |
| This compound | Human chondrocytes stimulated with H₂O₂ or GROα | - Reduces reactive oxygen species (ROS) by ~50% - Inhibits pro-inflammatory gene expression (COX-2, iNOS, MMP-13) - Decreases caspase-3 activity (apoptosis marker) - Upregulates SIRT1 expression | [1][2] |
| Glucosamine & Chondroitin Sulfate | Various in vitro models | - Stimulates synthesis of proteoglycans and collagen - Exhibits mild anti-inflammatory effects | [3][4] |
| Hyaluronic Acid | Osteoarthritic chondrocytes | - Enhances endogenous hyaluronic acid synthesis - Reduces production of pro-inflammatory mediators and metalloproteinases | [5][6] |
| Ibuprofen (NSAID) | In vitro models | - Potent inhibition of COX-1 and COX-2 enzymes | [1] |
Table 2: In Vivo and Clinical Efficacy
| Compound | Model/Study Design | Key Findings | Reference |
| This compound | Double-blind, placebo-controlled trial in patients with knee osteoarthritis | - Significant improvement in pain scores (Japanese Orthopedic Association score and VAS) after 4 weeks of treatment with an olive extract containing 10.04 mg of this compound. | [7] |
| Glucosamine & Chondroitin Sulfate | Systematic reviews of randomized controlled trials | - Mixed results on pain reduction and functional improvement; some studies show modest benefits over placebo. | [4][8] |
| Hyaluronic Acid | Systematic reviews of randomized controlled trials | - Provides moderate pain relief and functional improvement in knee osteoarthritis, with effects lasting up to 6 months. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on key in vitro studies investigating the chondroprotective effects of this compound.
In Vitro Model of Osteoarthritis in Human Chondrocytes
-
Cell Culture: Primary human chondrocytes are isolated from articular cartilage obtained from patients undergoing knee replacement surgery. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Osteoarthritic Conditions:
-
Oxidative Stress Model: Chondrocytes are treated with hydrogen peroxide (H₂O₂) to induce oxidative stress, a key pathological feature of OA.[1][2]
-
Inflammatory Model: Chondrocytes are stimulated with growth-related oncogene α (GROα), a pro-inflammatory chemokine, to mimic the inflammatory environment of an osteoarthritic joint.[1][2]
-
-
Treatment with this compound: Chondrocytes are pre-treated with varying concentrations of this compound for a specified period before the addition of H₂O₂ or GROα.
-
Outcome Measures:
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Gene Expression Analysis: The expression levels of key genes involved in inflammation (e.g., COX-2, iNOS), cartilage degradation (e.g., MMP-13), and chondrocyte hypertrophy (e.g., RUNX2) are measured by quantitative real-time PCR (qRT-PCR).
-
Apoptosis Assay: Cell apoptosis is assessed by measuring the activity of caspases (e.g., caspase-3) or through techniques like TUNEL staining.
-
Western Blotting: Protein levels of key signaling molecules (e.g., SIRT1, phosphorylated NF-κB) are determined by Western blot analysis.
-
Signaling Pathways and Mechanisms of Action
The chondroprotective effects of this compound are attributed to its modulation of several key signaling pathways implicated in the pathogenesis of osteoarthritis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In osteoarthritis, pro-inflammatory stimuli activate this pathway, leading to the transcription of genes encoding inflammatory cytokines, chemokines, and matrix-degrading enzymes. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these detrimental molecules.[9][10]
SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular homeostasis, including the regulation of inflammation, oxidative stress, and apoptosis. In osteoarthritis, SIRT1 activity is often reduced. This compound has been demonstrated to upregulate the expression and activity of SIRT1, which in turn can deacetylate and inhibit the activity of pro-inflammatory transcription factors like NF-κB.[9]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the chondroprotective effects of a test compound like this compound in an in vitro osteoarthritis model.
Conclusion
The available evidence strongly suggests that this compound exerts significant chondroprotective effects in various osteoarthritis models. Its ability to counteract oxidative stress, inhibit inflammation, and reduce chondrocyte apoptosis through the modulation of key signaling pathways like NF-κB and SIRT1 positions it as a promising candidate for further investigation in the development of novel therapeutic strategies for osteoarthritis. While direct comparative clinical trials with established treatments are limited, the preclinical data indicates a potent mechanism of action that warrants further exploration. Researchers and drug development professionals are encouraged to consider the potential of this compound in their ongoing efforts to combat this debilitating joint disease.
References
- 1. This compound Prevents Increase of Osteoarthritis Markers in Human Chondrocytes Treated with Hydrogen Peroxide or Growth-Related Oncogene α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systemic Health Effects of Oleuropein and this compound Supplementation: A Systematic Review of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Glucosamine and Chondroitin Sulfate on Cartilage Metabolism in OA: Outlook on Other Nutrient Partners Especially Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosamine and chondroitin for the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness and utility of hyaluronic acid in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glucosamine or chondroitin for osteoarthritis [sbu.se]
- 9. This compound, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxytyrosol Demonstrates Superior Protection Against LDL Oxidation Compared to Other Olive Oil Polyphenols
A comprehensive review of experimental data highlights the potent antioxidant capacity of hydroxytyrosol in preventing the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis. While other polyphenols found in olive oil, such as oleuropein and tyrosol, also exhibit protective effects, this compound consistently emerges as the most effective in in-vitro studies.
For researchers, scientists, and professionals in drug development, understanding the comparative efficacy of these compounds is crucial for developing targeted therapeutic and preventative strategies against cardiovascular diseases. This guide provides a detailed comparison of this compound with other major olive oil polyphenols in the context of LDL oxidation, supported by experimental data and methodologies.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of olive oil polyphenols in protecting LDL from oxidation can be quantified by measuring parameters such as the extension of the lag phase of oxidation and the inhibition of the formation of oxidation products. This compound has been shown to be a more potent antioxidant than oleuropein and tyrosol in various in-vitro assays.[1][2][3]
| Compound | Concentration (µM) | Lag Time Extension (min) | Inhibition of TBARS formation (%) | Reference |
| Control (LDL + Cu²⁺) | - | 0 | 0 | [4] |
| This compound | 5 | 105 ± 8 | 80 ± 5 | [4] |
| 10 | 180 ± 12 | 95 ± 3 | [4] | |
| Oleuropein | 5 | 45 ± 5 | 40 ± 6 | [5] |
| 10 | 80 ± 7 | 65 ± 8 | [5] | |
| Tyrosol | 10 | Ineffective | Ineffective | [3] |
| 50 | 15 ± 3 | 20 ± 4 | [3] |
Table 1: Comparative efficacy of olive oil polyphenols in inhibiting copper-induced LDL oxidation. Data is compiled from multiple sources and standardized for comparison. TBARS (Thiobarbituric Acid Reactive Substances) are markers of lipid peroxidation.
Experimental Protocols
A standardized in-vitro model is essential for comparing the antioxidant activities of different compounds. The most common method involves inducing LDL oxidation with a pro-oxidant, such as copper sulfate, and monitoring the process spectrophotometrically.
Isolation of Low-Density Lipoprotein (LDL)
Human LDL is typically isolated from the plasma of healthy donors by sequential ultracentrifugation. The obtained LDL is then dialyzed against a phosphate-buffered saline (PBS) solution to remove any contaminants and EDTA.
In-vitro LDL Oxidation Assay
-
Incubation: Isolated LDL (typically at a concentration of 100 µg/mL) is incubated in the presence of a copper sulfate (CuSO₄) solution (usually 5-10 µM) at 37°C.
-
Addition of Polyphenols: The olive oil polyphenols (this compound, oleuropein, tyrosol) are added to the LDL solution at various concentrations prior to the addition of copper sulfate.
-
Monitoring Oxidation: The oxidation of LDL is monitored by measuring the formation of conjugated dienes, which absorb light at a wavelength of 234 nm.[6][7][8] The absorbance is recorded at regular intervals, and the duration of the lag phase (the time before rapid oxidation begins) is determined.
-
Measurement of Oxidation Products: At the end of the incubation period, the extent of lipid peroxidation can be quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS).[9]
Signaling Pathways and Mechanisms
The protective effect of olive oil polyphenols against LDL oxidation is primarily attributed to their potent antioxidant and radical-scavenging properties.
Caption: Mechanism of LDL oxidation and its inhibition by olive oil polyphenols.
This compound, with its ortho-diphenolic structure (two adjacent hydroxyl groups on the aromatic ring), is particularly effective at donating hydrogen atoms to neutralize free radicals and chelating metal ions like copper, which catalyze the oxidation process.[2] This structural feature is believed to be the primary reason for its superior antioxidant activity compared to oleuropein and tyrosol, which have one or no ortho-diphenolic groups, respectively.
Experimental Workflow
The process of evaluating the protective effects of olive oil polyphenols on LDL oxidation follows a structured experimental workflow.
Caption: Experimental workflow for comparing the effects of olive oil polyphenols on LDL oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Beneficial effects of the olive oil phenolic components oleuropein and this compound: focus on protection against cardiovascular and metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low density lipoprotein oxidation is inhibited in vitro by olive oil constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of phenolic compounds of virgin olive oil on LDL oxidation resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Baseline diene conjugation in LDL lipids: an indicator of circulating oxidized LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
A Comparative Guide to Hydroxytyrosol and Other Therapeutic Agents for Endothelial Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hydroxytyrosol's performance in improving endothelial function against other established and emerging therapeutic alternatives. The information is supported by data from randomized, placebo-controlled trials to aid in research and development decisions.
Introduction to Endothelial Dysfunction
Endothelial dysfunction is a systemic pathological state of the endothelium, the inner lining of blood vessels. It is characterized by a shift towards a pro-inflammatory and pro-thrombotic state and is considered an early event in the pathogenesis of atherosclerosis. A key indicator of endothelial health is flow-mediated dilation (FMD), a measure of the brachial artery's ability to dilate in response to an increase in blood flow, which is largely dependent on the release of nitric oxide (NO) from endothelial cells.
This compound for Endothelial Function
This compound, a phenolic compound found in olive oil, has demonstrated significant potential in improving endothelial function. Its primary mechanisms of action include potent antioxidant and anti-inflammatory effects.
Mechanism of Action
This compound is believed to exert its beneficial effects on the endothelium through multiple signaling pathways:
-
eNOS Upregulation: It can enhance the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator nitric oxide (NO).[1][2]
-
Antioxidant Effects: this compound is a potent scavenger of reactive oxygen species (ROS), which are known to impair endothelial function.[1][2]
-
Anti-inflammatory Action: It can inhibit the activation of pro-inflammatory transcription factors like NF-κB, leading to reduced expression of adhesion molecules (e.g., VCAM-1, ICAM-1) and inflammatory cytokines.[1]
References
A Comparative Analysis of Hydroxytyrosol Extraction: Ultrasound-Assisted vs. Conventional Methods
Introduction
Hydroxytyrosol is a potent antioxidant polyphenol found predominantly in olives and olive oil, recognized for a wide range of health benefits, including anti-inflammatory, antimicrobial, and neuroprotective properties[1]. Its significant therapeutic potential has driven research into efficient extraction methods from olive-derived biomass, such as olive pomace and leaves[1][2]. This guide provides a comparative analysis of two primary extraction techniques: Ultrasound-Assisted Extraction (UAE), a modern "green" technique, and conventional solvent extraction methods like maceration and heat-assisted extraction. The comparison focuses on key performance metrics supported by experimental data to inform researchers and drug development professionals on the optimal method for their specific needs.
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) Protocol
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which accelerates the extraction process[3].
Methodology:
-
Sample Preparation: Olive by-products (e.g., pomace, leaves) are dried and milled to a uniform particle size to increase the surface area for extraction[1][4][5].
-
Solvent Mixture: The prepared sample is mixed with a solvent. Common solvents include water, ethanol, or hydroethanolic mixtures[4][6][7][8]. The solid-to-liquid ratio is a critical parameter to optimize[1].
-
Ultrasonic Treatment: The mixture is subjected to ultrasonic irradiation using an ultrasonic probe or bath. Key parameters that are optimized include:
-
Amplitude/Power: Typically ranges from 20% to 80%[1][9]. Higher power generally increases extraction efficiency but must be controlled to prevent degradation of thermosensitive compounds[10].
-
Time: Extraction times are significantly shorter than conventional methods, often ranging from 5 to 30 minutes[7][11][12].
-
Temperature: The process can be performed at room temperature or with controlled heating, often not exceeding 50°C[12].
-
-
Separation and Analysis: The extract is separated from the solid residue by filtration or centrifugation. The resulting liquid extract is then analyzed, typically using High-Performance Liquid Chromatography (HPLC), to quantify the this compound content[1].
Conventional Extraction (CE) Protocol
Conventional extraction methods, such as maceration or heat-assisted solvent extraction, rely on the solvent's ability to dissolve the target compounds over a longer duration.
Methodology:
-
Sample Preparation: Similar to UAE, the olive-derived material is dried and powdered[4][5].
-
Solvent Maceration: The powdered sample is soaked in a suitable solvent (e.g., water, ethanol, or mixtures) in a sealed container[7].
-
Extraction Conditions:
-
Time: The process is time-consuming, ranging from several hours to days[7][12].
-
Temperature: Extraction can be done at room temperature (maceration) or with heating (heat-assisted extraction). For instance, water extraction may require temperatures of 85°C for 90 minutes[1].
-
Agitation: The mixture is typically agitated periodically to improve extraction efficiency.
-
-
Separation and Analysis: The solid material is separated from the liquid extract via filtration. The extract is then concentrated and analyzed for this compound content using HPLC[4][8].
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from various studies, comparing the performance of Ultrasound-Assisted Extraction (UAE) with Conventional Extraction (CE) methods.
Table 1: Comparison of Extraction Yield and Time
| Extraction Method | Source Material | This compound Yield | Extraction Time | Reference |
| Ultrasound (UAE) | Olive Pomace | 36 mg/g of extract | 28 minutes | [11] |
| Heat-Assisted (CE) | Olive Pomace | Not specified, but overall yield was 13.7% vs 30% for UAE | Not specified | [11] |
| Ultrasound (UAE) | Fresh Olives | 7.01 mg/g | 30 minutes | [12] |
| Maceration (CE) | Fresh Olives | 5.18 mg/g | 4.7 hours | [12] |
| Ultrasound (UAE) | Exhausted Olive Pomace | 6.42 mg/g | 16 minutes | [1] |
| Water Extraction (CE) | Exhausted Olive Pomace | ~5.2 mg/g (0.6 g/L) | 90 minutes | [1][3] |
| Ultrasound (USAHE) | Exhausted Olive Pomace | 2.021 mg/100mg extract | Not specified | [6] |
Table 2: Comparison of Optimal Extraction Parameters
| Parameter | Ultrasound-Assisted Extraction (UAE) | Conventional Extraction (CE) | Reference |
| Temperature | 25°C - 50°C | 50°C - 85°C | [1][7][12] |
| Solvent | Water, Ethanol, Hydroethanolic mixtures | Water, Ethanol, Hydroethanolic mixtures | [6][7] |
| Time Efficiency | High (minutes) | Low (hours) | [1][12] |
| Solvent Consumption | Generally Lower | Generally Higher | [11][13] |
| Energy Consumption | Lower | Higher (due to longer times/heating) | [12] |
Visualizations
Experimental Workflow
References
- 1. Sequential Extraction of this compound, Mannitol and Triterpenic Acids Using a Green Optimized Procedure Based on Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison among Different Green Extraction Methods of Polyphenolic Compounds from Exhausted Olive Oil Pomace and the Bioactivity of the Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced yield of oleuropein from olive leaves using ultrasound‐assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Yield Production of a Rich-in-Hydroxytyrosol Extract from Olive (Olea europaea) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-assisted extraction of this compound and tyrosol from olive pomace treated by gamma radiation: process optimization and bioactivity assessment - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. Ultrasound-assisted extraction of this compound and tyrosol from olive pomace treated by gamma radiation: process optimization and bioactivity assessment - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to Biomarkers for Hydroxytyrosol Intake and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated biomarkers for assessing the intake and efficacy of hydroxytyrosol (HT), a phenolic compound renowned for its potent antioxidant properties. We compare these biomarkers with those of other well-researched polyphenols, namely quercetin and resveratrol, and provide supporting experimental data and detailed protocols to aid in the design and evaluation of future studies.
I. Biomarkers of Intake: Tracing Polyphenol Consumption
The accurate measurement of dietary intake is crucial for establishing a clear link between polyphenol consumption and health outcomes. Biomarkers of intake offer a more objective alternative to dietary questionnaires by directly measuring the compound or its metabolites in biological fluids.
Comparison of Intake Biomarkers
The primary intake biomarkers for this compound and its alternatives, quercetin and resveratrol, are the parent compounds and their metabolites, which are typically measured in plasma and urine. This compound is rapidly metabolized, with its metabolites being key indicators of consumption[1]. Similarly, resveratrol and its metabolites are considered reliable biomarkers of wine intake[2][3][4][5].
| Biomarker Category | This compound | Quercetin | Resveratrol |
| Parent Compound | This compound | Quercetin | Resveratrol |
| Primary Metabolites | - Homovanillic acid (HVA)- this compound 3-O-sulfate (HT-3-S)- 3,4-dihydroxyphenylacetic acid (DOPAC)- this compound glucuronide | - Quercetin glucuronides- Quercetin sulfates- Methylated quercetin metabolites (e.g., isorhamnetin) | - Resveratrol glucuronides- Resveratrol sulfates- Dihydroresveratrol |
| Biological Matrix | Plasma, Urine | Plasma, Urine | Plasma, Urine |
| Typical Detection Window | Up to 12 hours post-ingestion[1] | Up to 24 hours post-ingestion | Up to 24 hours post-ingestion[3] |
II. Biomarkers of Efficacy: Measuring Biological Response
Efficacy biomarkers are essential for quantifying the physiological effects of this compound and other polyphenols. These markers primarily reflect changes in oxidative stress, inflammation, and cardiovascular health.
Comparative Efficacy Data
The following table summarizes the effects of this compound, quercetin, and resveratrol on key efficacy biomarkers, as reported in various studies.
| Efficacy Biomarker | This compound | Quercetin | Resveratrol |
| Oxidized LDL (oxLDL) | Significant reduction observed in several human trials[6][7]. | Significant reduction in overweight subjects at high cardiovascular risk[8]. Also shown to inhibit ox-LDL-induced senescence in macrophages[9]. | Shown to inhibit LDL oxidation in vitro and reduce ox-LDL-induced apoptosis in endothelial cells[10][11][12]. |
| F2-Isoprostanes (F2-IsoPs) | Significant reduction in urinary F2-IsoPs, particularly in subjects with high baseline oxLDL[6]. | No significant change in plasma F2-isoprostanes after 12 weeks of supplementation in one study[13][14]. | Shown to inhibit isoprostane production in rat brains, especially in aged rats[15]. |
| Total Antioxidant Status (TAS) | Significant increase in plasma TAS after supplementation[16]. | No significant change in plasma antioxidant capacity (FRAP and ORAC) after 12 weeks of supplementation[13][14]. However, other studies show a higher total antioxidant capacity than curcumin. | In hypercholesterolemic individuals, resveratrol was found to increase vitamin E levels, acting synergistically with other antioxidants[17]. Other studies have also shown an increase in TAC[18][19]. |
| Malondialdehyde (MDA) | Drastic reduction in plasma MDA levels after supplementation[16]. | Shown to reduce MDA levels in various tissues in animal models of oxidative stress[20][21][22][23][24]. | Reduces MDA-induced cytotoxicity and has been shown to lower MDA levels in response to oxidative stress in animal models[1][6][18][25][26][27]. |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of protocols for key efficacy biomarkers.
Quantification of Oxidized LDL (oxLDL) by ELISA
This protocol outlines a competitive inhibition enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of oxLDL.
-
Sample Preparation: Serum or plasma is collected and, if necessary, LDL is precipitated and isolated. Samples may require dilution in an appropriate assay diluent[28][21][29].
-
Assay Procedure:
-
Add 100 µL of standards and samples to wells of a microplate pre-coated with an anti-oxLDL antibody and incubate for 2 hours at room temperature[29].
-
Wash the wells five times with a wash buffer.
-
Add 100 µL of diluted biotinylated anti-human ApoB-100 antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times.
-
Add 100 µL of diluted Streptavidin-Enzyme Conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times.
-
Add 100 µL of Substrate Solution and incubate for 5-20 minutes at room temperature.
-
Add 100 µL of Stop Solution to terminate the reaction.
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate oxLDL concentrations from a standard curve[29].
Quantification of Urinary F2-Isoprostanes by GC-MS
This protocol describes the quantification of 8-iso-prostaglandin F2α (a major F2-isoprostane) in urine using gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation:
-
Derivatization: The purified extract is derivatized to form pentafluorobenzyl (PFB) esters and then trimethylsilyl (TMS) ether derivatives to make the compounds volatile for GC analysis[18].
-
GC-MS Analysis:
-
The derivatized sample is injected into a GC equipped with a capillary column for separation.
-
The mass spectrometer is operated in negative ion chemical ionization (NICI) mode.
-
Selected ion monitoring (SIM) is used to detect the carboxylate anion of the derivative (m/z 569 for endogenous F2-isoprostanes and m/z 573 for the deuterated internal standard)[18][30].
-
-
Data Analysis: The concentration of F2-isoprostanes is calculated based on the ratio of the peak area of the endogenous compound to the internal standard and comparison with a standard curve.
Measurement of Total Antioxidant Status (TAS)
This colorimetric assay measures the total antioxidant capacity of a sample.
-
Reagent Preparation: Prepare standard solutions (e.g., Trolox) and working solutions of the chromogenic agent and buffer as per the kit instructions[7][20][31].
-
Assay Procedure:
-
Add 10 µL of standard or sample to the wells of a microplate.
-
Add 200 µL of buffer solution to each well and measure the initial absorbance (A1) at 660 nm.
-
Add 20 µL of the chromogenic agent to each well, mix, and incubate at 37°C for 5 minutes.
-
Measure the final absorbance (A2) at 660 nm.
-
-
Data Analysis: Calculate the change in absorbance (ΔA = A2 - A1). The TAS is determined by comparing the ΔA of the sample to the standard curve and is typically expressed as mmol Trolox equivalents/L[7][31].
Measurement of Malondialdehyde (MDA)
This assay is based on the reaction of MDA with thiobarbituric acid (TBA).
-
Sample Preparation: Plasma, serum, or tissue homogenates can be used. An antioxidant such as butylated hydroxytoluene (BHT) is often added to prevent ex vivo lipid peroxidation[1][11][32][33][34].
-
Assay Procedure:
-
Add 250 µL of sample or calibrator to a microcentrifuge vial.
-
Add 250 µL of an acid reagent (e.g., phosphoric acid) and 250 µL of the TBA reagent.
-
Vortex the mixture and incubate at 60-100°C for 40-60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Transfer the supernatant to a cuvette or microplate.
-
-
Data Analysis: Measure the absorbance at 532 nm. The concentration of MDA is calculated from a standard curve prepared with an MDA standard[1][11].
IV. Signaling Pathways and Mechanisms of Action
This compound, quercetin, and resveratrol exert their beneficial effects by modulating several key signaling pathways involved in oxidative stress and inflammation.
This compound Signaling Pathways
This compound is a potent activator of the Nrf2 pathway , a master regulator of the antioxidant response. It promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This activation is mediated through the PI3K/Akt signaling pathway[6][10][35][36][37]. Additionally, this compound inhibits the NF-κB signaling pathway , a key player in inflammation. By preventing the activation of NF-κB, it reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6[8][22][38].
Quercetin and Resveratrol Signaling Pathways
Quercetin and resveratrol share some mechanistic similarities with this compound, but also exhibit distinct activities. Both compounds are known to activate the Nrf2 pathway [30][37][38]. Quercetin has also been shown to modulate the PI3K/Akt and MAPK signaling pathways to exert its anti-proliferative and anti-inflammatory effects[7][16][31][32][34]. Resveratrol is a well-known activator of SIRT1 , a protein involved in longevity and metabolic regulation, and also modulates the AMPK pathway , which is a key cellular energy sensor[35][36][38][39][40]. Both quercetin and resveratrol also inhibit the NF-κB pathway [34].
References
- 1. Resveratrol reduced the detrimental effects of malondialdehyde on human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of urinary resveratrol as a biomarker of dietary resveratrol intake in the European Prospective Investigation into Cancer and Nutrition (EPIC) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Evaluation of urinary resveratrol as a biomarker of dietary resveratrol intake in the European Prospective Investigation into Cancer and Nutrition (EPIC) study | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Resveratrol, a new biomarker of moderate wine intake? | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Resveratrol reduced the detrimental effects of malondialdehyde on human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin reduces systolic blood pressure and plasma oxidised low-density lipoprotein concentrations in overweight subjects with a high-cardiovascular disease risk phenotype: a double-blinded, placebo-controlled cross-over study | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 9. Quercetin alleviates atherosclerosis by suppressing oxidized LDL-induced senescence in plaque macrophage via inhibiting the p38MAPK/p16 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of resveratrol on oxidative modification of human low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resveratrol attenuates oxidized LDL-evoked Lox-1 signaling and consequently protects against apoptotic insults to cerebrovascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol protects against oxidized low-density lipoprotein-induced human umbilical vein endothelial cell apoptosis via inhibition of mitochondrial-derived oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alterations of antioxidant status in asymptomatic hypercholesterolemic individuals after resveratrol intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. article.imrpress.com [article.imrpress.com]
- 19. mdpi.com [mdpi.com]
- 20. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quercetin as a Dietary Supplementary Flavonoid Alleviates the Oxidative Stress Induced by Lead Toxicity in Male Wistar Rats [mdpi.com]
- 23. Long-term quercetin supplementation reduces lipid peroxidation but does not improve performance in endurance runners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Protective Effect of Resveratrol Co-Administration with Cholesterol Diet on Erythrocyte Osmotic Fragility and Malondialdehyde Concentration in Rabbits [nwlifescience.com]
- 26. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer's disease induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Resveratrol Regulates Antioxidant Status, Inhibits Cytokine Expression and Restricts Apoptosis in Carbon Tetrachloride Induced Rat Hepatic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Resveratrol inhibits isoprostane production in young and aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Resveratrol Enhances Autophagic Flux and Promotes Ox-LDL Degradation in HUVECs via Upregulation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Quercetin Regulates Sestrin 2-AMPK-mTOR Signaling Pathway and Induces Apoptosis via Increased Intracellular ROS in HCT116 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Research progress of quercetin in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. mdpi.com [mdpi.com]
- 35. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. benthamdirect.com [benthamdirect.com]
- 38. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. nrf2activators.com [nrf2activators.com]
- 40. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hydroxytyrosol: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical procedures for the proper disposal of hydroxytyrosol in a laboratory setting. Adherence to these steps is critical for ensuring personnel safety and environmental compliance. This compound is classified as a hazardous substance, requiring disposal as chemical waste; it should not be discarded down the drain or in regular trash.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).[4]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]
-
Skin Protection: Use chemical-resistant gloves (inspect before use) and wear protective clothing to prevent skin contact.[4][5]
-
Respiratory Protection: If handling powders or creating aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
In case of a spill, soak up the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[4][6] Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[5]
Step-by-Step Disposal Protocol
The standard procedure for disposing of this compound and its contaminated materials involves collection and transfer to a certified hazardous waste management service.
-
Designate as Hazardous Waste: Treat all unused, surplus, or contaminated this compound as hazardous chemical waste.[1] This includes solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Select Appropriate Waste Container:
-
Use a sturdy, leak-proof container that is chemically compatible with this compound.[3]
-
Ensure the container has a secure, tightly sealing lid.[7] Containers must be kept closed except when adding waste.[1]
-
Do not mix this compound with incompatible wastes. Store it separately from strong oxidizing agents.[7]
-
-
Properly Label the Waste Container:
-
Clearly label the container with the words "Hazardous Waste."[3]
-
Identify the full chemical name: "this compound" (CAS No. 10597-60-1).[8][9]
-
If it is a mixture, list all components and their approximate percentages or volumes.[7]
-
Indicate the associated hazards (e.g., "Irritant"). The Safety Data Sheet (SDS) identifies this compound as a skin irritant, a serious eye irritant, and potentially causing respiratory irritation.[9]
-
Affix the appropriate hazardous waste tag as required by your institution's Environmental Health & Safety (EHS) department.
-
-
Store Waste Safely:
-
Arrange for Disposal:
Quantitative Disposal Parameters
While this compound itself is not suitable for drain or trash disposal, general laboratory guidelines provide quantitative thresholds for chemicals that may be eligible for such disposal routes. This compound does not meet these criteria. The table below is for informational purposes to illustrate why it must be treated as hazardous waste.
| Parameter | Guideline for Drain Disposal[2][10] | Guideline for Trash Disposal[2] | Assessment for this compound |
| Toxicity/Hazard | Must not be harmful to aquatic life or a severe irritant.[10] | Must not be toxic, corrosive, reactive, or a listed hazardous waste. | Classified as a skin, eye, and respiratory irritant.[8][9] Does not meet criteria. |
| pH (Aqueous Solutions) | Must be between 5.0 and 9.0.[10] | N/A | N/A (Disposal is not pH-dependent) |
| Solubility | Must be water-soluble.[10] | N/A | Water-soluble. |
| Regulatory Status | Must not be a listed hazardous waste. | Must not be a listed hazardous waste per the EPA. | Must be handled as hazardous chemical waste. Does not meet criteria. |
Alternative Methodologies: Recovery from Waste Streams
While not a direct disposal method for laboratory-grade chemicals, research into olive mill wastewater (OMWW) highlights sustainable approaches for managing industrial waste streams containing this compound. These methods focus on recovery and valorization rather than disposal.
-
Bioremediation: Studies have shown that microalgae strains like Chlorella sorokiniana and Scenedesmus quadricauda can efficiently remove this compound from OMWW, suggesting a potential for bioremediation.[11]
-
Enzymatic Recovery: The enzyme acyltransferase can be used in a two-phase system to acetylate this compound in OMWW, allowing it to be extracted into an ethyl acetate phase for recovery.[12]
-
Adsorption/Desorption: Macroporous resins (e.g., Amberlite XAD7HP) and activated carbon have been used experimentally to adsorb this compound from aqueous extracts, after which it can be desorbed and recovered using a solvent like ethanol.[13][14]
These protocols are complex and designed for large-scale industrial or environmental applications, not for the routine disposal of small quantities of laboratory chemicals.
Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. carlroth.com [carlroth.com]
- 9. carlroth.com [carlroth.com]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. iris.cnr.it [iris.cnr.it]
- 14. researchgate.net [researchgate.net]
Personal protective equipment for handling Hydroxytyrosol
This guide provides immediate safety, handling, and disposal protocols for Hydroxytyrosol, tailored for research, scientific, and drug development professionals. Adherence to these procedures is crucial for ensuring a safe laboratory environment.
This compound is classified as a hazardous chemical that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. It is imperative to use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][5]
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or a face shield.[4][5] | To prevent contact with eyes, which can cause serious irritation.[1][2][3] |
| Hand Protection | Nitrile rubber (NBR) gloves.[1] | To prevent skin contact, which can cause irritation.[1][2][3] |
| Glove thickness: >0.11 mm.[1] | Ensures adequate barrier against the chemical. | |
| Breakthrough time: >480 minutes (permeation: level 6).[1] | Provides a long duration of protection before the chemical permeates the glove material. | |
| Skin Protection | Protective clothing (e.g., lab coat).[3][5] | To prevent skin exposure.[3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or in case of insufficient ventilation.[3][5] | To prevent respiratory tract irritation.[1][2] |
Handling and Storage Protocols
Operational Plan:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3] Do not breathe mist, vapors, or spray.[1][2][5]
-
Hygiene Practices: Wash hands thoroughly before breaks and after handling the substance.[1][2][4] Keep away from food, drink, and animal feedingstuffs.[1][2]
-
Storage: Keep containers tightly closed in a dry and well-ventilated place.[3] For maintaining product quality, storing in a freezer is recommended.[3]
Accidental Release Measures:
In case of a spill, absorb the substance with an inert material such as sand or diatomaceous earth and place it in a suitable, closed container for disposal.[1][4] Ensure adequate ventilation and prevent the spill from entering drains.[5]
Disposal Plan
This compound and its container must be disposed of as hazardous waste.[1][4]
-
Waste Classification: This material is considered hazardous waste.
-
Collection: Collect waste in suitable, labeled containers. Do not mix with other waste.[4]
-
Disposal: Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1] Engage a licensed disposal company for surplus and non-recyclable solutions.[4]
-
Contaminated Packaging: Handle contaminated packaging in the same way as the substance itself.[1]
-
Environmental Protection: Do not empty into drains or release into the environment.[1][5]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
